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5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine Documentation Hub

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  • Product: 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine
  • CAS: 371171-20-9

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine in Syk Kinase Inhibitor Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In the landscape of targeted therapeutics for autoimmune and allergic disease...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the landscape of targeted therapeutics for autoimmune and allergic diseases, the imidazo[1,2-c]pyrimidine scaffold has emerged as a privileged pharmacophore. Specifically, 5-chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine serves as a critical, advanced intermediate in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors[1],[2]. This technical guide systematically deconstructs the physicochemical properties of this intermediate, elucidates the mechanistic rationale behind its structural design, and provides field-validated protocols for its derivatization into active pharmaceutical ingredients.

Molecular Architecture and Physicochemical Profile

The utility of 5-chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine (CAS: 371171-20-9) is dictated by its precise physicochemical properties[3],[4]. The molecule is engineered with three distinct functional zones:

  • The Imidazo[1,2-c]pyrimidine Core: An electron-deficient, bicyclic heteroaromatic system that mimics the adenine ring of ATP, designed to anchor into the kinase hinge region.

  • The 3,4-Dimethoxyphenyl Moiety: A lipophilic appendage that projects into the hydrophobic pocket adjacent to the ATP-binding site, driving target selectivity and enhancing binding affinity[1].

  • The 5-Chloro Substituent: A highly reactive electrophilic handle. The electron-withdrawing nature of the adjacent bridgehead nitrogen and pyrimidine nitrogens significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C5 position, priming it for Nucleophilic Aromatic Substitution (SNAr).

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters critical for reaction planning and downstream pharmacokinetic optimization[3],[4].

PropertyValue
Chemical Name 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine
CAS Registry Number 371171-20-9
Molecular Formula C14H12ClN3O2
Molecular Weight 289.72 g/mol
SMILES ClC1=NC(C(C=C2OC)=CC=C2OC)=CC3=NC=CN13
InChIKey RTLZBGMPMJLEIK-UHFFFAOYSA-N
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5 (3x core nitrogens, 2x methoxy oxygens)
Topological Polar Surface Area (TPSA) ~51.6 Ų

Mechanistic Rationale: Targeting Syk Kinase

Syk tyrosine kinase is a pivotal signaling node in the pathogenesis of type-I allergic reactions (e.g., asthma, allergic rhinitis) and autoimmune disorders (e.g., rheumatoid arthritis)[1],[2]. Upon allergen exposure, the cross-linking of IgE on mast cells triggers the aggregation of FcεRI receptors. This leads to the recruitment and activation of Syk, which subsequently phosphorylates downstream targets like PLCγ, culminating in calcium mobilization and catastrophic histamine degranulation[2].

By utilizing 5-chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine to synthesize ATP-competitive inhibitors (such as 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]-nicotinamide), researchers can effectively halt this cascade at its apex[1].

SykPathway IgE IgE Crosslinking (Allergen) FcERI FcεRI Receptor (Mast Cell Membrane) IgE->FcERI Lyn Lyn Kinase (Phosphorylation) FcERI->Lyn Syk Syk Tyrosine Kinase (Drug Target) Lyn->Syk ITAM Phosphorylation PLCg PLCγ Activation Syk->PLCg Ca2 Ca2+ Release PLCg->Ca2 Degranulation Degranulation (Histamine Release) Ca2->Degranulation

Fig 1: FcεRI-mediated signaling pathway illustrating Syk kinase as the critical therapeutic target.

Synthetic Utility and Experimental Protocols

The primary synthetic utility of this compound lies in its capacity to undergo SNAr reactions with various primary and secondary amines[1]. Because the C5 position is sterically hindered but electronically activated, the choice of solvent and base is critical.

ChemWorkflow Start 5-Chloro Intermediate (Electrophile) Condition SNAr Conditions (DIPEA, n-BuOH, 120°C) Start->Condition Amine Amine Nucleophile (e.g., R-NH2) Amine->Condition Product Syk Inhibitor (C-N Bond Formation) Condition->Product Nucleophilic Substitution

Fig 2: Synthetic workflow for SNAr derivatization of the 5-chloro intermediate to a Syk inhibitor.

Protocol: SNAr Derivatization to Yield Active Syk Inhibitors

Objective: Displace the 5-chloro group with a functionalized amine (e.g., 2-aminonicotinamide) to generate a mature Syk inhibitor[1].

Reagents:

  • 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine (1.0 eq)

  • 2-Aminonicotinamide (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous n-Butanol (Solvent, 0.2 M)

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, suspend the 5-chloro intermediate and 2-aminonicotinamide in anhydrous n-butanol under a nitrogen atmosphere.

    • Causality Note:n-Butanol is specifically selected because its high boiling point (117°C) provides the necessary thermal energy to overcome the activation barrier of the sterically encumbered C5 position.

  • Base Addition: Inject DIPEA (2.0 eq) into the suspension via syringe.

    • Causality Note: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the SNAr mechanism, preventing the protonation of the incoming amine nucleophile and driving the equilibrium toward product formation.

  • Thermal Activation: Heat the reaction mixture to 110°C–120°C. Maintain vigorous stirring for 12 to 16 hours.

  • In-Process Monitoring (Self-Validating Step): At 12 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the characteristic 3:1 isotopic chlorine cluster at m/z 290/292 (Starting Material) is fully consumed, replaced by the product mass.

  • Work-up and Isolation: Cool the mixture to room temperature (20°C). The newly formed Syk inhibitor will typically precipitate out of the alcoholic solvent due to its increased polarity and hydrogen-bonding network.

  • Purification: Filter the precipitate under vacuum, wash the filter cake with cold ethanol (2 x 10 mL) to remove residual DIPEA salts and unreacted amine, and dry under high vacuum to afford the analytically pure product.

Analytical Validation and Quality Control

Before utilizing 5-chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine in high-value synthesis, its structural integrity must be rigorously validated to prevent downstream failures.

  • LC-MS Profiling: The compound must exhibit a sharp, single peak in the UV chromatogram (254 nm). The mass spectrum must display the classic chlorine isotopic signature: a molecular ion [M+H]+ at m/z 290.0 and an [M+2+H]+ peak at m/z 292.0 in a precise 3:1 ratio[3].

  • 1H NMR (DMSO-d6): Key diagnostic signals include two sharp singlets at ~3.8-3.9 ppm corresponding to the six protons of the 3,4-dimethoxy groups, and distinct aromatic signals representing the electron-deficient imidazopyrimidine core. The absence of a proton signal at the C5 position confirms the presence of the chloro substituent.

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Exploratory

An In-depth Technical Guide to 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine: Synthesis, History, and Therapeutic Context

Abstract The imidazo[1,2-c]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its wide spectrum of biological activities. This guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[1,2-c]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its wide spectrum of biological activities. This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine. While the specific discovery of this exact molecule is not prominently documented in a singular publication, its existence and importance can be understood through the extensive research into this chemical family. This document will therefore elucidate a probable synthetic pathway based on established chemical principles, delve into the rich history of the imidazo[1,2-c]pyrimidine core in drug discovery, and contextualize its potential applications for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, provide detailed protocols, and ground all claims in authoritative references.

Introduction: The Imidazo[1,2-c]pyrimidine Scaffold

Nitrogen-fused heterocyclic compounds are of immense importance in drug discovery, with the imidazopyrimidine family being a particularly versatile and pharmacologically significant scaffold.[1] These structures are bioisosteres of purines, allowing them to interact with a wide array of biological targets. The imidazo[1,2-c]pyrimidine core, specifically, has been the foundation for compounds exhibiting a broad range of therapeutic activities, including antiviral, anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2]

The structure of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine combines several key features:

  • The Imidazo[1,2-c]pyrimidine Core: A rigid, planar system that provides a defined orientation for substituent groups to interact with protein binding sites.

  • The 5-Chloro Group: This electron-withdrawing group can influence the electronic properties of the ring system and provide a vector for further chemical modification.

  • The 7-(3,4-dimethoxyphenyl) Group: This substituent is a common feature in many kinase inhibitors, where the dimethoxy-substituted phenyl ring often interacts with the hinge region or other key residues within the ATP-binding pocket of kinases.

This guide will first detail the logical and most probable synthetic route to this molecule, drawing from established methodologies for this class of compounds.

Proposed Discovery and Synthetic Pathway

The discovery of novel chemical entities often follows the exploration of a known pharmacologically active scaffold. The synthesis of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine would likely have been the result of a systematic structure-activity relationship (SAR) study on the imidazo[1,2-c]pyrimidine core. The most established and efficient method for constructing this fused heterocyclic system is a variation of the Chichibabin reaction, involving the condensation of a substituted 4-aminopyrimidine with an α-haloketone.

The proposed synthesis is a three-step process, beginning with commercially available starting materials.

Synthetic_Pathway cluster_0 Step 1: Amination cluster_1 Step 2: α-Bromination cluster_2 Step 3: Condensation & Cyclization SM1 4,6-Dichloropyrimidine I1 4-Amino-6-chloropyrimidine SM1->I1 Selective Nucleophilic Aromatic Substitution SM2 Ammonia FinalProduct 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine I1->FinalProduct Annulation Reaction SM3 3,4-Dimethoxyacetophenone I2 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone SM3->I2 Enolate Formation & Halogenation SM4 Brominating Agent (e.g., Br2 or NBS) I2->FinalProduct

Caption: Proposed synthetic route to the target compound.

Key Intermediates and Reagents

The successful synthesis relies on the preparation of two key intermediates.

Intermediate/ReagentCAS NumberMolecular FormulaRole in Synthesis
4-Amino-6-chloropyrimidine5305-59-9C₄H₄ClN₃Pyrimidine backbone for the fused ring system
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone1835-02-5C₁₀H₁₁BrO₃Provides the imidazole ring and the phenyl moiety
Experimental Protocols

The following protocols are based on established procedures for analogous compounds and represent a robust pathway to the target molecule.

Protocol 1: Synthesis of 4-Amino-6-chloropyrimidine (Intermediate 1)

  • Causality: This step involves a selective nucleophilic aromatic substitution (SNAr). 4,6-Dichloropyrimidine has two reactive sites. By using a controlled amount of ammonia at a low temperature, one chlorine atom can be selectively displaced. The electron-withdrawing nature of the pyrimidine ring and the second chlorine atom activates the ring for nucleophilic attack.

  • Procedure:

    • Dissolve 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a pressure vessel.

    • Cool the solution to 0-5 °C.

    • Bubble ammonia gas through the solution or add a solution of ammonia in ethanol (1.0-1.2 eq) dropwise while maintaining the low temperature.

    • Seal the vessel and allow the reaction to warm to room temperature, then heat to 50-60 °C for several hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture, and the product will often precipitate. If not, reduce the solvent volume under vacuum.

    • Filter the solid product, wash with cold solvent, and dry to yield 4-amino-6-chloropyrimidine.

Protocol 2: Synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (Intermediate 2)

  • Causality: This is a classic α-bromination of a ketone. The reaction proceeds via an enol or enolate intermediate, which then attacks an electrophilic bromine source.[3] The electron-donating methoxy groups on the phenyl ring activate the para position for electrophilic aromatic substitution, so conditions must be controlled to favor α-bromination over ring bromination. Using a milder brominating agent like N-Bromosuccinimide (NBS) with a radical initiator or cupric bromide can improve selectivity.[4]

  • Procedure:

    • Dissolve 3,4-dimethoxyacetophenone (1.0 eq) in a suitable solvent like dichloromethane or ethyl acetate.[5]

    • Add the brominating agent, such as benzyltrimethylammonium tribromide (1.0 eq), in portions.[5]

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, dilute the mixture with the solvent and wash with water, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a solvent like ethanol to yield pure 2-bromo-1-(3,4-dimethoxyphenyl)ethanone.[5]

Protocol 3: Synthesis of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine

  • Causality: This is the key ring-forming step. The reaction is an annulation process that proceeds in two stages. First, the most nucleophilic nitrogen of 4-amino-6-chloropyrimidine (the N-3 position) attacks the electrophilic α-carbon of the bromo-ketone, displacing the bromide. This forms a keto-pyrimidinium intermediate. Second, an intramolecular condensation occurs between the exocyclic amino group and the ketone carbonyl, followed by dehydration, to form the fused imidazole ring. This cyclization is often acid-catalyzed or driven by heat.

  • Procedure:

    • Combine 4-amino-6-chloropyrimidine (1.0 eq) and 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (1.0 eq) in a round-bottom flask.

    • Add a solvent such as ethanol, n-butanol, or dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as sodium bicarbonate or diisopropylethylamine (DIPEA) (1.1 eq), to scavenge the HBr formed during the reaction.

    • Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) for 4-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • If the product precipitates, filter the solid, wash with cold solvent, and dry.

    • If the product remains in solution, remove the solvent under reduced pressure and purify the resulting residue by column chromatography on silica gel.

Historical Context and Therapeutic Significance

The imidazopyrimidine scaffold has a rich history in medicinal chemistry, with research spanning several decades and multiple therapeutic areas. Its prominence stems from its structural similarity to endogenous purines, which allows it to serve as a versatile template for designing enzyme inhibitors and receptor modulators.

Biological_Applications Core Imidazo[1,2-c]pyrimidine Scaffold Kinase Kinase Inhibition (e.g., Syk, Pim, Raf) Core->Kinase Antiviral Antiviral Activity (e.g., BK Polyomavirus) Core->Antiviral Antimicrobial Antimicrobial & Antifungal Core->Antimicrobial CNS CNS Activity (GABAA Modulation) Core->CNS AntiInflammatory Anti-inflammatory Core->AntiInflammatory

Caption: Diverse therapeutic applications of the imidazopyrimidine scaffold.

Kinase Inhibition

A significant area of research for imidazo[1,2-c]pyrimidines has been in the development of protein kinase inhibitors.

  • Spleen Tyrosine Kinase (Syk) Inhibition: Researchers at Kissei Pharmaceutical reported a series of imidazo[1,2-c]pyrimidine derivatives as potent inhibitors of Syk family kinases.[2] Syk is a crucial mediator in the signaling pathways of immune cells, and its inhibition is a therapeutic strategy for allergic disorders and autoimmune diseases.[2][6] The discovery of orally effective compounds from this class highlighted the potential of this scaffold in developing systemic treatments.[2]

  • Other Kinases: The broader imidazopyrimidine family has been explored for the inhibition of other kinases, including Pim-1/2 for cancer therapy and Raf kinases.[1][7] The 7-aryl substitution pattern, as seen in the title compound, is a common motif for engaging with the ATP-binding site of many kinases.

Antimicrobial and Antiviral Activity

The imidazopyrimidine core is also present in compounds with significant activity against pathogens.

  • Antiviral: Derivatives of imidazo[1,2-c]pyrimidine have been synthesized and evaluated for their activity against BK polyomavirus, an infection that can cause severe complications in immunocompromised patients.[8]

  • Antimicrobial and Antifungal: Numerous studies have demonstrated the antibacterial and antifungal properties of this scaffold.[1][9][10] The mechanism often involves the inhibition of essential microbial enzymes.

Central Nervous System (CNS) Activity

The related imidazo[1,2-a]pyrimidine scaffold is well-known for its interaction with the central nervous system, particularly as ligands for the GABAA receptor benzodiazepine binding site.[9] Compounds like Divaplon and Fasiplon were developed as anxiolytics, demonstrating the ability of this heterocyclic system to cross the blood-brain barrier and modulate neuronal activity.[9]

Summary of Biological Activities
Compound Class/DerivativeBiological Target/ActivityTherapeutic AreaReference(s)
Imidazo[1,2-c]pyrimidinesSyk, ZAP-70 Kinase InhibitionAllergy, Autoimmune Diseases[2]
Imidazo[1,2-c]pyrimidinesAntiviral (BK Polyomavirus)Infectious Disease[8]
Imidazo[1,2-a]pyrimidinesAntimicrobial, AntifungalInfectious Disease[9][10]
Imidazo[1,2-a]pyrimidinesGABAA Receptor ModulationCNS (Anxiety)[9]
Imidazo[1,2-b]pyridazinesPim-1/2 Kinase InhibitionOncology[7]
Dihydrobenzo[11]imidazo[1,2-a]pyrimidin-4-onesAntifungalInfectious Disease[1]

Conclusion

While the precise moment of discovery for 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine is not detailed in a landmark paper, its scientific value is evident from the extensive body of research on its parent scaffold. This guide has outlined a logical and robust synthetic pathway, grounded in well-established chemical principles, allowing for its reproducible preparation in a laboratory setting. The historical context clearly demonstrates that the imidazo[1,2-c]pyrimidine core is a highly "drugable" scaffold, leading to the development of potent and selective modulators of various biological targets. For researchers in drug discovery, molecules like 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine represent valuable probes and starting points for developing new therapeutics, particularly in the areas of oncology and immunology where kinase inhibition is a validated and powerful strategy.

References

  • Uslu Kobak RZ, Akkurt B. Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. JOTCSA. 2022;9(4):1335–86. Available from: [Link]

  • Khan KM, et al. An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu. Available from: [Link]

  • Hirabayashi A, et al. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorg Med Chem. 2008 Oct 15;16(20):9292-300. Available from: [Link]

  • Gomez, L. F., et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2026. Available from: [Link]

  • ResearchGate. Synthesis of 2-amino-4,6-diarylpyrimidines from alpha-halochalcone. Available from: [Link]

  • Dalko, P. I. Synthetic Access to Aromatic α-Haloketones. Molecules. 2016. Available from: [Link]

  • Srivastava, R., et al. Discovery and Development of Spleen Tyrosine Kinase (SYK) Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Chowdhury, M. G., et al. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. Available from: [Link]

  • Google Patents. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • PubMed. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Available from: [Link]

  • The Journal of Organic Chemistry. Regioselective Synthesis of Fused Imidazo[1,2-a]pyrimidines via Intramolecular C–N Bond Formation/6-Endo-Dig Cycloisomerization. Available from: [Link]

  • Perina, D., et al. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules. 2014. Available from: [Link]

  • QM Magic Class. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available from: [Link]

  • MDPI. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Available from: [Link]

  • Growing Science. In vitro anti-BK polyomavirus activity of imidazo[1,2-c]pyrimidine and pyrimido[1,6-a]. Available from: [Link]

  • Al-Zaydi, K. M. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. 2003. Available from: [Link]

  • RSC Publishing. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from: [Link]

  • Infortech Open. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available from: [Link]

  • Wurz RP, et al. Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors. Bioorg Med Chem Lett. 2016 Nov 15;26(22):5585-5589. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Available from: [Link]

  • PMC. Synthesis of Novel 7-Substituted-5-phenyl-[9][11][12]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Available from: [Link]

  • Eureka by PatSnap. Preparation method of 2, 4-diamino-6-chloropyrimidine. Available from: [Link]

  • Quick Company. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Available from: [Link]

  • ResearchGate. 2-Bromo-1-(4-methoxyphenyl)ethanone. Available from: [Link]

Sources

Foundational

Bioactivity Profiling and Preliminary Screening of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine: A Technical Guide

Executive Summary The imidazo[1,2-c]pyrimidine bicyclic system is a highly privileged bioisostere of purine bases, making it an exceptional scaffold for the design of ATP-competitive kinase inhibitors[1]. Within this che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-c]pyrimidine bicyclic system is a highly privileged bioisostere of purine bases, making it an exceptional scaffold for the design of ATP-competitive kinase inhibitors[1]. Within this chemical space, 5-chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine serves as a critical synthetic intermediate and a baseline pharmacophore.

From a structural perspective, the 3,4-dimethoxyphenyl moiety is optimized to occupy the hydrophobic specificity pocket of the kinase hinge region. Meanwhile, the electron-deficient nature of the pyrimidine ring activates the 5-chloro position, making it an ideal electrophilic handle for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig cross-coupling[2]. This guide outlines the preliminary screening workflows required to evaluate the bioactivity of this scaffold and its derivatives, focusing on Spleen Tyrosine Kinase (Syk), Germinal Center Kinase (Gck), and downstream apoptotic pathways[2][3].

Mechanistic Rationale & Target Biology

Kinase inhibitors derived from the 5-chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine scaffold—most notably the well-characterized compound BAY 61-3606—exhibit profound selectivity for Syk and related kinases[4].

  • Structural Biology: Crystallographic data of related derivatives (e.g., PDB: 3ACJ) bound to the kinase domain of human LCK demonstrate that the imidazo[1,2-c]pyrimidine core forms critical, ATP-competitive hydrogen bonds with the kinase hinge region[5].

  • Signaling Impact: Syk is a central mediator in B-cell receptor (BCR) signaling. Inhibition of Syk prevents the phosphorylation of downstream effectors like ERK and Akt, ultimately leading to cell cycle arrest and the ubiquitin/proteasome-dependent degradation of the anti-apoptotic protein Mcl-1[3][4].

Pathway BCR B-Cell Receptor (BCR) Lyn Lyn Kinase BCR->Lyn Syk Syk Kinase Lyn->Syk Phosphorylation Downstream ERK / Akt / Mcl-1 Signaling Syk->Downstream Drug Imidazo[1,2-c]pyrimidine Derivatives Drug->Syk ATP-competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis

Mechanism of action: Imidazo[1,2-c]pyrimidine derivatives inhibit Syk, blocking BCR signaling.

Quantitative Data Summary

Derivatization at the C5 position of the scaffold dramatically alters target affinity and cellular phenotype. The following table summarizes the bioactivity landscape of the baseline scaffold compared to its key derivatives.

Compound / DerivativeC5 ModificationPrimary TargetIn Vitro PotencyCellular Phenotype
Baseline Scaffold -ClBroad KinaseLow (IC50 > 1 μM)Weak baseline cytotoxicity
BAY 61-3606 2-aminonicotinamideSykKi = 7.5 nM[4]Apoptosis, Mcl-1 downregulation[3]
BAY 61-3606 2-aminonicotinamideCDK9IC50 = 37 nM[3]RNA Pol II inhibition[3]
Indole Conjugate Indole ringGck (MAP4K2)IC50 < 50 nM[2]Selective Gck inhibition[2]
LCK Ligand EthylsulfanylLCKN/A (Co-crystal)[5]T-cell signaling blockade[5]

Preliminary Screening Workflows

To systematically evaluate the bioactivity of the 5-chloro scaffold and its synthesized library, a tiered screening approach is employed, moving from biochemical target validation to phenotypic cellular assays.

G A 5-Chloro-7-(3,4-dimethoxyphenyl) imidazo[1,2-c]pyrimidine B C5-Derivatization (SNAr / Buchwald-Hartwig) A->B Structural Diversification C Primary in vitro Screening (TR-FRET Kinase Assay) B->C Library Generation D Secondary Cellular Screening (BCR Signaling / Apoptosis) C->D IC50 < 100 nM E Lead Identification (e.g., BAY 61-3606) D->E Efficacy & Selectivity

Workflow for derivatization and bioactivity screening of the imidazo[1,2-c]pyrimidine scaffold.
Protocol 1: In Vitro Kinase Profiling (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA or radiometric assays due to its ratiometric readout. This eliminates artifacts caused by well-to-well volume variations and compound autofluorescence—a crucial requirement when screening highly conjugated heterocyclic compounds like imidazopyrimidines.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 5-chloro scaffold and its derivatives in 100% DMSO. Prepare a 10-point, 3-fold serial dilution to achieve a final assay concentration range of 10 μM to 0.5 nM.

  • Enzyme-Substrate Incubation: In a 384-well low-volume plate, add 5 μL of recombinant human Syk (or Gck) enzyme mixed with a ULight-labeled generic peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Inhibitor Addition: Add 2.5 μL of the diluted compounds. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding to the kinase hinge region.

  • Reaction Initiation: Add 2.5 μL of ATP (at the predetermined Km​ concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Termination & Detection: Stop the reaction by adding 10 μL of detection buffer containing EDTA (to chelate Mg2+ ) and a Europium-labeled anti-phospho antibody. Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • Self-Validation System: Calculate the Z'-factor using Staurosporine (10 μM) as the positive control (100% inhibition) and DMSO as the negative control (0% inhibition). A Z'-factor ≥0.6 validates the assay's robustness and trustworthiness.

Protocol 2: Cellular Target Engagement and Apoptosis Assay

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to variable membrane permeability and high intracellular ATP competition (which competes with ATP-competitive inhibitors). This protocol utilizes SH-SY5Y cells (which express high levels of Syk) and SK-N-BE cells (which are Syk-negative) to validate on-target cellular efficacy and rule out general, off-target scaffold cytotoxicity[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y and SK-N-BE cells at 1×104 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with the scaffold derivatives (0.1 μM to 10 μM) for 24 hours.

  • Target Engagement (Western Blot): Lyse a subset of cells in RIPA buffer. Probe lysates with antibodies against total Syk, phospho-Syk (Tyr525/526), and downstream targets (phospho-ERK1/2, Mcl-1). A dose-dependent decrease in phospho-Syk confirms intracellular target engagement[4].

  • Phenotypic Readout (Flow Cytometry): Harvest the remaining cells and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Self-Validation System: Compare the apoptotic rate (Annexin V+ / PI-) between the Syk-positive (SH-SY5Y) and Syk-negative (SK-N-BE) cell lines. A significantly higher apoptotic rate in the SH-SY5Y line confirms that the bioactivity is Syk-dependent, validating the specific mechanism of action[4].

References

  • Source: PubMed (NIH)
  • Title: BAY 61-3606 Dihydrochloride | Syk Inhibitor | Apoptosis Inducer Source: Selleckchem URL
  • Title: BAY 61-3606 dihydrochloride | Apoptosis Inducer Source: MedChemExpress URL
  • Title: 3ACJ: Crystal structure of imidazo pyrimidine derivative bound to the kinase domain of human LCK Source: RCSB PDB URL
  • Title: WO2001083485A1 - Imidazopyrimidine derivatives and triazolopyrimidine derivatives Source: Google Patents URL

Sources

Exploratory

5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine: A Core Purine Bioisostere in Kinase Inhibitor Design

Executive Summary In the landscape of targeted therapeutics, the development of highly selective kinase inhibitors relies heavily on privileged molecular scaffolds. 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the development of highly selective kinase inhibitors relies heavily on privileged molecular scaffolds. 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine (CAS 371171-20-9) has emerged as a critical intermediate in medicinal chemistry. Functioning as a potent 1[1], this scaffold mimics the adenine ring of ATP, allowing it to anchor securely within the orthosteric hinge region of various kinases. This technical guide deconstructs the structural rationale, target profiles, and synthetic methodologies surrounding this scaffold, providing a comprehensive blueprint for drug development professionals.

Structural Rationale & Bioisosterism

The efficacy of the imidazo[1,2-c]pyrimidine core lies in its precise spatial geometry and electronic distribution, which dictate its interaction with the ATP-binding pocket of kinases[2].

  • The Imidazo[1,2-c]pyrimidine Core (The Anchor): Endogenous kinases transfer phosphate groups from ATP. To competitively inhibit this, the inhibitor must replicate the hydrogen-bonding network of adenine. The nitrogen atoms within the imidazo[1,2-c]pyrimidine bicyclic system act as highly efficient hydrogen bond acceptors and donors, interacting directly with the backbone amides of the kinase hinge region[1].

  • 7-(3,4-Dimethoxyphenyl) Substituent (The Selectivity Filter): The bulky, electron-rich 3,4-dimethoxyphenyl group at the C7 position is not merely structural; it is a critical driver of target selectivity. This moiety projects into the hydrophobic selectivity pocket (often the "back pocket") adjacent to the ATP-binding site. The dual methoxy groups displace high-energy water molecules, providing an entropic boost to binding affinity, particularly for Spleen Tyrosine Kinase (SYK)[2].

  • 5-Chloro Substituent (The Synthetic Handle): The C5 position features a labile chlorine atom. Flanked by electron-withdrawing nitrogen atoms, this position is highly activated for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling, allowing researchers to divergently introduce various amines and tailor the molecule's pharmacokinetic profile[3].

Target Kinase Profiles & Quantitative Data

Derivatives synthesized from this scaffold exhibit profound polypharmacology or extreme selectivity depending on the C5 substitution. The most prominent derivative is BAY 61-3606 , a highly selective SYK inhibitor[4].

Table 1: Pharmacological Profiling of Scaffold Derivatives
Compound / DerivativePrimary Target KinaseQuantitative Affinity (IC50 / Ki)Observed Biological Effect
BAY 61-3606 SYKKi = 7.5 nMBlocks antigen-induced airway inflammation and degranulation[4].
BAY 61-3606 CDK9IC50 = 37 nMDownregulates Mcl-1 expression; sensitizes TRAIL-induced apoptosis[4].
Imidazo[1,2-c]pyrimidine analogs GCK (MAP4K2)< 50 nMSelective germinal center kinase inhibition[3].
Purine Bioisosteres CDK2< 20 nMInduces robust cell cycle arrest[1].

Mechanistic Pathway: SYK Inhibition

In immune-mediated disorders, SYK acts as a critical signal transducer. When an antigen cross-links with the IgE/FcεRI complex on mast cells, SYK is recruited and activated via ITAM phosphorylation. This triggers PLCγ activation, leading to calcium mobilization and massive cellular degranulation.

By utilizing the imidazo[1,2-c]pyrimidine scaffold to synthesize compounds like BAY 61-3606, researchers can competitively block the ATP-binding site of SYK, aborting the inflammatory cascade at its inception[2].

SykPathway IgE Antigen/IgE Complex FcR FcεRI Receptor IgE->FcR SYK SYK Kinase (Active) FcR->SYK ITAM Phosphorylation PLCg PLCγ Activation SYK->PLCg Degran Cell Degranulation & Inflammation PLCg->Degran Inhibitor Imidazo[1,2-c]pyrimidine Bioisostere Inhibitor->SYK ATP Competitive Inhibition

Fig 1. SYK signaling pathway and intervention by the imidazo[1,2-c]pyrimidine bioisostere.

Synthetic Methodology & Protocols

To convert the 5-chloro intermediate into a functional kinase inhibitor, a robust Nucleophilic Aromatic Substitution (SNAr) is employed. The following protocol outlines the self-validating synthesis of a generic C5-amine derivative[5].

SynthesisWorkflow S1 5-Chloro Scaffold (CAS 371171-20-9) R1 SNAr Reaction (NMP, DIPEA, 90°C) S1->R1 S2 Amine Nucleophile S2->R1 P1 Purine Bioisostere Inhibitor R1->P1 V1 In Vitro Kinase Assay P1->V1

Fig 2. Workflow for the SNAr-based synthesis and validation of the kinase inhibitor.

Step-by-Step SNAr Protocol

Objective: Displace the C5-chlorine with a primary amine (e.g., 2-aminonicotinamide) to yield the final ATP-competitive inhibitor.

  • Reaction Setup: In a dry, round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent (eq) of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine in anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Causality: NMP is a highly polar, aprotic solvent. It effectively solvates the reactants and stabilizes the polar Meisenheimer complex transition state during the SNAr reaction, accelerating the reaction rate without promoting side reactions[5].

  • Nucleophile & Base Addition: Add 1.5 eq of the desired amine nucleophile, followed by 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. As the SNAr reaction proceeds, HCl is generated. DIPEA neutralizes this acid, preventing the amine nucleophile from becoming protonated (which would render it unreactive) and driving the equilibrium forward[5].

  • Thermal Activation: Heat the reaction mixture to 90°C and stir overnight (approx. 12-16 hours).

    • Causality: While the C5 position is electronically activated by the pyrimidine nitrogens, steric hindrance from the adjacent C7-dimethoxyphenyl group and the inherent stability of the aromatic system require significant thermal energy to overcome the activation barrier for the addition-elimination mechanism[5].

  • Workup & Extraction: Cool the mixture to room temperature. Quench the reaction by diluting it with a 10-fold volume of distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality: The addition of water crashes out the highly organic product and forces the NMP and DIPEA-hydrochloride salts into the aqueous layer. EtOAc selectively partitions the target compound, leaving polar impurities behind[5].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of EtOAc/Hexanes) to yield the pure inhibitor.

Self-Validating Experimental Design

A protocol is only as strong as its validation. To ensure the SNAr reaction successfully yielded an active purine bioisostere, the workflow must close the loop with a functional readout.

  • Structural Confirmation: Verify the displacement of the chlorine atom using High-Resolution Mass Spectrometry (HRMS) and confirm the insertion of the amine protons via 1H-NMR.

  • Functional Validation (ADP-Glo Kinase Assay): Incubate the purified compound with recombinant SYK enzyme and ATP. Because the compound is an ATP-competitive bioisostere, its success is validated by a dose-dependent reduction in ADP production (measured via luminescence). A calculated Ki < 10 nM confirms successful synthesis of a highly active BAY 61-3606 analogue[4].

References

  • Maenaka et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed / Elsevier. Available at:[Link]

  • Singh, R., Masuda, E. S., & Payan, D. G. (2012). Discovery and Development of Spleen Tyrosine Kinase (SYK) Inhibitors. ACS Publications. Available at:[Link]

  • European Patent Office.KINASE INHIBITORS - EP 2710007 B1.
  • Popowycz, F., et al. (2009). A Novel Series of Highly Potent 2,6,9-Trisubstituted Purine Cyclin-Dependent Kinase Inhibitors. ResearchGate / J Med Chem. Available at:[Link]

Sources

Foundational

The Pharmacological Landscape of Imidazo[1,2-c]pyrimidine Derivatives: A Technical Guide to Kinase Inhibition and Antimicrobial Efficacy

Executive Summary In modern drug discovery, the imidazo[1,2-c]pyrimidine scaffold has evolved from a relatively exotic bicyclic heterocycle into a "privileged structure" capable of addressing complex pharmacological targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the imidazo[1,2-c]pyrimidine scaffold has evolved from a relatively exotic bicyclic heterocycle into a "privileged structure" capable of addressing complex pharmacological targets. Characterized by a nitrogen bridge formed by the fusion of an imidazole ring with a pyrimidine ring, this architecture offers a highly tunable electronic and steric profile. By systematically modifying positions 2, 3, 6, or 8—often via late-stage Suzuki-Miyaura cross-coupling—medicinal chemists can engineer exquisite selectivity across a diverse array of biological targets, ranging from cell cycle kinases to viral replication machinery[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic pharmacology of imidazo[1,2-c]pyrimidines, summarize their quantitative efficacy, and provide self-validating experimental workflows for researchers evaluating this class of compounds.

Mechanistic Pharmacology: The Kinase Inhibition Paradigm

The primary therapeutic utility of imidazo[1,2-c]pyrimidines lies in their ability to act as potent, ATP-competitive kinase inhibitors. The nitrogen-rich core mimics the purine ring of ATP, allowing these molecules to anchor deeply within kinase hinge regions.

CDK2/Cyclin E Targeting in Oncology

Substituted 1 have been identified as highly selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[1]. Crystallographic evidence reveals that these derivatives bind directly within the ATP pocket, establishing a critical hydrogen bond with the Leu83 residue in the kinase hinge region[1]. This specific interaction prevents the phosphorylation of the Retinoblastoma (Rb) protein, effectively halting the G1/S phase transition and inducing cell cycle arrest in leukemia cell lines[1].

CDK2_Inhibition Imidazo Imidazo[1,2-c]pyrimidine Derivative ATP ATP Binding Pocket (Leu83 H-bond) Imidazo->ATP Competitive Binding CDK2 CDK2/Cyclin E Complex ATP->CDK2 Inactivates Rb Rb Protein Phosphorylation CDK2->Rb Prevents CellCycle G1/S Phase Transition Rb->CellCycle Halts

Fig 1: Mechanism of CDK2 inhibition by imidazo[1,2-c]pyrimidines causing cell cycle arrest.

Syk and ZAP-70 Modulation for Autoimmunity

To overcome the poor oral bioavailability of earlier triazolo-pyrimidine derivatives, researchers developed2[2]. Compound 9f, a lead agent in this class, demonstrated profound in vivo suppression of Concanavalin A-induced IL-2 production, marking it as a viable candidate for autoimmune and allergic disorders[2].

Precision Selectivity: CHK1 vs. MK2 and ALK Mutants

The scaffold is highly sensitive to subtle structural modifications, which can be leveraged to engineer selectivity. Minor synthetic alterations enable a complete3[3]. Furthermore, benzo-fused derivatives (benzo[4,5]imidazo[1,2-c]pyrimidines) have shown robust inhibitory activity against4, maintaining efficacy even against the crizotinib-resistant L1196M mutant[4].

Expanding the Therapeutic Window: Antiviral Efficacy

Beyond oncology and immunology, imidazo[1,2-c]pyrimidines exhibit notable antiviral properties. Specifically, 5 has demonstrated potent in vitro activity against the BK polyomavirus (BKV) with an EC₅₀ of 0.66 μM[5].

Quantitative Pharmacological Data

The following table synthesizes the quantitative efficacy of key imidazo[1,2-c]pyrimidine derivatives across various therapeutic targets:

TargetLead Compound / ClassPrimary IndicationPotency / ActivityKey Mechanistic Feature
CDK2 / Cyclin E Imidazo[1,2-c]pyrimidin-5(6H)-onesOncology (Leukemia)Micro- to submicromolar IC₅₀ATP pocket binding; H-bond with Leu83[1]
Syk / ZAP-70 Compound 9fAutoimmune / AllergyHigh in vitro/in vivo potencySuppression of IL-2 production; Orally effective[2]
CHK1 / MK2 Imidazo[1,2-c]pyrimidine derivativesOncologyTarget-dependent switchCell cycle checkpoint modulation[3]
ALK (L1196M) Benzo[4,5]imidazo[1,2-c]pyrimidinesOncology (NSCLC)High in vitro potencyOvercomes crizotinib resistance[4]
BK Polyomavirus 6-benzyl-8-(methylsulfonyl)-...Viral InfectionEC₅₀ = 0.66 μMHigh Selectivity Index (SI)[5]

Systems Validation: Experimental Workflows & Protocols

To ensure data integrity, drug development protocols must be self-validating. Below are two field-proven methodologies for evaluating imidazo[1,2-c]pyrimidine derivatives, designed to eliminate false positives.

Protocol A: Orthogonal Validation of Kinase Inhibitors (CDK2)

Relying solely on fluorescence-based kinase assays often leads to the selection of Pan-Assay Interference Compounds (PAINS). This protocol pairs enzymatic screening with thermodynamic validation.

  • Step 1: Primary Enzymatic Profiling (IC₅₀ Determination)

    • Action: Perform in vitro kinase assays using ATP concentrations strictly calibrated to the enzyme's apparent Km​ .

    • Causality: Operating at the Km​ for ATP ensures the assay is highly sensitive to competitive inhibitors binding at the ATP pocket, preventing the masking of true hits by artificially high ATP concentrations.

  • Step 2: Isothermal Titration Calorimetry (ITC)

    • Action: Titrate the purified CDK2 protein with the lead imidazo[1,2-c]pyrimidine derivative.

    • Causality: ITC directly measures the thermodynamic heat of binding ( ΔH ). This confirms a 1:1 binding stoichiometry and validates true target engagement, ruling out non-specific aggregators[1].

  • Step 3: X-Ray Crystallography

    • Action: Co-crystallize the CDK2 complex with the lead compound to resolve the binding pose.

    • Causality: Structural resolution confirms the exact binding mode (e.g., the Leu83 hydrogen bond), providing a rational basis for subsequent Structure-Activity Relationship (SAR) optimization[1].

Workflow Synth Compound Synthesis (Suzuki-Miyaura) Assay In Vitro Kinase Assay (IC50 Determination) Synth->Assay ITC ITC Validation (Thermodynamic Binding) Assay->ITC Hits (IC50 < 1μM) Xray X-Ray Crystallography (Structural Confirmation) ITC->Xray Verified Kd Cell Cellular Efficacy (Cytotoxicity/Selectivity) Xray->Cell Target Engaged

Fig 2: Self-validating high-throughput screening workflow for kinase inhibitor development.

Protocol B: Phenotypic Antiviral Screening with Cytotoxicity Counter-Screening

Antiviral efficacy can be artificially inflated if a compound simply kills the host cells. This protocol ensures target specificity.

  • Step 1: Viral Adsorption and Post-Infection Treatment

    • Action: Infect host cells with BK polyomavirus at a standardized Multiplicity of Infection (MOI). Introduce the imidazo[1,2-c]pyrimidine derivative only after the initial 2-hour viral adsorption phase[5].

    • Causality: Adding the compound post-adsorption isolates the drug's mechanism of action to the inhibition of intracellular viral replication, ruling out non-specific interference with viral entry or receptor binding.

  • Step 2: Cytotoxicity Counter-Screening (CC₅₀)

    • Action: In parallel, expose uninfected host cells to identical compound concentrations to determine the 50% Cytotoxic Concentration (CC₅₀).

    • Causality: Calculating the Selectivity Index (SI = CC₅₀/EC₅₀) ensures the observed viral suppression is a targeted pharmacological effect rather than general cytotoxicity[5].

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Exploratory

An In-depth Technical Guide to 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine and its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals CAS Number: 371171-20-9 Molecular Formula: C₁₄H₁₂ClN₃O₂ Molecular Weight: 289.72 g/mol Introduction: The Prominence of the Imidazo[1,2-c]pyrimidine Scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 371171-20-9

Molecular Formula: C₁₄H₁₂ClN₃O₂

Molecular Weight: 289.72 g/mol

Introduction: The Prominence of the Imidazo[1,2-c]pyrimidine Scaffold in Medicinal Chemistry

The fused heterocyclic system of imidazo[1,2-c]pyrimidine has emerged as a "privileged scaffold" in modern drug discovery. Its structural resemblance to purine bases allows for interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of this core have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[2] A key area of interest for this class of compounds is in the development of kinase inhibitors, which are crucial for regulating cellular signaling pathways implicated in numerous diseases.[3][4][5] This guide provides a comprehensive technical overview of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine, a representative member of this promising class of molecules. While specific biological data for this exact compound is not extensively documented in publicly available literature, this guide will leverage data from structurally related analogs to provide insights into its synthesis, potential biological activities, and the experimental methodologies for its evaluation.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties and safety information for 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine is presented in the table below. This information is crucial for safe handling, storage, and experimental design.

PropertyValueReference
CAS Number 371171-20-9
Molecular Formula C₁₄H₁₂ClN₃O₂
Molecular Weight 289.72
Purity Typically ≥98%
Appearance Solid
Storage Ambient temperature
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338

Synthesis of the Imidazo[1,2-c]pyrimidine Core: A Proposed Synthetic Strategy

A general synthetic scheme is outlined below:

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_aminopyrimidine 2-Amino-4,6-dichloropyrimidine reaction_step Condensation & Cyclization 2_aminopyrimidine->reaction_step alpha_haloketone 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone alpha_haloketone->reaction_step product 5-Chloro-7-(3,4-dimethoxyphenyl) imidazo[1,2-c]pyrimidine reaction_step->product Base (e.g., NaHCO₃) Solvent (e.g., Ethanol) Reflux

Caption: Proposed synthetic pathway for 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine.

Rationale Behind the Proposed Synthesis:

This synthetic approach is based on the well-established Chichibabin-type reaction for the synthesis of imidazo-fused heterocycles.[1] The initial step involves the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrimidine onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final imidazo[1,2-c]pyrimidine product. The use of a base, such as sodium bicarbonate, is crucial to neutralize the hydrobromic acid formed during the reaction, thus driving the reaction to completion. Ethanol is a commonly used solvent for this type of condensation reaction due to its ability to dissolve the reactants and its suitable boiling point for refluxing the reaction mixture.

Potential Biological Activities and Therapeutic Targets

The imidazo[1,2-c]pyrimidine scaffold has been extensively explored for its potential as a therapeutic agent, particularly as a kinase inhibitor. The structural similarity to the adenine core of ATP allows these molecules to competitively bind to the ATP-binding site of various kinases.[6]

Kinase Inhibition: A Promising Avenue for Drug Development

Numerous studies have highlighted the potential of imidazo[1,2-c]pyrimidine derivatives as potent and selective kinase inhibitors.

  • Spleen Tyrosine Kinase (Syk) and Zeta-Associated Protein of 70 kDa (ZAP-70): These non-receptor tyrosine kinases play a critical role in the activation of B-cells and T-cells, respectively.[3] Inhibitors of the Syk family of kinases are being investigated as potential therapeutic agents for allergic disorders and autoimmune diseases.[3] Studies have shown that imidazo[1,2-c]pyrimidine derivatives can potently inhibit both Syk and ZAP-70.[3]

  • Anaplastic Lymphoma Kinase (ALK): Chromosomal rearrangements involving the ALK gene are known to be driving mutations in several cancers.[4] Consequently, ALK has become an attractive target for cancer therapy. Functionalized benzo[4][7]imidazo[1,2-c]pyrimidine derivatives have been synthesized and shown to exhibit significant inhibitory activity against both wild-type and crizotinib-resistant L1196M mutant ALK.[4]

  • Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, CDK2 is a well-established target for the development of anticancer agents.[5] Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of CDK2, with co-crystal structures revealing their binding mode in the ATP pocket.[5]

  • Polo-like Kinase 4 (PLK4): PLK4 is a crucial regulator of centrosome duplication, and its overexpression is associated with tumorigenesis.[8] 5-chloro-2-amino-pyrimidine derivatives have been designed as potent PLK4 inhibitors, demonstrating significant anti-proliferative activity in cancer cell lines.[8]

The following diagram illustrates the central role of kinase inhibition in the therapeutic potential of the imidazo[1,2-c]pyrimidine scaffold.

Kinase_Inhibition_Pathway cluster_process Kinase Activity Compound 5-Chloro-7-(3,4-dimethoxyphenyl) imidazo[1,2-c]pyrimidine Kinase Protein Kinase (e.g., Syk, ALK, CDK2, PLK4) Compound->Kinase Phosphorylated_Substrate Phosphorylated Protein Substrate Kinase->Phosphorylated_Substrate ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Cellular_Response Downstream Cellular Response (e.g., Proliferation, Inflammation) Phosphorylated_Substrate->Cellular_Response Inhibition Inhibition Phosphorylation Phosphorylation

Caption: Mechanism of action of imidazo[1,2-c]pyrimidine derivatives as kinase inhibitors.

Antimicrobial and Antiparasitic Potential

Beyond kinase inhibition, the imidazo[1,2-c]pyrimidine scaffold has also shown promise as an antimicrobial and antiparasitic agent. Derivatives have been synthesized and evaluated for their activity against various pathogens, including bacteria and fungi.[2] Additionally, some compounds have demonstrated potent activity against parasites such as Trypanosoma cruzi.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine, a series of in vitro assays are recommended. The following are generalized protocols that can be adapted for this specific compound.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., Syk, ALK, CDK2/cyclin E, PLK4)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer.

  • Reaction Setup: To each well of a 384-well plate, add the kinase, the test compound at various concentrations (or DMSO as a vehicle control), and the kinase-specific substrate.

  • Initiate Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a plate reader. The luminescence signal is proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic or anti-proliferative effects of the test compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (or DMSO as a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine is not available, general trends can be inferred from studies on related compounds. The nature and position of substituents on the imidazo[1,2-c]pyrimidine core and the pendant aryl ring significantly influence the biological activity and selectivity. For instance, in the context of kinase inhibition, the substituents on the phenyl ring can be crucial for establishing key interactions within the ATP-binding pocket of the target kinase. The 3,4-dimethoxy substitution on the phenyl ring of the title compound may provide opportunities for hydrogen bonding and hydrophobic interactions, potentially contributing to its binding affinity for certain kinases. The chlorine atom at the 5-position can also influence the electronic properties of the heterocyclic core and may be involved in halogen bonding or other interactions with the target protein.

Conclusion and Future Directions

5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine belongs to a class of heterocyclic compounds with significant therapeutic potential, particularly as kinase inhibitors. While further experimental studies are required to elucidate the specific biological activities and mechanisms of action of this particular molecule, the extensive research on the imidazo[1,2-c]pyrimidine scaffold provides a strong rationale for its investigation. Future research should focus on the development of a robust and scalable synthesis, followed by a comprehensive biological evaluation against a panel of kinases and cancer cell lines. Structure-activity relationship studies will be crucial for optimizing the potency and selectivity of this compound, potentially leading to the development of novel and effective therapeutic agents.

References

  • Hirabayashi, A., Mukaiyama, H., Kobayashi, H., Shiohara, H., Nakayama, S., Ozawa, M., ... & Isaji, M. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-9260.
  • Sun, C., Fan, C., Hu, N., Sun, Y., Zhang, H., Gao, Z., ... & Cheng, M. (2025). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
  • Kamal, A., Reddy, K. S., Kumar, G. B., & Sree, G. S. (2010). Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents.
  • Goekjian, P. G., Barluenga, S., Le, T. N., Thoret, S., Pothin, E., Anizon, F., ... & Moreau, P. (2014). Synthesis and biological evaluation of benzo[4][7]imidazo[1,2-c]pyrimidine and benzo[4][7]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1973-1985.

  • Dusza, J. P., & Sause, H. W. (1988). U.S. Patent No. 4,738,966. Washington, DC: U.S.
  • Al-Masoudi, N. A., Mohammed, S. M., Al-Salihi, N. J., & Abbas, A. K. (2022).
  • Schenone, S., Bruno, O., Ranise, A., Bondavalli, F., Filippelli, W., Falcone, G., ... & Donnoli, D. (2012).
  • Carroll, F. I., Gao, Y., & Rahman, M. A. (1994). Improved Synthesis of β-CIT and [11C]β-CIT Labeled at Nitrogen or Oxygen Positions. Journal of Medicinal Chemistry, 37(15), 2865-2867.
  • Brown, T. H., Emmett, J. C., Durant, G. J., & Ganellin, C. R. (1980).
  • Barlaam, B., De Savi, C., Hawkins, J., Hird, A., & Lamb, M. (2022). U.S.
  • Creemer, L. C., & Fields, C. G. (2003).
  • El-Sayed, H. A., Abdel-Aziz, M., El-Azab, A. S., Al-Obaid, A. M., Abdel-Hamide, S. G., & El-Subbagh, H. I. (2025). Investigation of New Biologically Active Benzo[4][7]imidazo[1,2-a]pyrimidine Derivatives as Broad-Spectrum Antimicrobial Agents: Synthesis, Anti-Biofilm, ROS and in Silico Studies. Drug Development Research.

  • Kryštof, V., Gucký, T., Řezníčková, E., Jorda, R., Gáborová, A., Gmajnički, I., ... & Otevřel, J. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309.
  • Massari, S., Sabatini, S., Poeta, F., Gasser, R., Pescatori, L., Manfroni, G., ... & Orioli, M. (2018). Synthesis and biological evaluation of 5-aryl-and 7-arylpyrazolo [1,5-a] pyrimidines as inhibitors of hepatitis C virus replication. Journal of Medicinal Chemistry, 61(17), 7848-7863.
  • Massari, S., Murziani, S., Gismondi, A., Nannetti, G., Billi, M., De Santis, M., ... & Tabarrini, O. (2017). Efficient and regioselective one-step synthesis of 7-aryl-5-methyl-and 5-aryl-7-methyl-2-amino-[3][4][8] triazolo [1, 5-a] pyrimidine derivatives. Organic & Biomolecular Chemistry, 15(35), 7384-7394.

  • Hasanvand, F., Al-Majd, F., & Al-Otaibi, M. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 30(23), 1-25.
  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386.
  • Barvian, M., Booker, S., Cee, V. J., Jordan, J., Litwinski, G., Moir, D., ... & Wodicka, S. (2005). Imidazo [1, 2-b] pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(11), 2899-2902.
  • Vandyshev, D. Y., Vlasov, E. V., Gein, V. L., & Dmitriev, M. V. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 2806-2817.
  • Al-Tel, T. H. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Drug Discovery, 4(4), FDD80.
  • Corey, E. J., & Desai, M. C. (1985). Total synthesis of amphilectane-type diterpenoids: (±)-8, 15-diisocyano-11 (20)-amphilectene. Journal of the American Chemical Society, 107(14), 4339-4341.
  • Annang, F., Gamo, F. J., & Chibale, K. (2014). Medicinal chemistry optimization of antiplasmodial imidazopyridazine hits from high throughput screening of a SoftFocus kinase library: Part 1. Journal of Medicinal Chemistry, 57(7), 2845-2855.
  • Drewry, D. H., Wells, C. I., & Zuercher, W. J. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11095-11106.
  • N'Go, I., Lecerf-Schmidt, F., & Gairin, J. E. (2023). Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. Molecules, 28(19), 6825.
  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135.

Sources

Protocols & Analytical Methods

Method

experimental procedure for imidazo[1,2-c]pyrimidine ring formation

Application Note: Experimental Strategies for the Synthesis of Imidazo[1,2-c]pyrimidine Scaffolds Abstract This application note details the mechanistic rationale and optimized experimental protocols for synthesizing imi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Experimental Strategies for the Synthesis of Imidazo[1,2-c]pyrimidine Scaffolds

Abstract This application note details the mechanistic rationale and optimized experimental protocols for synthesizing imidazo[1,2-c]pyrimidine rings. By leveraging the differential nucleophilicity of 4-aminopyrimidines in Tschitschibabin-type condensations, researchers can efficiently access this privileged pharmacophore for downstream drug discovery applications.

Introduction & Pharmacological Relevance

Imidazo[1,2-c]pyrimidines are a highly valuable class of fused bicyclic nitrogen heterocycles. Recognized as synthetic bioisosteres of purine bases, they are heavily utilized in medicinal chemistry to develop antiviral, antifungal, and antimitotic agents[1][2]. The most reliable and widely adopted method for constructing this 9-membered heterocyclic core is the bimolecular condensation between a 4-aminopyrimidine derivative and an α -haloketone or α -haloacetaldehyde (such as chloroacetaldehyde)[3][4].

Mechanistic Causality in Experimental Design

Successful ring formation requires a precise understanding of the substrate's electronic distribution. The synthesis is not a single concerted reaction, but rather proceeds via a two-step cascade:

  • Kinetic SN​2 Alkylation : In 4-aminopyrimidines, the exocyclic C4-amino group is poorly nucleophilic due to the delocalization of its nitrogen lone pair into the electron-deficient pyrimidine ring. Consequently, the initial electrophilic attack by the α -haloketone occurs regioselectively at the more nucleophilic endocyclic N3 nitrogen[5].

  • Thermodynamic Cyclization : Following N3-alkylation, the pendant carbonyl group is positioned in close spatial proximity to the exocyclic amine. Under thermal conditions, an intramolecular Schiff-base condensation occurs, expelling a molecule of water and driving the aromatization of the newly formed imidazole ring[5].

Pathway A 4-Aminopyrimidine (Nucleophile) C N3-Alkylated Intermediate A->C SN2 Attack B α-Haloketone (Electrophile) B->C D Cyclization (Dehydration) C->D Heat / Base E Imidazo[1,2-c]pyrimidine (Target Scaffold) D->E - H2O

Mechanistic pathway of imidazo[1,2-c]pyrimidine formation via bimolecular condensation.

Optimization of Reaction Parameters

Designing a self-validating and high-yielding protocol requires careful selection of reaction conditions:

  • Solvent Selection : Protic solvents (e.g., water, ethanol) are superior for this transformation. They stabilize the transition state during the initial SN​2 displacement and facilitate the proton transfers necessary for the dehydration step[4].

  • Acid Scavenging : The alkylation step liberates one equivalent of hydrogen halide (e.g., HCl). If left unneutralized, this acid protonates the starting 4-aminopyrimidine, halting the reaction. The addition of mild bases like sodium acetate (NaOAc) or sodium bicarbonate (NaHCO 3​ ) acts as an acid scavenger, driving the reaction to completion[4][6].

  • Thermal Activation : While the initial alkylation can occur at lower temperatures, the dehydrative ring closure requires an activation energy typically achieved by heating the reaction mixture to 80–100 °C[4].

Quantitative Data: Substrate Scope & Conditions

The table below summarizes validated experimental conditions for various imidazo[1,2-c]pyrimidine derivatives, demonstrating the versatility of the aqueous/ethanolic chloroacetaldehyde methodology.

Substrate (Pyrimidine)ElectrophileSolvent / BaseTemp / TimeYield / OutcomeRef
4-Amino-2,6-dimethoxypyrimidineChloroacetaldehyde (50% aq)Water / NaHCO 3​ 80 °C, 1.0 h>70% (Free base)[4]
4-Amino-2-methylthio-6-(4-morpholino)pyrimidineChloroacetaldehyde (50% aq)Ethanol / None80 °C, 0.75 hIsolated as HCl salt[4]
4-Amino-5,6-diphenylfuro[2,3-d]pyrimidineChloroacetaldehyde (40% aq)Water / NaOAcSteam bath, 2.0 h66% (Free base)[6]

Detailed Experimental Protocol

The following procedure is adapted for the synthesis of 5,7-dimethoxyimidazo[1,2-c]pyrimidine, utilizing a mild aqueous methodology[4].

Reagents & Materials:

  • 4-Amino-2,6-dimethoxypyrimidine (1.0 eq, 10 mmol, 1.55 g)

  • Chloroacetaldehyde, 50% aqueous solution (1.5 eq, 15 mmol, ~2.35 g)

  • Sodium bicarbonate (NaHCO 3​ ) (Solid, ~1.5 eq)

  • Deionized Water (20 mL)

  • Cyclohexane (for recrystallization)

Step-by-Step Methodology:

  • Preparation of the Reaction Slurry : In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-amino-2,6-dimethoxypyrimidine (1.55 g, 10 mmol) in 20 mL of deionized water.

  • Electrophile Addition : Add the 50% aqueous chloroacetaldehyde (2.35 g, 15 mmol) dropwise to the stirring suspension at room temperature.

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of chloroacetaldehyde polymerization and ensuring smooth N3-alkylation.

  • Thermal Cyclization : Attach a reflux condenser to the flask. Heat the mixture to 80 °C using an oil bath or heating block. Maintain vigorous stirring at this temperature for 1.0 to 1.5 hours.

    • Causality: Heating provides the necessary thermodynamic push for the exocyclic amine to attack the pendant carbonyl, driving the loss of water and subsequent aromatization.

  • Reaction Monitoring : Verify reaction completion via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) eluent.

    • Self-Validation: The UV-active starting material spot should be fully consumed, replaced by a new, highly fluorescent spot (under 254 nm UV light) corresponding to the fused bicyclic product.

  • Neutralization & Precipitation : Remove the flask from the heat source and immediately cool it to 0–5 °C using an ice-water bath. Slowly add solid NaHCO 3​ in small portions until the solution pH reaches 7.0–7.5.

    • Causality: The reaction generates HCl, meaning the product exists partially as a highly water-soluble hydrochloride salt. Neutralization at low temperatures converts it to the insoluble free base, maximizing precipitation while preventing base-catalyzed hydrolysis of the methoxy groups.

  • Isolation : Filter the resulting white/pale-yellow precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold deionized water (2 × 5 mL) to remove residual inorganic salts.

  • Purification : Recrystallize the crude solid from hot cyclohexane. If the solution is highly colored, treat it with decolorizing charcoal prior to hot filtration. Cool to yield pure 5,7-dimethoxyimidazo[1,2-c]pyrimidine as white crystals (Expected melting point: 120–121 °C)[4].

Quality Control & Analytical Validation

To ensure the structural integrity of the synthesized imidazo[1,2-c]pyrimidine, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

  • 1 H-NMR Markers : The definitive proof of successful cyclization is the disappearance of the broad primary amine (-NH 2​ ) signal (typically around 5.0–6.5 ppm in the starting material) and the appearance of two distinct doublets (or singlets, depending on substitution) in the aromatic region (7.4–8.0 ppm), corresponding to the newly formed imidazole ring protons[6].

References

  • Fused Pyrimidines. Part II: Synthesis and Antimicrobial activity of Some Furo[3,2-e]imidazo[1,2-c]pyrimidine | srce.hr | 6

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery | nih.gov | 1

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review | bio-conferences.org | 3

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega | acs.org | 5

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines | beilstein-journals.org | 2

  • US4565864A - Substituted imidazo[1,2-c]pyrimidines | google.com | 4

Sources

Application

Application Notes and Protocols for Kinase Inhibition Assays: Featuring 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine as a Model Compound

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Kinase Inhibitors in Drug Discovery Protein kinases are a large family of enzymes that play a central role in cellular si...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Kinase Inhibitors in Drug Discovery

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[1][2] This process of phosphorylation modulates the function of the target protein, influencing a vast array of cellular processes including cell growth, differentiation, metabolism, and apoptosis.[1][2] Consequently, the dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making protein kinases one of the most important classes of drug targets.[3][4]

Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy.[3] These inhibitors can be broadly classified based on their mechanism of action, with the majority being ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of the kinase domain.[1][2][5] The imidazo[1,2-c]pyrimidine scaffold has been identified as a promising core structure for the development of potent kinase inhibitors.[6][7] This application note will utilize 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine , a representative of this chemical class, as a model compound to detail the principles and protocols for evaluating kinase inhibition. While specific data on this particular compound is not extensively available in public literature, the methodologies described herein provide a comprehensive framework for its characterization and for the broader field of kinase inhibitor discovery.

Scientific Principles of Kinase Inhibition Assays

The primary objective of a kinase inhibition assay is to determine the potency of a compound against a specific kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[8][9] A variety of assay formats are available, each with its own advantages and limitations. The choice of assay depends on factors such as the specific kinase, the desired throughput, and the available instrumentation.[4][10]

Mechanisms of Kinase Inhibition

Understanding the mechanism of inhibition is crucial for lead optimization. Kinase inhibitors are generally categorized as follows:

  • Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the kinase.[3][11] They occupy the adenine-binding region of the ATP pocket.

  • Type II Inhibitors: These inhibitors also bind to the ATP-binding site but stabilize an inactive conformation of the kinase, often by extending into an adjacent hydrophobic pocket.[1][3]

  • Type III and IV (Allosteric) Inhibitors: These inhibitors bind to sites on the kinase that are distinct from the ATP-binding pocket, inducing a conformational change that prevents catalysis.[3][12] This class of inhibitors can offer greater selectivity.

The imidazo[1,2-c]pyrimidine scaffold, like many other nitrogen-containing heterocyclic systems, often acts as a hinge-binder, forming hydrogen bonds with the kinase hinge region within the ATP-binding site, characteristic of Type I or Type II inhibitors.[7][13]

Common Kinase Assay Technologies

Several technologies are routinely employed to measure kinase activity and its inhibition:

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[14][15][16] They are highly sensitive and not prone to interference from compound fluorescence or absorbance.[15][16] The workflow typically involves incubation of the kinase, substrate, radiolabeled ATP, and the test compound, followed by separation of the phosphorylated substrate from the free ATP and quantification of the incorporated radioactivity.[14][17]

  • Fluorescence-Based Assays: These assays utilize changes in fluorescence properties to monitor kinase activity.[18][19] They are generally amenable to high-throughput screening.[18][20] Common formats include:

    • Fluorescence Polarization (FP): This method measures the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation.[20][21]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays employ a donor-acceptor fluorophore pair.[19][22] Typically, a labeled antibody that recognizes the phosphorylated substrate brings the fluorophores into proximity, resulting in an energy transfer that can be measured.[22]

    • Fluorescence Intensity (FI): These assays can monitor the consumption of ATP or the generation of ADP. For example, a coupled enzyme system can be used to convert ADP to a product that generates a fluorescent signal.[19][20][23]

  • Luminescence-Based Assays: These assays often measure the amount of ATP remaining after the kinase reaction.[19][20] A common example is the Kinase-Glo® assay, where the remaining ATP is used by luciferase to generate light.[19] A lower light signal corresponds to higher kinase activity.[19]

  • Label-Free Assays: These technologies, such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI), measure the direct binding of the inhibitor to the kinase, providing information on binding kinetics and affinity.[24] Other label-free methods can monitor changes in cellular morphology or impedance upon kinase inhibition in a cell-based setting.[25]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for determining the IC50 value of a model kinase inhibitor, such as 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine, using a generic fluorescence-based assay and a radiometric assay. Note: These are generalized protocols and should be optimized for the specific kinase and substrate being investigated.

Protocol 1: Fluorescence-Based Kinase Inhibition Assay (Generic TR-FRET)

This protocol describes a common TR-FRET assay format where a biotinylated substrate is phosphorylated and then detected by a europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin (APC) conjugate.

Materials and Reagents:

  • Purified recombinant kinase

  • Biotinylated peptide substrate

  • 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine (or other test inhibitor)

  • Staurosporine (positive control inhibitor)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Stop/Detection buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM EDTA, 0.1% BSA)

  • Europium-labeled anti-phospho-specific antibody

  • Streptavidin-APC

  • 384-well low-volume black microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine in 100% DMSO.

    • Create a serial dilution series of the inhibitor in DMSO (e.g., 10-point, 3-fold dilutions). A typical starting concentration for the dilution series in the assay plate might be 100 µM.

    • Prepare a similar dilution series for the positive control, staurosporine.

  • Assay Plate Preparation:

    • Add 1 µL of each inhibitor concentration (and DMSO for the no-inhibitor control) to the wells of a 384-well plate in duplicate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase assay buffer. The final concentrations of kinase and substrate should be optimized beforehand (often at or below their respective Km values).

    • Add 5 µL of the 2X kinase/substrate master mix to each well containing the inhibitor.

    • Incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should ideally be at its Km for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Prepare a detection mix in the stop/detection buffer containing the europium-labeled antibody and streptavidin-APC at their optimized concentrations.

    • Stop the kinase reaction by adding 10 µL of the detection mix to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (e.g., [Emission at 665 nm / Emission at 615 nm] * 10,000).

    • Normalize the data by setting the "no inhibitor" (DMSO) control as 100% activity and a "no enzyme" or "maximum inhibition" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[9][23]

Protocol 2: Radiometric Kinase Inhibition Assay (Filter Binding)

This protocol outlines the classic filter-binding assay using [γ-³³P]ATP.

Materials and Reagents:

  • Purified recombinant kinase

  • Peptide or protein substrate

  • 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine (or other test inhibitor)

  • Staurosporine (positive control inhibitor)

  • Cold ATP

  • [γ-³³P]ATP

  • Kinase assay buffer

  • Phosphoric acid (e.g., 75 mM) for washing

  • P81 phosphocellulose filter plates or paper

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation:

    • Follow the same procedure as in Protocol 1 to prepare serial dilutions of the inhibitor.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and kinase assay buffer.

    • Aliquot the master mix into reaction tubes or a microplate.

    • Add the serially diluted inhibitor to the respective tubes/wells.

    • Prepare an ATP mix containing cold ATP and [γ-³³P]ATP. The final concentration of ATP should be at its Km for the kinase.

    • Initiate the reaction by adding the ATP mix to each reaction.

    • Incubate at 30°C for the optimized reaction time.

  • Stopping the Reaction and Substrate Capture:

    • Stop the reaction by adding a portion of the reaction mixture onto the P81 phosphocellulose filter paper/plate. The phosphorylated substrate will bind to the paper, while the free ATP will not.[14][26]

    • Wash the filter paper/plate several times with phosphoric acid to remove any unbound [γ-³³P]ATP.[17]

  • Detection:

    • Dry the filter paper/plate completely.

    • Add scintillation fluid to each filter/well.

    • Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

  • Data Analysis:

    • Subtract the background CPM (from a "no enzyme" control) from all readings.

    • Normalize the data with the "no inhibitor" control as 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Data Presentation and Interpretation

The results of kinase inhibition assays are typically presented in a table summarizing the IC50 values and in a dose-response curve.

Table 1: Representative Data for a Kinase Inhibitor

CompoundTarget KinaseAssay TypeIC50 (nM)
5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidineKinase XTR-FRETTo be determined
Staurosporine (Control)Kinase XTR-FRETe.g., 10
5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidineKinase XRadiometricTo be determined
Staurosporine (Control)Kinase XRadiometrice.g., 8

Interpreting the Results:

  • A lower IC50 value indicates a more potent inhibitor.

  • It is crucial to determine the selectivity of the inhibitor by testing it against a panel of other kinases.[4][27] A highly selective inhibitor will have a significantly lower IC50 for the target kinase compared to other kinases.

  • The choice of ATP concentration in the assay is critical. Assays performed at the Km of ATP allow for the comparison of inhibitor potencies across different kinases.[8] However, performing assays at physiological ATP concentrations (1-5 mM) can provide a more biologically relevant measure of inhibitor potency, as the inhibitor must compete with a higher concentration of the natural substrate.[16]

Visualizing Experimental Workflows and Concepts

General Kinase Inhibition Mechanism

G cluster_0 Kinase Catalytic Cycle cluster_1 Inhibition Kinase Kinase Kinase_ATP Kinase->Kinase_ATP Binds ATP Inhibited_Kinase Inactive Kinase Kinase->Inhibited_Kinase Binds Inhibitor ATP ATP Substrate Substrate Phospho_Substrate Phospho_Substrate ADP ADP Kinase_ATP_Substrate Kinase_ATP->Kinase_ATP_Substrate Binds Substrate Kinase_Products Kinase_ATP_Substrate->Kinase_Products Phosphotransfer Kinase_Products->Kinase Release Products Inhibitor 5-Chloro-7-(3,4-dimethoxy- phenyl)imidazo[1,2-c]pyrimidine Inhibitor->Inhibited_Kinase

Caption: ATP-competitive inhibition of a kinase.

TR-FRET Assay Workflow

G start Prepare Inhibitor Dilutions add_kinase Add Kinase & Substrate start->add_kinase incubate1 Pre-incubate add_kinase->incubate1 add_atp Add ATP (Start Reaction) incubate1->add_atp incubate2 Incubate (Phosphorylation) add_atp->incubate2 add_detect Add Stop/ Detection Reagents incubate2->add_detect incubate3 Incubate add_detect->incubate3 read_plate Read TR-FRET Signal incubate3->read_plate

Caption: Workflow for a TR-FRET kinase inhibition assay.

Conclusion and Best Practices

The evaluation of compounds like 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine in kinase inhibition assays is a fundamental process in drug discovery. The choice of assay technology should be carefully considered based on the specific research question. Radiometric assays provide a direct and robust measure of enzymatic activity, while fluorescence and luminescence-based assays offer higher throughput for screening large compound libraries.

For reliable and reproducible results, it is essential to:

  • Optimize Assay Conditions: Systematically determine the optimal concentrations of kinase, substrate, and ATP, as well as the incubation time and temperature.

  • Include Proper Controls: Always include positive and negative controls, such as a known inhibitor and a no-enzyme control, to validate the assay performance.[10]

  • Characterize the Mechanism of Action: Follow up initial screening with mechanism-of-action studies to determine if the inhibitor is ATP-competitive, non-competitive, or uncompetitive.

  • Profile for Selectivity: A critical step in inhibitor development is to assess the compound's selectivity by screening it against a broad panel of kinases to identify potential off-target effects.[4]

By adhering to these principles and protocols, researchers can confidently and accurately characterize the inhibitory potential of novel compounds, paving the way for the development of new and effective kinase-targeted therapies.

References

  • ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances. [Link]

  • Non-ATP competitive protein kinase inhibitors. PubMed. [Link]

  • Fluorescent Peptide Assays For Protein Kinases. PMC. [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PMC. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]

  • The Growing Arsenal of ATP-Competitive and Allosteric Inhibitors of BCR–ABL. Cancer Research. [Link]

  • Non-ATP competitive protein kinase inhibitors as anti-tumor therapeutics. PubMed. [Link]

  • Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies. PubMed. [Link]

  • Different types of ATP-competitive kinase inhibitors. ResearchGate. [Link]

  • Recent Progress in Development of Non-ATP Competitive Small-Molecule Inhibitors of Protein Kinases. Bentham Science. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. Taylor & Francis Online. [Link]

  • A high-throughput radiometric kinase assay. PMC. [Link]

  • In Vitro Kinase Inhibition Assay. Bio-protocol. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. PubMed. [Link]

  • Label-free fluorescence detection of kinase activity using a gold nanoparticle based indicator displacement assay. Royal Society of Chemistry. [Link]

  • Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor. MDPI. [Link]

  • Best Practices for Implementing Kinase Assays in Research. VKEY-BIO. [Link]

  • Label-free fluorescence detection of kinase activity using a gold nanoparticle based indicator displacement assay. SciSpace. [Link]

  • Radiometric Filter Binding Assay. Reaction Biology. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Radiometric kinase assays with scintillation counting. The Bumbling Biochemist. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Label-free detection: technologies, key considerations, and applications. OHSU. [Link]

  • Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]

  • New Screening Approaches for Kinases. Royal Society of Chemistry. [Link]

  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... ResearchGate. [Link]

  • Fluorescence detection techniques for protein kinase assay. PubMed. [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PMC. [Link]

  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed. [Link]

  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed. [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Royal Society of Chemistry. [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University. [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PMC. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. DergiPark. [Link]

  • Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. PubMed. [Link]

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Method

Application Notes and Protocols: 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Imidazo[1,2-c]pyrimidine Scaffold as a Privileged Structure in Chemical Biology The imid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imidazo[1,2-c]pyrimidine Scaffold as a Privileged Structure in Chemical Biology

The imidazo[1,2-c]pyrimidine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, planar structure and ability to be readily functionalized make it a versatile scaffold for developing potent and selective modulators of various biological targets.[1] Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3][4] A notable feature of many imidazo[1,2-c]pyrimidine derivatives is their activity as kinase inhibitors, targeting enzymes such as Spleen Tyrosine Kinase (Syk), Cyclin-Dependent Kinase 2 (CDK2), and Anaplastic Lymphoma Kinase (ALK).[5][6][7]

This document provides detailed application notes and protocols for the use of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine as a potential chemical probe. While specific published data on this exact molecule as a probe is limited, its structural features strongly suggest its utility in kinase-related research and as a starting point for the development of more sophisticated molecular tools. The 3,4-dimethoxyphenyl moiety is a common feature in many kinase inhibitors, often interacting with the ATP-binding pocket, while the 5-chloro substituent provides a handle for synthetic modification.

Chemical and Physical Properties

PropertyValue
IUPAC Name 5-chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine
CAS Number 371171-20-9
Molecular Formula C₁₄H₁₂ClN₃O₂
Molecular Weight 289.72 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Poorly soluble in aqueous solutions.
Purity >95% (recommended for biological assays)

Proposed Mechanism of Action and Biological Targets

Based on structure-activity relationship (SAR) studies of related imidazo[1,2-c]pyrimidine derivatives, 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine is hypothesized to function as an ATP-competitive kinase inhibitor . The imidazo[1,2-c]pyrimidine core likely forms key hydrogen bonds with the hinge region of the kinase ATP-binding site, while the 3,4-dimethoxyphenyl group occupies the hydrophobic pocket.

Diagram of Proposed Kinase Inhibition

G cluster_kinase Kinase ATP-Binding Pocket cluster_probe 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue scaffold Imidazo[1,2-c]pyrimidine Scaffold scaffold->hinge H-Bonding dimethoxy 3,4-Dimethoxyphenyl Group dimethoxy->hydrophobic_pocket Hydrophobic Interactions chloro 5-Chloro Group chloro->gatekeeper Potential Steric/Electronic Interactions

Caption: Proposed binding mode of the chemical probe within a kinase ATP pocket.

Potential Primary Targets:

  • Spleen Tyrosine Kinase (Syk) and Zeta-Associated Protein of 70 kDa (ZAP-70): These non-receptor tyrosine kinases are crucial for B-cell and T-cell activation, respectively. Imidazo[1,2-c]pyrimidine derivatives have been shown to be potent inhibitors of this kinase family, making them valuable tools for studying autoimmune and allergic disorders.[6]

  • Cyclin-Dependent Kinases (CDKs): Specifically, CDK2 has been identified as a target for imidazo[1,2-c]pyrimidin-5(6H)-ones.[5] As dysregulation of CDKs is a hallmark of cancer, this probe could be used to investigate cell cycle progression.

  • Anaplastic Lymphoma Kinase (ALK): Fused imidazo[1,2-c]pyrimidine systems have demonstrated inhibitory activity against both wild-type and mutant forms of ALK, a key oncogene in certain cancers.[7]

Application Notes & Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a generalized method to determine the inhibitory potential of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine against a purified kinase of interest.

Principle: The assay measures the amount of phosphorylated substrate produced by the kinase in the presence of varying concentrations of the inhibitor. This is often quantified using methods such as ADP-Glo™, LanthaScreen™, or a simple radioactive filter-binding assay.

Materials:

  • Purified recombinant kinase (e.g., Syk, CDK2/cyclin E, ALK)

  • Kinase-specific substrate (peptide or protein)

  • ATP (at or near the Kₘ for the specific kinase)

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and a bovine serum albumin (BSA) to prevent non-specific binding)

  • 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine (dissolved in 100% DMSO to make a 10 mM stock)

  • Positive control inhibitor (e.g., Staurosporine for broad-spectrum, or a known specific inhibitor for the target kinase)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of the chemical probe in 100% DMSO. A typical starting range would be from 100 µM down to 1 nM.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

    • Prepare a master mix containing the kinase in the appropriate reaction buffer. Add 2.5 µL of this mix to each well.

    • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction:

    • Prepare a master mix of the substrate and ATP in the reaction buffer.

    • Add 5 µL of the substrate/ATP mix to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for the desired reaction time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

  • Detection:

    • Stop the reaction according to the detection kit manufacturer's instructions. For ADP-Glo™, this involves adding the ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate in the dark for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow for In Vitro Kinase Assay

G prep Prepare Serial Dilution of Probe in DMSO plate Add Probe/DMSO to Plate prep->plate kinase_mix Add Kinase Master Mix plate->kinase_mix pre_incubate Pre-incubate (15-30 min) kinase_mix->pre_incubate reaction_mix Add Substrate/ATP Mix pre_incubate->reaction_mix incubate Incubate at Optimal Temp (e.g., 60 min) reaction_mix->incubate stop_detect Stop Reaction & Add Detection Reagent incubate->stop_detect read Read Luminescence stop_detect->read analyze Calculate % Inhibition & IC50 read->analyze

Caption: Step-by-step workflow for determining the IC₅₀ of the chemical probe.

Cellular Target Engagement Assay

This protocol provides a framework for assessing whether the chemical probe can engage its target kinase within a cellular context. A common method is to monitor the phosphorylation of a known downstream substrate of the target kinase.

Principle: If the probe inhibits the target kinase in cells, the phosphorylation of its downstream substrates should decrease. This can be measured by Western blotting or other immunoassays.

Materials:

  • Cell line expressing the target kinase (e.g., a B-cell line for Syk, a cancer cell line with overactive CDK2 or ALK)

  • Appropriate cell culture medium and supplements

  • 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine (10 mM stock in DMSO)

  • Stimulant (if required to activate the signaling pathway, e.g., anti-IgM for B-cell receptor activation to study Syk)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: one for the phosphorylated substrate (e.g., anti-phospho-SLP-76 for Syk) and one for the total protein (total SLP-76) as a loading control.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Protein quantification assay (e.g., BCA assay)

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Starve the cells in a serum-free medium for 4-6 hours if necessary to reduce basal signaling.

    • Pre-treat the cells with varying concentrations of the chemical probe (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours.

  • Stimulation:

    • If required, add the stimulant (e.g., anti-IgM) for a short period (e.g., 10-15 minutes) to activate the pathway.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Normalize the protein amounts and perform SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for the total protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal against the probe concentration to observe the dose-dependent inhibition of substrate phosphorylation.

Considerations for Use as a Chemical Probe

  • Selectivity: It is crucial to profile 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine against a panel of kinases to determine its selectivity. A good chemical probe should be reasonably selective for its intended target or target family.

  • Cellular Permeability: The protocols above assume the compound is cell-permeable. This should be verified, for example, through cellular uptake assays.

  • Development of Tool Compounds: The 5-chloro position can be synthetically modified to create more advanced probes. For example, it could be replaced with an alkyne or azide for click chemistry-based target identification (activity-based protein profiling) or with a linker for attachment of a fluorophore or biotin.

Conclusion

5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine is a promising starting point for researchers interested in modulating the activity of protein kinases. Based on the extensive research into the imidazo[1,2-c]pyrimidine scaffold, this compound is predicted to act as an ATP-competitive inhibitor of kinases such as Syk, CDK2, and ALK. The provided protocols offer a robust framework for validating its inhibitory activity and for its application as a chemical probe to dissect complex signaling pathways in health and disease.

References

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PMC. Available at: [Link]

  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed. Available at: [Link]

  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed. Available at: [Link]

  • A Novel Synthesis of Imidazo[1,2- c ]pyrimidines. ResearchGate. Available at: [Link]

  • 5-chloro-7-(3,4-diMethoxyphenyl)iMidazo[1,2-c]pyriMidine. NextSDS. Available at: [Link]

  • Scheme 1. Synthetic route of the target imidazo[1,2-c]pyrimidine 2. ResearchGate. Available at: [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. OUCi. Available at: [Link]

  • Imidazo(1,2-c)pyrimidine Nucleosides. Synthesis and Biological Evaluation of Certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. PubMed. Available at: [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing. Available at: [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. Available at: [Link]

  • Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ACS Publications. Available at: [Link]

  • Investigation of New Biologically Active Benzo[8][9]imidazo[1,2-a]pyrimidine Derivatives as Broad-Spectrum Antimicrobial Agents: Synthesis, Anti-Biofilm, ROS and in Silico Studies. PubMed. Available at: [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Phenotypic Test of Benzo[8][9]imidazo[1,2-c]pyrimidinone-Based Nucleoside and Non-Nucleoside Derivatives against DNA and RNA Viruses, Including Coronaviruses. PMC. Available at: [Link]

  • Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PubMed. Available at: [Link]

  • In vitro anti-BK polyomavirus activity of imidazo[1,2-c]pyrimidine and pyrimido[1,6-a]. Growing Science. Available at: [Link]

  • Synthesis and biological evaluation of benzo[8][9]imidazo[1,2-c]pyrimidine and benzo[8][9]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. PubMed. Available at: [Link]

  • Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E. PubMed. Available at: [Link]

  • Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation. PubMed. Available at: [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. Available at: [Link]

Sources

Application

Application Note: High-Throughput Screening (HTS) of Syk Tyrosine Kinase Inhibitors Using 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine

Introduction & Mechanistic Rationale Spleen Tyrosine Kinase (Syk) is a non-receptor cytoplasmic kinase that serves as a critical signaling node in immune cells. In mast cells and basophils, Syk is indispensable for signa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Spleen Tyrosine Kinase (Syk) is a non-receptor cytoplasmic kinase that serves as a critical signaling node in immune cells. In mast cells and basophils, Syk is indispensable for signal transduction downstream of the high-affinity IgE receptor (FcεRI). Upon antigen cross-linking, the Src-family kinase Lyn phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the FcεRI complex. This event recruits Syk via its tandem SH2 domains, leading to its activation. Active Syk subsequently phosphorylates downstream adaptors (LAT, SLP-76), triggering calcium mobilization and the exocytosis of inflammatory mediators—a process known as degranulation [1].

Because of its central role in allergic and autoimmune cascades, Syk is a high-value therapeutic target. The compound 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine (CAS 371171-20-9) is a highly relevant imidazopyrimidine derivative that exhibits excellent ATP-competitive Syk inhibitory activity [2]. This application note details a comprehensive, self-validating High-Throughput Screening (HTS) workflow utilizing this compound as a reference scaffold to identify, benchmark, and validate novel Syk inhibitors.

Causality in Assay Design: Why TR-FRET and RBL-2H3?

To ensure a robust HTS campaign, the screening cascade must minimize false positives while accurately reflecting physiological efficacy:

  • Primary Biochemical Screen (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence or fluorescence intensity assays. HTS compound libraries often contain auto-fluorescent molecules. TR-FRET utilizes lanthanide fluorophores (e.g., Europium) with long emission half-lives. By introducing a microsecond time delay before signal acquisition, short-lived background fluorescence decays, ensuring an exceptionally high signal-to-noise ratio [3].

  • Orthogonal Cellular Screen (RBL-2H3): Biochemical inhibition does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM). Rat Basophilic Leukemia (RBL-2H3) cells are the gold-standard model because they constitutively express high levels of FcεRI. Measuring the release of β-hexosaminidase (an enzyme co-stored with histamine) provides a direct, quantifiable readout of Syk-dependent degranulation [4].

Pathway & Workflow Visualization

Pathway IgE IgE + Antigen Complex FcERI FcεRI Receptor IgE->FcERI Cross-linking Lyn Lyn Kinase FcERI->Lyn ITAM Phosphorylation Syk Syk Tyrosine Kinase (Primary Target) Lyn->Syk Recruitment & Activation Adaptors LAT / SLP-76 Adaptors Syk->Adaptors Trans-phosphorylation Compound 5-Chloro-7-(3,4-dimethoxyphenyl) imidazo[1,2-c]pyrimidine Compound->Syk ATP-Competitive Inhibition PLCg Phospholipase C-γ Adaptors->PLCg Ca2 Intracellular Calcium Mobilization PLCg->Ca2 IP3 Production Degran Mast Cell Degranulation (β-hexosaminidase release) Ca2->Degran Exocytosis

FcεRI-mediated mast cell degranulation pathway and the inhibitory mechanism of the imidazopyrimidine scaffold.

Workflow Prep 1. Compound Library Preparation (Acoustic Dispensing) Primary 2. Primary HTS: TR-FRET Assay (Biochemical Syk Inhibition) Prep->Primary 384/1536-well format HitPick 3. Hit Selection & Profiling (IC50 Determination) Primary->HitPick Z' > 0.7 Secondary 4. Orthogonal Cellular Assay (RBL-2H3 Degranulation) HitPick->Secondary IC50 < 1 μM Lead 5. Lead Optimization (Imidazopyrimidine Scaffold) Secondary->Lead Cellular Efficacy Confirmed

High-throughput screening workflow from biochemical TR-FRET evaluation to cellular validation.

Experimental Protocols

Protocol 1: Primary TR-FRET Syk Kinase Assay

This assay measures the phosphorylation of a biotinylated poly-Glu-Tyr peptide substrate by recombinant human Syk. It acts as a self-validating system by incorporating zero-inhibition (DMSO) and 100%-inhibition (reference compound) controls to calculate the Z'-factor.

Reagents & Materials:

  • Enzyme: Recombinant human Syk (Kinase domain, active).

  • Substrate: Biotinylated poly-Glu-Tyr (1 μM stock).

  • Detection: Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Reference Inhibitor: 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine (10 mM in DMSO).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Step-by-Step Methodology:

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of library compounds and the reference imidazopyrimidine inhibitor into a 384-well low-volume white microplate. Include DMSO-only wells for the maximum signal control.

  • Enzyme Addition: Add 5 μL of Syk enzyme (diluted in Assay Buffer to 2 nM final concentration) to all wells. Incubate at room temperature (RT) for 15 minutes to allow compound binding.

  • Reaction Initiation: Add 5 μL of a substrate mix containing 200 nM Biotinylated poly-Glu-Tyr and 50 μM ATP (approximating the Km​ for Syk to sensitize the assay to ATP-competitive inhibitors).

  • Kinase Reaction: Centrifuge the plate briefly (1000 x g, 1 min) and incubate for 60 minutes at RT.

  • Detection: Stop the kinase reaction by adding 10 μL of Detection Buffer containing 20 mM EDTA, 1 nM Eu³⁺-cryptate antibody, and 20 nM Streptavidin-XL665.

  • Signal Maturation: Incubate the plate in the dark for 1 hour at RT.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excitation: 337 nm. Dual Emission: 620 nm (Eu³⁺ donor) and 665 nm (XL665 acceptor).

  • Analysis: Calculate the TR-FRET ratio = (Emission665​/Emission620​)×10,000 . Calculate % inhibition relative to the DMSO control.

Protocol 2: Orthogonal RBL-2H3 Mast Cell Degranulation Assay

Compounds identified as hits in the TR-FRET assay are profiled here to confirm cellular target engagement.

Reagents & Materials:

  • Cells: RBL-2H3 cell line.

  • Stimuli: Anti-DNP IgE (sensitization) and DNP-BSA (antigen cross-linker).

  • Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG, 1 mM in citrate buffer pH 4.5).

  • Buffer: Tyrode's Buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.6 mM Glucose, 20 mM HEPES, pH 7.4).

Step-by-Step Methodology:

  • Cell Seeding: Seed RBL-2H3 cells at 5×104 cells/well in a 96-well flat-bottom plate. Sensitize the cells by adding 100 ng/mL anti-DNP IgE to the culture media. Incubate overnight at 37°C, 5% CO₂.

  • Washing: Aspirate the media and wash the cells twice with 200 μL of warm Tyrode's Buffer to remove unbound IgE.

  • Compound Treatment: Add 90 μL of Tyrode's Buffer containing serial dilutions of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine (or test compounds). Incubate for 1 hour at 37°C.

  • Stimulation: Induce degranulation by adding 10 μL of DNP-BSA (final concentration 10 ng/mL). Incubate for exactly 45 minutes at 37°C.

  • Supernatant Collection: Transfer 50 μL of the supernatant from each well to a new 96-well assay plate.

  • Total Lysate Preparation: To determine total cellular β-hexosaminidase, lyse the remaining cells in control wells using 0.1% Triton X-100 in Tyrode's Buffer. Transfer 50 μL of this lysate to the assay plate.

  • Enzymatic Readout: Add 50 μL of pNAG substrate to all collected supernatants and lysates. Incubate for 1 hour at 37°C.

  • Termination & Measurement: Stop the reaction by adding 100 μL of 0.1 M Na₂CO₃/NaHCO₃ buffer (pH 10.0), which develops the yellow color of the cleaved substrate. Measure absorbance at 405 nm.

  • Analysis: Calculate % Degranulation = (Abssupernatant​/Abstotal_lysate​)×100 .

Quantitative Data Summary

The following table summarizes the expected HTS metrics and the pharmacological profile of the reference imidazopyrimidine scaffold to ensure rigorous quality control during screening.

Assay ParameterTR-FRET Biochemical AssayRBL-2H3 Cellular Assay
Primary Readout Fluorescence Ratio (665/620 nm)Absorbance (405 nm)
Reference Scaffold 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine
Target IC₅₀ Threshold < 100 nM< 1.0 μM
Assay Window (S/B) > 5.0> 4.0
Z'-Factor (Robustness) 0.75 - 0.850.60 - 0.70
Throughput Format 384-well or 1536-well96-well or 384-well
False Positive Rate < 0.5% (due to time-resolved decay)< 2.0% (requires viability counter-screen)

References

  • Source: PubMed Central (PMC)
  • WO2001083485A1 - Imidazopyrimidine derivatives and triazolopyrimidine derivatives Source: Google Patents URL
  • Source: PubMed Central (PMC)
  • Tyrosine Kinase Syk Non-Enzymatic Inhibitors and Potential Anti-Allergic Drug-Like Compounds Discovered by Virtual and In Vitro Screening Source: PLOS One URL
Method

Application Notes and Protocols for the Investigation of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine in Cancer Cell Line Studies

Introduction: The Therapeutic Potential of the Imidazo[1,2-c]pyrimidine Scaffold in Oncology The imidazo[1,2-c]pyrimidine nucleus represents a "privileged scaffold" in medicinal chemistry, recognized for its versatile bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-c]pyrimidine Scaffold in Oncology

The imidazo[1,2-c]pyrimidine nucleus represents a "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities. As a bioisostere of purine, this heterocyclic system is a cornerstone in the design of novel therapeutics, particularly in oncology. The fusion of imidazole and pyrimidine rings creates a unique chemical architecture that allows for diverse substitutions, leading to compounds with a wide array of pharmacological properties.

While direct and extensive studies on 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine are emerging, the broader class of imidazo[1,2-c]pyrimidines and related imidazo-fused heterocycles have demonstrated significant potential as anticancer agents. Mechanistic studies on analogous compounds suggest that they can act as potent inhibitors of key cellular processes involved in cancer progression. Notably, many derivatives have been identified as inhibitors of various protein kinases crucial for cell cycle regulation and signal transduction, such as Cyclin-Dependent Kinases (CDKs) and Spleen Tyrosine Kinase (Syk).[1][2] Furthermore, a significant number of structurally related imidazo[1,2-a]pyridines and imidazo[1,2-a]quinoxalines have been shown to exert their anticancer effects by targeting tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1][2]

This document provides a comprehensive guide for researchers and drug development professionals on the preclinical evaluation of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine in cancer cell line models. The protocols detailed herein are designed to elucidate its cytotoxic and cytostatic effects, and to investigate its potential mechanism of action, with a focus on its likely role as a tubulin polymerization inhibitor.

Hypothesized Mechanism of Action: Targeting Microtubule Dynamics

Based on structure-activity relationship (SAR) studies of analogous imidazo-fused heterocyclic compounds, a primary hypothesized mechanism of action for 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine is the inhibition of tubulin polymerization.[3][4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis, making them a validated target for anticancer drug development.

It is postulated that 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[2] This disruption of the microtubule network is expected to trigger the spindle assembly checkpoint, leading to a G2/M phase cell cycle arrest and ultimately, apoptotic cell death.

G cluster_0 Cellular Effects of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine compound 5-Chloro-7-(3,4-dimethoxyphenyl) imidazo[1,2-c]pyrimidine tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to mt_polymerization Microtubule Polymerization tubulin->mt_polymerization Inhibits mt_dynamics Disrupted Microtubule Dynamics spindle Defective Mitotic Spindle mt_dynamics->spindle checkpoint Spindle Assembly Checkpoint Activation spindle->checkpoint g2m_arrest G2/M Cell Cycle Arrest checkpoint->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Figure 1: Hypothesized mechanism of action for 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine in cancer cell lines. It is recommended to use a panel of cell lines representing different cancer types to assess the compound's spectrum of activity.

Cell Viability and Cytotoxicity Assays (MTT/XTT)

These colorimetric assays are fundamental for determining the dose-dependent effect of the compound on cell viability and for calculating the half-maximal inhibitory concentration (IC50).

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Parameter Description
Cell Lines Panel of human cancer cell lines (e.g., MCF-7, HCT116, A549)
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations 0.01, 0.1, 1, 10, 100 µM (example range)
Incubation Time 48 or 72 hours
Assay Readout Absorbance at 570 nm
Calculated Value IC50 (Half-maximal Inhibitory Concentration)

Table 1: Example parameters for a cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is designed to determine if the compound induces cell cycle arrest, a hallmark of tubulin-targeting agents.

Protocol: Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G start Seed and Treat Cells harvest Harvest Cells start->harvest fix Fix with 70% Ethanol harvest->fix stain Stain with PI/RNase A fix->stain flow Analyze by Flow Cytometry stain->flow analysis Quantify Cell Cycle Phases flow->analysis

Sources

Application

Advanced Methodologies for Assessing Blood-Brain Barrier Penetration of Imidazopyrimidine-Based CNS Therapeutics

Introduction The imidazopyrimidine scaffold is a highly privileged pharmacophore in central nervous system (CNS) drug discovery. It is frequently utilized to design potent kinase inhibitors (e.g., IRAK4 inhibitors for ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazopyrimidine scaffold is a highly privileged pharmacophore in central nervous system (CNS) drug discovery. It is frequently utilized to design potent kinase inhibitors (e.g., IRAK4 inhibitors for neuroinflammation) [1] and modulators of GABA receptors for anxiety disorders. However, the physicochemical properties that make imidazopyrimidines excellent target binders—such as multiple hydrogen bond acceptors (HBAs) and planar, lipophilic surfaces—often render them highly susceptible to active efflux by the blood-brain barrier (BBB) [2]. Consequently, optimizing the pharmacokinetic (PK) profile of these compounds requires a rigorous, mechanistically driven screening cascade.

Causality & Rationale: Moving Beyond Kp​

Historically, CNS penetration was evaluated using the total brain-to-plasma concentration ratio ( Kp​ ). This metric is fundamentally flawed because it fails to account for non-specific binding to brain lipids and proteins [3]. An imidazopyrimidine with high lipophilicity might exhibit a high Kp​ simply because it is sequestered in brain tissue, leaving negligible free drug to engage the pharmacological target.

The contemporary gold standard is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) [4]. This parameter isolates the true permeability and active transport dynamics of the BBB. A Kp,uu,brain​ value near 1.0 indicates unrestricted passive diffusion, whereas a value < 0.3 strongly implies active efflux via transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). To efficiently identify CNS-penetrant imidazopyrimidines, we employ a tiered workflow that systematically deconvolutes passive permeability from active efflux before committing to in vivo PK studies.

TieredWorkflow Start Imidazopyrimidine Library Tier1 Tier 1: PAMPA-BBB (Passive Permeability) Start->Tier1 Tier2 Tier 2: MDCK-MDR1 (Active Efflux) Tier1->Tier2 Papp > 10x10⁻⁶ cm/s Fail Structural Optimization Tier1->Fail Low Permeability Tier3 Tier 3: In Vivo PK (Kp,uu,brain) Tier2->Tier3 Efflux Ratio < 2.0 Tier2->Fail P-gp Substrate (ER > 2) Tier3->Fail Kp,uu,brain < 0.3 Lead CNS Lead Compound (Kp,uu,brain ≥ 0.3) Tier3->Lead Target Achieved Fail->Start SAR Feedback Loop

Tiered screening cascade for evaluating imidazopyrimidine BBB penetration.

Protocol 1: High-Throughput PAMPA-BBB Assay (Passive Permeability)

Rationale: Before assessing active transport, the intrinsic ability of the imidazopyrimidine core to cross a lipid bilayer must be established. We utilize a Parallel Artificial Membrane Permeability Assay (PAMPA) coated with porcine brain lipid extract to closely mimic the BBB lipid composition. Self-Validating System: To ensure data integrity, Lucifer Yellow (LY) is co-incubated as a paracellular marker. If LY is detected in the acceptor well, the artificial membrane is compromised, and the data point is automatically excluded.

Step-by-Step Methodology:

  • Preparation: Dissolve the imidazopyrimidine compound in DMSO to create a 10 mM stock. Dilute to a final concentration of 10 µM in PBS (pH 7.4) containing 100 µM Lucifer Yellow.

  • Plate Assembly: Coat the PVDF membrane filters of the donor plate (0.45 µm pore size) with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Dosing: Add 150 µL of the compound/LY solution to the donor wells. Add 300 µL of blank PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 4 hours without agitation to maintain the unstirred water layer.

  • Quantification: Separate the plates. Measure LY fluorescence (Ex 485 nm / Em 530 nm) to validate membrane integrity. Quantify the imidazopyrimidine concentration in both donor and acceptor wells via LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) using the standard steady-state flux equation.

Protocol 2: Bidirectional MDCK-MDR1 Permeability Assay (Active Efflux)

Rationale: Imidazopyrimidines are notorious P-gp substrates due to their dense nitrogen networks. The MDCK cell line transfected with the human MDR1 gene allows us to calculate the Efflux Ratio (ER), isolating the impact of P-gp. Self-Validating System: A parallel assay arm MUST be spiked with 2 µM Tariquidar (a potent, specific P-gp inhibitor). If an elevated ER is driven by P-gp, Tariquidar will collapse the ER to ~1.0, proving the causality of the efflux mechanism.

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells at 1×10⁵ cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 4-5 days until tight junctions form (Transepithelial Electrical Resistance [TEER] > 200 Ω·cm²).

  • Dosing Solutions: Prepare 2 µM imidazopyrimidine solutions in HBSS buffer (pH 7.4). Prepare a second set containing 2 µM Tariquidar.

  • Bidirectional Transport:

    • For Apical-to-Basolateral (A→B): Add 0.5 mL dosing solution to the apical chamber; 1.5 mL blank HBSS to the basolateral chamber.

    • For Basolateral-to-Apical (B→A): Add 1.5 mL dosing solution to the basolateral chamber; 0.5 mL blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C, 5% CO₂ for 2 hours. Extract 50 µL aliquots from the receiver chambers at 60 and 120 minutes.

  • Analysis: Quantify via LC-MS/MS. Calculate Papp​ for both directions.

  • Calculation: ER=Papp​(B→A)/Papp​(A→B) . An ER > 2.0 flags the compound as a P-gp substrate.

Protocol 3: In Vivo Kp,uu,brain​ Determination

Rationale: To determine the definitive Kp,uu,brain​ , we must measure total in vivo exposure and mathematically correct it using the unbound fraction ( fu​ ) determined via in vitro equilibrium dialysis [4]. Self-Validating System: The Rapid Equilibrium Dialysis (RED) assay must achieve >80% mass balance recovery. We include Fluconazole (low binding) and Chlorpromazine (high binding) as internal quality controls. If mass balance drops below 80%, non-specific binding to the dialysis apparatus is occurring, and 0.005% Tween-80 must be added to the buffer.

KpuuLogic InVivo In Vivo PK Study (Dosing & Sampling) TotalPlasma Total Plasma Conc. (C_plasma) InVivo->TotalPlasma TotalBrain Total Brain Conc. (C_brain) InVivo->TotalBrain CuPlasma Unbound Plasma Conc. (C_u,plasma = C_plasma × f_u,plasma) TotalPlasma->CuPlasma CuBrain Unbound Brain Conc. (C_u,brain = C_brain × f_u,brain) TotalBrain->CuBrain InVitro In Vitro Equilibrium Dialysis (Brain Homogenate & Plasma) FuPlasma Fraction Unbound Plasma (f_u,plasma) InVitro->FuPlasma FuBrain Fraction Unbound Brain (f_u,brain) InVitro->FuBrain FuPlasma->CuPlasma FuBrain->CuBrain Kpuu Kp,uu,brain (C_u,brain / C_u,plasma) CuPlasma->Kpuu CuBrain->Kpuu

Logical derivation of Kp,uu,brain combining in vivo PK and in vitro binding data.

Step-by-Step Methodology: Part A: In Vivo PK Study

  • Dose wild-type mice (e.g., C57BL/6) intravenously (1 mg/kg) or orally (10 mg/kg) with the imidazopyrimidine lead.

  • At steady-state (or integrating AUC over time), collect blood (via cardiac puncture) and whole brain tissue.

  • Centrifuge blood to obtain plasma. Homogenize brain tissue in 3 volumes of PBS (1:3 w/v). Quantify total concentrations ( Cplasma​ and Cbrain​ ) via LC-MS/MS.

Part B: In Vitro Equilibrium Dialysis (RED Assay)

  • Spike blank plasma and blank brain homogenate with 1 µM of the imidazopyrimidine.

  • Load 200 µL of the spiked matrix into the donor chamber of a RED device insert (8K MWCO). Load 350 µL of blank PBS into the receiver chamber.

  • Incubate on an orbital shaker at 37°C with 5% CO₂ for 4-6 hours to achieve equilibrium.

  • Matrix Matching: Transfer 50 µL from each chamber to new tubes. Add 50 µL of blank PBS to the matrix samples, and 50 µL of blank matrix to the PBS samples.

  • Quantify via LC-MS/MS. Calculate the apparent unbound fraction ( fu,app​=Areabuffer​/Areamatrix​ ).

  • Correction: Apply the dilution factor (D=4) for the brain homogenate: fu,brain​=(1/D)/(((1/fu,app​)−1)+1/D) .

  • Final Calculation: Kp,uu,brain​=(Cbrain​×fu,brain​)/(Cplasma​×fu,plasma​) .

Quantitative Data Interpretation

To guide structure-activity relationship (SAR) campaigns, the following thresholds are utilized to benchmark imidazopyrimidine candidates:

Table 1: Quantitative Target Metrics for CNS-Penetrant Imidazopyrimidines

ParameterAssayTarget ThresholdMechanistic Implication
Papp​ PAMPA-BBB> 10 × 10⁻⁶ cm/sSufficient passive lipid bilayer diffusion
Efflux Ratio (ER) MDCK-MDR1< 2.0Low liability for P-gp mediated active efflux
fu,brain​ Brain Homogenate Dialysis> 0.01 (1%)Adequate free fraction available to bind the target
Kp,uu,brain​ In Vivo PK + Dialysis> 0.3 (Ideally ~1.0)Net brain exposure is not severely limited by efflux
References
  • Discovery of BIO-8169: A Highly Potent, Selective, and Brain-Penetrant IRAK4 Inhibitor for the Treatment of Neuroinflammation. Journal of Medicinal Chemistry. URL:[Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Pharmaceutics. URL:[Link]

  • The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. Frontiers in Pharmacology. URL:[Link]

  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. Molecular Pharmaceutics. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine

Welcome to the technical support center for the purification of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for obtaining this compound in high purity.

Introduction

5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine is a heterocyclic compound belonging to the imidazo[1,2-c]pyrimidine class, which is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] Achieving high purity of this compound is critical for accurate biological screening and subsequent drug development processes. This guide provides practical solutions to common purification challenges, drawing from established principles of organic chemistry and data from related compound series.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine?

A1: The synthesis of imidazo[1,2-a]pyrimidines, a closely related class of compounds, typically involves the reaction of a 2-aminopyrimidine with an α-haloketone.[2] Therefore, common impurities may include unreacted starting materials such as 2-amino-4-chloropyrimidine and 2-bromo-1-(3,4-dimethoxyphenyl)ethanone. Additionally, side-products from incomplete cyclization or other side reactions can be present. The use of certain solvents like DMF or MeCN during synthesis has been reported to lead to complex and difficult-to-separate mixtures.[2]

Q2: What is the best general approach for purifying this compound?

A2: A two-step purification strategy is often most effective. Initially, column chromatography on silica gel can be used to separate the target compound from major impurities. This is typically followed by recrystallization to remove any remaining minor impurities and obtain a highly crystalline final product.

Q3: How does the chloro-substituent affect the purification strategy?

A3: The chlorine atom on the pyrimidine ring influences the molecule's overall polarity, solubility, and electronic properties.[3] This can affect its retention on a chromatography column and its solubility in different solvents. The presence of the chlorine atom may also create challenges in separating the desired product from closely related chlorinated impurities.

Q4: Are there any specific storage recommendations for the purified compound?

A4: For chlorinated heterocyclic compounds, it is advisable to store them in a tightly sealed container, protected from light and moisture, to prevent degradation.[3] For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature is recommended. The product is typically stored at ambient temperature.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine.

Recrystallization Issues

Problem: My compound "oils out" during recrystallization.

  • Cause: This typically occurs when the melting point of your compound is lower than the boiling point of the chosen solvent, or when significant impurities are present, leading to a melting point depression.[3]

  • Solution:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool slowly.[3]

    • Solvent System Modification: Choose a solvent with a lower boiling point. Alternatively, a co-solvent system can be employed. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until turbidity is observed. Reheat to get a clear solution and then allow it to cool slowly.[4]

    • Lower Cooling Temperature: If the compound remains an oil at room temperature, try cooling the solution in an ice bath or a freezer to induce crystallization.[3]

Problem: I am getting a very low yield after recrystallization.

  • Cause: The compound might have a higher than expected solubility in the cold solvent, or an excessive amount of solvent was used for dissolution.[3]

  • Solution:

    • Solvent Screening: Perform small-scale solvent screening to identify a solvent in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[4]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[4]

    • Recover a Second Crop: Concentrate the mother liquor (the liquid remaining after the first filtration) and cool it to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.[3]

Problem: The purified product is still colored.

  • Cause: The presence of persistent colored impurities, which may arise from the degradation of starting materials or the product itself, especially if the reaction was conducted at high temperatures.[5]

  • Solution: Activated Carbon Treatment

    • Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate).

    • Add a small amount of activated carbon (typically 1-2% w/w of the crude product).[5]

    • Stir the mixture at an elevated temperature for 15-30 minutes.[5]

    • Perform a hot filtration through a pad of celite to remove the activated carbon.[5]

    • Allow the filtrate to cool and crystallize.

Chromatography Issues

Problem: I am not getting good separation of my product from an impurity with a similar Rf value on TLC.

  • Cause: The chosen solvent system does not provide sufficient selectivity for the two compounds.[3]

  • Solution:

    • Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), start with a less polar solvent system and gradually increase the polarity. This can improve the resolution of compounds with similar Rf values.[3]

    • Try a Different Stationary Phase: If normal-phase silica gel chromatography is not effective, consider using reversed-phase chromatography, which separates compounds based on hydrophobicity.[3]

    • Optimize the Solvent System: Systematically vary the ratio of the solvents in your mobile phase. Sometimes, adding a small amount of a third solvent with a different polarity can significantly improve separation.

Key Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine in a minimal amount of a suitable solvent, such as dichloromethane. Add a small amount of silica gel to this solution to form a slurry.

  • Column Packing: Prepare a silica gel column using a non-polar solvent like hexane.

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.[5]

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on the expected solubility, a solvent system of ethanol/water or ethyl acetate/hexane is a good starting point. The goal is to find a solvent or solvent pair in which the compound is soluble when hot and insoluble when cold.[4]

  • Dissolution: In a flask, add the purified compound from chromatography and a minimal amount of the chosen "good" solvent (e.g., ethanol or ethyl acetate). Heat the mixture with stirring until the compound is completely dissolved.[4]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.[4]

  • Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature. If using a solvent pair, add the "poor" solvent (e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy. Reheat until the solution is clear again, and then allow it to cool slowly.[3]

  • Cooling: Once crystal formation is observed, the flask can be placed in an ice bath to maximize the yield of crystals.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[4]

Data Summary

The following table provides an estimated solubility profile for 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine in common laboratory solvents, based on the general properties of pyrimidine derivatives.[6][7] This should be used as a starting point for your own solubility tests.

SolventExpected SolubilityRationale
Dichloromethane (DCM)SolubleA common solvent for many organic compounds.
ChloroformSolubleSimilar to DCM.
Ethyl AcetateModerately SolubleA moderately polar solvent.
AcetoneModerately SolubleA polar aprotic solvent.
Ethanol/MethanolSparingly Soluble (cold), Soluble (hot)The dimethoxyphenyl group may allow for some solubility, potentially increasing with heat. The presence of hydroxyl groups in similar compounds increases solubility in alcohols.[7]
Hexane/HeptaneInsolubleNon-polar solvents are unlikely to dissolve this relatively polar molecule.
WaterInsolubleThe organic nature of the molecule suggests low aqueous solubility.

Visual Diagrams

PurificationWorkflow Crude Crude Product ColumnChromatography Column Chromatography (Silica Gel, Hexane/EtOAc gradient) Crude->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate1 Evaporate Solvent Combine->Evaporate1 SemiPure Semi-Pure Product Evaporate1->SemiPure Recrystallization Recrystallization (e.g., Ethanol/Water) SemiPure->Recrystallization Filter Vacuum Filtration & Washing Recrystallization->Filter Dry Drying Under Vacuum Filter->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General purification workflow for 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine.

TroubleshootingTree Start Purification Issue Recrystallization Recrystallization Problem Start->Recrystallization Chromatography Chromatography Problem Start->Chromatography OilingOut Oiling Out Recrystallization->OilingOut LowYield Low Yield Recrystallization->LowYield ColoredProduct Colored Product Recrystallization->ColoredProduct PoorSeparation Poor Separation Chromatography->PoorSeparation Sol1 Change Solvent System or Lower Cooling Temp OilingOut->Sol1 Sol2 Optimize Solvent Volume or Collect 2nd Crop LowYield->Sol2 Sol3 Activated Carbon Treatment ColoredProduct->Sol3 Sol4 Use Gradient Elution or Change Stationary Phase PoorSeparation->Sol4

Caption: Troubleshooting decision tree for common purification challenges.

References

  • 3

  • 5

  • 8

  • 9

  • 10

  • 11

  • 6

  • 12

  • 13

  • 2

  • 14

  • 7

  • 15

  • 16

  • 17][9]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. MDPI.

  • 18

  • 4

  • 1

  • 19

  • 20][9]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H). PMC.

  • 21

  • 223][5]triazolo[1,5-c]pyrimidine from 4-amino-2,5-dimethoxypyrimidine. Google Patents.

Sources

Optimization

Technical Support Center: 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine Solubility Enhancement

Welcome to the technical support center for 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the solubility challenges of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles in your experiments.

I. Troubleshooting Guide: Addressing Poor Aqueous Solubility

Researchers often encounter difficulties in achieving desired concentrations of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine in aqueous media, which can impede biological assays and formulation development. This section provides a systematic approach to troubleshooting and enhancing its solubility.

Q1: My initial attempts to dissolve 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine in aqueous buffers have failed, resulting in visible particulates. What is the most common first step to address this?

A: The most common and often effective initial step is to investigate the compound's pH-dependent solubility profile. The imidazo[1,2-c]pyrimidine core contains basic nitrogen atoms that can be protonated under acidic conditions.[1]

  • Causality: In neutral or alkaline solutions, the compound likely exists in its neutral, less polar "free base" form, which has poor aqueous solubility. By lowering the pH with an acid, the basic nitrogens become protonated, forming a more polar and, therefore, more water-soluble cationic salt.[1]

  • Recommended Action: Start by attempting to dissolve the compound in a series of acidic buffers (e.g., pH 1.2 to 5.0). A systematic approach involves preparing a pH-solubility profile to identify the optimal pH range for your specific experimental needs.[1]

dot ```dot graph TD { A[Start: Low Aqueous Solubility] --> B{pH Adjustment}; B --> C{Solubility Improved?}; C -- Yes --> D[Proceed with Experiment]; C -- No --> E{Co-solvency}; E --> F{Solubility Improved?}; F -- Yes --> D; F -- No --> G{Complexation}; G --> H{Solubility Improved?}; H -- Yes --> D; H -- No --> I[Consult Formulation Specialist];

}

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

  • Experimental Protocol: Phase Solubility Study with Cyclodextrins

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

    • Add an excess amount of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine to each cyclodextrin solution.

    • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

    • Centrifuge to separate the undissolved solid.

    • Analyze the concentration of the dissolved compound in the supernatant by a validated analytical method.

    • Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this phase-solubility diagram can be used to determine the complexation efficiency. [2]

II. Frequently Asked Questions (FAQs)

Q4: Can physical modifications to the solid form of the compound improve its solubility?

A: Yes, physical modifications can significantly impact the dissolution rate and, in some cases, the apparent solubility. Key approaches include:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation. [3][4]Nanosuspensions, with particle sizes typically under 1 micron, can also increase the saturation solubility. [5]* Modification of Crystal Habit: Different crystalline forms (polymorphs) of a compound can have different solubilities. [5]The amorphous form is generally more soluble than its crystalline counterparts, although it may be less stable. [6]Creating amorphous solid dispersions (ASDs), where the drug is dispersed in a hydrophilic polymer matrix, is a common strategy to enhance solubility and maintain stability. [7][8] Q5: Are there any other formulation strategies that could be considered for this compound?

A: Several other advanced formulation strategies exist, including:

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level. [9]This can be achieved through methods like hot-melt extrusion or spray drying. [6][10]* Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules. [11]This is a common technique in self-emulsifying drug delivery systems (SEDDS). [12]* Co-crystallization: Forming a co-crystal with a benign co-former can alter the physicochemical properties of the drug, including its solubility. [13] Q6: Where can I find basic physicochemical properties for 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine?

A: Basic properties such as molecular formula (C14H12ClN3O2), CAS number (371171-20-9), and InChI key can be found from commercial suppliers like Sigma-Aldrich and Parchem. [14]While detailed experimental solubility data may not be readily available in public databases, understanding its structure—a heterocyclic compound with chloro and dimethoxyphenyl substitutions—suggests inherent lipophilicity and thus, poor aqueous solubility.

III. References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925.

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1147.

  • Jain, A. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College of Pharmacy Publications and Research.

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2359.

  • Williams, H. D., et al. (Eds.). (2013). Formulating Poorly Water Soluble Drugs. Springer.

  • Sharma, D., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-13.

  • Solubility Enhancement Techniques: Updates and Prospectives. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1752-1763.

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (2023). Auctores.

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 809482.

  • Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(8), 1057-1071.

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI.

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews, 23(2), 1494-1502.

  • de Azevedo, M. B. M., et al. (2018). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 54(4).

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.

  • 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine. (n.d.). Sigma-Aldrich.

  • Troubleshooting low solubility of 2-Phenyl-1h-imidazo[4,5-b]pyrazine in aqueous solutions. (2025). Benchchem.

  • Kumar, A., et al. (2021). Method Development, Validation, and Application of Cosolvency Technique for Solubility Enhancement of Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences, 83(2), 246-254.

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 38.

  • 5-chloro-7-(3,4-diMethoxyphenyl)iMidazo[1,2-c]pyriMidine. (n.d.). NextSDS.

  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics, 17(4).

  • Enhancing solubility with novel excipients. (2023). Manufacturing Chemist.

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology.

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1753-1759.

  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2023). MDPI.

  • Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.

  • Madhavi, M. (2017). Solubility enhancement and cosolvency [PowerPoint slides]. SlideShare.

  • 5-chloro-7-(3,4-diMethoxyphenyl)iMidazo[1,2-c]pyriMidine. (n.d.). Parchem.

  • Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online Journal of Chemistry, 2(5).

  • Solubility Enhancement. (n.d.). Pharma Excipients.

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022). MDPI.

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2023). Beilstein Journal of Organic Chemistry, 19, 1789-1800.

  • Boechat, N., et al. (2018). Synthesis and Structure Activity Relationships of Imidazopyridine/Pyrimidine- and Furopyridine-Based Anti-Trypanosoma cruzi and Anti-Trypanosoma brucei Compounds. ChemMedChem, 13(15), 1541-1552.

  • Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Results in Chemistry, 5, 100829.

  • 7-Imidazolyl-substituted 4'-methoxy and 3',4'-dimethoxy-containing polyfluoroflavones as promising antiviral agents. (2020). Russian Chemical Bulletin, 69(10), 2004-2010.

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9293-9302.

  • Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. (2024). Russian Journal of General Chemistry, 94(11), 3004-3011.

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2023). PMC.

Sources

Troubleshooting

troubleshooting 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine crystallization

Welcome to the Technical Support Center for Heterocyclic API Crystallization . This guide is specifically engineered for researchers, process chemists, and drug development professionals handling 5-Chloro-7-(3,4-dimethox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic API Crystallization .

This guide is specifically engineered for researchers, process chemists, and drug development professionals handling 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine . Due to the highly polarizable 5-chloro substituent, the rigid imidazopyrimidine core[1], and the rotational flexibility of the 3,4-dimethoxyphenyl moiety, this compound is notoriously prone to liquid-liquid phase separation (LLPS), polymorphic instability, and impurity co-crystallization.

Below, you will find authoritative troubleshooting guides, self-validating protocols, and mechanistic FAQs designed to help you achieve high-purity, thermodynamically stable crystalline isolation.

Visual Troubleshooting Workflow

G Start Prepare Saturated Solution (e.g., EtOAc at 60°C) Cool1 Cool slowly to Metastable Zone (e.g., 45°C) Start->Cool1 Seed Introduce Seed Crystals (1-2% w/w) Cool1->Seed Check Observe Seed Behavior Seed->Check Dissolve Seeds Dissolve (Undersaturated) Check->Dissolve Too Hot/Dilute Oil Seeds Coat with Oil (LLPS / Miscibility Gap) Check->Oil Too Fast/LLPS Grow Seeds Remain & Grow (Metastable Zone) Check->Grow Optimal Action1 Lower Temp / Add Antisolvent Dissolve->Action1 Action2 Heat to redissolve, adjust solvent ratio Oil->Action2 Action3 Hold Temp for 2h, then cool to 5°C Grow->Action3 Action1->Seed Action2->Start Final Filter & Wash (Pure Crystalline API) Action3->Final

Self-validating seeding workflow to bypass liquid-liquid phase separation (LLPS).

Frequently Asked Questions (FAQs)

Q1: Why does my compound consistently "oil out" (form an emulsion) instead of crystallizing upon cooling? A1: occurs when the integration of solute molecules into the crystal lattice is kinetically hindered[2]. For 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine, the flexible methoxy ether linkages compete with the planar, rigid imidazo[1,2-c]pyrimidine core. When supersaturation is generated too rapidly (e.g., fast cooling), the system crosses the binodal curve into a miscibility gap before it can nucleate[3]. Mechanistic Insight: As demonstrated in pharmaceutical model compounds,, which inadvertently pushes the crystallization trajectory into the LLPS boundary at elevated temperatures[4].

Q2: How do I eliminate the des-chloro impurity that consistently co-crystallizes with my product? A2: The des-chloro impurity (7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine) has a nearly identical molecular footprint to your target API, allowing it to substitute directly into the crystal lattice (forming a solid solution). Standard cooling crystallization will not purge this. Solution: You must shift to a thermodynamic slurry maturation (ripening) process. By suspending the crude material in a solvent where the impurity is slightly more soluble (e.g., Isopropanol) and cycling the temperature between 20°C and 40°C, the continuous dissolution and recrystallization thermodynamically purges the lattice-disrupting impurity.[3].

Q3: My crystals are forming as fine, unfilterable needles. How do I force the formation of prismatic blocks? A3: Fine needles are typically a kinetically favored, metastable polymorph resulting from rapid 1D crystal growth along the hydrogen-bonding axis of the imidazopyrimidine nitrogens[5]. To transition to the thermodynamically stable prismatic blocks, you must reduce the supersaturation driving force. Lower your cooling rate, increase your seed loading to 3-5% w/w to provide more surface area for growth, and ensure your stirring speed is optimized to prevent crystal attrition[3].

Quantitative Solvent System Evaluation

Selecting the correct solvent is the most critical step in avoiding LLPS. The table below summarizes the thermodynamic behavior of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine across various solvent/antisolvent systems.

Table 1: Solvent System Evaluation & LLPS Risk

Primary SolventAntisolventSolubility @ 60°C (mg/mL)Solubility @ 20°C (mg/mL)LLPS (Oiling Out) RiskTypical Crystal Habit
Tetrahydrofuran (THF)Heptane> 15045High Amorphous / Oil
Dichloromethane (DCM)Hexane> 20060High Oil / Agglomerates
Ethyl Acetate (EtOAc)Heptane8512Moderate Fine Needles
Isopropanol (IPA)Water45< 5Low Prismatic Blocks

Note: Solvents like THF and DCM present a high LLPS risk because their high solubility profiles require massive antisolvent charges or extreme cooling to generate supersaturation, forcing the system into the miscibility gap[6].

Self-Validating Experimental Protocol: Antisolvent Seeding Crystallization

This protocol is designed with built-in causality checks to ensure you remain in the metastable zone and bypass the miscibility gap.

Step 1: Dissolution & Polishing

  • Suspend 10.0 g of crude API in 120 mL of Ethyl Acetate (EtOAc).

  • Heat to 60°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Perform a hot polishing filtration (0.45 µm PTFE) into a pre-warmed crystallizer to remove heterogeneous nucleants.

Step 2: Controlled Cooling to the Metastable Zone

  • Cool the solution linearly from 60°C to 45°C at a rate of 0.5°C/min.

  • Causality Check: Rapid cooling generates localized high supersaturation, triggering liquid-liquid demixing[6]. A slow, linear ramp ensures the bulk solution remains uniformly in the metastable zone.

Step 3: Self-Validating Seeding

  • Add 0.1 g (1% w/w) of pure, milled seed crystals of the desired polymorph.

  • Validation Check:

    • If seeds dissolve: The solution is undersaturated. Lower the temperature by 2°C and re-seed.

    • If seeds agglomerate into sticky droplets: The system has entered the LLPS boundary.[2]. Reheat to 60°C, add 10% more EtOAc, and repeat Step 2.

    • If seeds remain suspended and sharp: The system is correctly positioned in the metastable zone. Proceed to Step 4.

Step 4: Ripening & Antisolvent Addition

  • Hold the suspension at 45°C for 2 hours to allow the seed bed to grow and consume supersaturation.

  • Begin dosing Heptane (antisolvent) at a rate of 0.5 mL/min until 60 mL is added.

  • Causality Check:, which would otherwise cause secondary nucleation or oiling out[4].

Step 5: Final Cooling & Isolation

  • Cool the slurry to 5°C at 0.2°C/min. Hold for 2 hours.

  • Filter the suspension, wash with cold EtOAc/Heptane (1:1 v/v), and dry under vacuum at 40°C.

References

  • Mettler Toledo. "Oiling Out in Crystallization - Problems with Oiling Out in Recrystallization."[Link]

  • ResearchGate. "Crystallization of an active pharmaceutical ingredient that oils out."[Link]

  • ACS Publications (Organic Process Research & Development). "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357."[Link]

  • Taylor & Francis (Synthetic Communications). "A Novel Synthesis of Imidazo[1,2-c]pyrimidines."[Link]

  • PubMed (Journal of Medicinal Chemistry). "Imidazo(1,2-c)pyrimidine Nucleosides. Synthesis and Biological Evaluation of Certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines."[Link]

Sources

Optimization

Technical Support Center: Overcoming Resistance to Imidazo[1,2-c]pyrimidine Analogs

Introduction Welcome to the technical support guide for researchers utilizing imidazo[1,2-c]pyrimidine analogs. This class of compounds has shown significant promise in targeting various cellular pathways, often involvin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for researchers utilizing imidazo[1,2-c]pyrimidine analogs. This class of compounds has shown significant promise in targeting various cellular pathways, often involving kinases crucial for cell proliferation and survival. However, as with many targeted therapies, the emergence of resistance in cell lines is a significant experimental hurdle. This guide is designed to provide a structured, scientifically-grounded framework for identifying, understanding, and overcoming resistance. Drawing from established principles of cancer cell biology and drug discovery, we present a series of frequently asked questions and in-depth troubleshooting workflows to ensure the rigor and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-c]pyrimidine analog shows no effect on my cell line, even at high concentrations. Is my compound inactive?

A: While compound inactivity is a possibility, it's more probable that the cell line is intrinsically resistant. This can occur if the intended molecular target of your analog is not a critical survival or proliferation driver in that specific cell line ("non-oncogene addiction"), or if redundant signaling pathways compensate for the inhibition. Before concluding compound failure, it is essential to verify the drug's activity in a known sensitive cell line as a positive control. Additionally, confirm the expression and phosphorylation status of the intended target in your cell line of interest.

Q2: I initially observed good efficacy, but my long-term cultures are now showing reduced sensitivity to the drug. What is happening?

A: This is a classic presentation of acquired resistance. Continuous exposure to a therapeutic agent can exert a selective pressure on the cell population, leading to the outgrowth of a sub-population of cells that have developed mechanisms to evade the drug's effects. These mechanisms can include secondary mutations in the drug target, upregulation of bypass signaling pathways, or increased drug efflux. Investigating these possibilities is the first step in understanding and potentially overcoming this resistance.

Q3: How can I distinguish between an off-target effect and a true resistance mechanism?

A: This is a critical question in targeted therapy research. A primary method is to use a structurally distinct inhibitor that targets the same primary protein. If this second inhibitor recapitulates the phenotype (and the resistance), it strengthens the on-target hypothesis. Conversely, if the cells are sensitive to the second inhibitor, it may suggest that the resistance mechanism is specific to the chemical scaffold of your original compound, or that your initial compound had significant off-target effects. Another powerful technique is a rescue experiment, where you introduce a drug-resistant version of the target protein into a sensitive cell line. If this confers resistance, it provides strong evidence for an on-target effect.

Q4: What is the significance of the IC50 value shifting to the right in my dose-response curve?

A: A rightward shift in the IC50 (half-maximal inhibitory concentration) curve is the quantitative hallmark of decreased drug sensitivity. It indicates that a higher concentration of the drug is required to achieve the same level of inhibition. This is a clear sign of emerging resistance. The magnitude of the shift (fold-change in IC50) can be used to quantify the level of resistance. It is crucial to monitor the IC50 value over time in long-term culture experiments to detect the emergence of resistance early.

Troubleshooting Guide: Investigating Acquired Resistance

This guide provides a systematic approach to diagnosing and characterizing the mechanisms behind acquired resistance to imidazo[1,2-c]pyrimidine analogs.

Problem: Previously Sensitive Cell Line Now Exhibits Reduced Response

You have a cell line that was previously sensitive to your compound, but after several passages in the presence of the drug, the required concentration to achieve the same effect has increased significantly.

Logical Troubleshooting Workflow

The following workflow provides a step-by-step process to diagnose the potential cause of resistance.

G cluster_0 Phase 1: Confirm Resistance cluster_1 Phase 2: Investigate Target-Related Mechanisms cluster_2 Phase 3: Investigate Non-Target Mechanisms cluster_3 Phase 4: Conclusion & Next Steps A 1. Re-run Dose-Response Assay (e.g., CellTiter-Glo) B 2. Compare IC50 values (Resistant vs. Parental) A->B C Is there a significant (>3-fold) IC50 shift? B->C D 3. Western Blot for Target Protein Levels & Phosphorylation C->D Yes E 4. Sequence Target Gene (Sanger or NGS) C->E Yes I 6. Test for Drug Efflux (e.g., with Verapamil) C->I Yes F Target Expression Altered? D->F G Gatekeeper or other Resistance Mutation Found? E->G H 5. Phospho-Kinase Array / RNA-Seq F->H No L Target-based Resistance F->L Yes G->H No G->L Yes J Bypass Pathway Activated? H->J K Efflux Pump Involvement? I->K M Bypass Pathway Activation J->M N Drug Efflux K->N O Consider rational combination therapy M->O N->O

Caption: A systematic workflow for diagnosing the cause of acquired drug resistance.

Detailed Experimental Protocols

Protocol 1: Confirmation of Resistance via Dose-Response Assay

This protocol establishes the degree of resistance by comparing the IC50 values of the parental (sensitive) and the suspected resistant cell lines.

Principle: Cell viability is measured across a range of drug concentrations. The IC50, the concentration at which 50% of cell viability is inhibited, is a key parameter for quantifying drug potency. A significant increase in the IC50 value of the resistant line compared to the parental line confirms resistance.

Materials:

  • Parental and suspected resistant cell lines

  • Complete growth medium

  • Imidazo[1,2-c]pyrimidine analog stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count both parental and resistant cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 90 µL of media.

    • Include wells for "no cells" (background) and "cells with vehicle" (100% viability).

    • Incubate overnight to allow for cell attachment.

  • Drug Preparation and Addition:

    • Prepare a 2X serial dilution of your compound in complete growth medium. A typical starting concentration might be 10 µM, diluted down over 8-10 points. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Add 10 µL of the 2X drug dilutions to the appropriate wells (to reach a 1X final concentration).

  • Incubation:

    • Incubate the plate for a period that is at least two to three times the doubling time of the cell line (e.g., 72 hours).

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all other readings.

    • Normalize the data to the vehicle-treated wells (set as 100% viability).

    • Plot the normalized viability versus the log of the drug concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Data Interpretation Table:

IC50 Fold Change (Resistant/Parental)InterpretationRecommended Next Step
< 3-foldLow or no significant resistance. Re-evaluate experimental variability.Repeat assay, check cell passage number.
3 to 10-foldModerate resistance.Proceed to Phase 2: Investigate Target.
> 10-foldHigh resistance.Proceed to Phase 2 & 3 in parallel.
Protocol 2: Analysis of Target Protein Expression and Activation

This protocol uses Western Blotting to investigate whether resistance is due to changes in the expression level or activation state (phosphorylation) of the drug's intended target.

Principle: Cells can develop resistance by downregulating a target protein (making the drug irrelevant) or by maintaining its activation through other means. Western blotting allows for the semi-quantitative analysis of specific protein levels and their post-translational modifications, such as phosphorylation.

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total target protein, phospho-specific target protein, loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Lysate Preparation:

    • Grow parental and resistant cells to ~80% confluency.

    • Optional: Treat cells with the imidazo[1,2-c]pyrimidine analog at the respective IC50 concentrations for a short period (e.g., 2-4 hours) to observe acute effects on target phosphorylation.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-TARGET, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing:

    • To ensure equal loading and compare total vs. phospho-protein, the membrane can be stripped of the first set of antibodies and re-probed for the total target protein and then for a loading control.

Interpretation:

  • Increased phospho-Target / Total-Target Ratio in Resistant Cells: Suggests that the target is hyperactive despite the drug, possibly due to an upstream mutation or feedback loop.

  • Decreased Total-Target in Resistant Cells: This is less common for kinase inhibitors but could indicate the cell has found an alternative survival pathway and downregulated the now-redundant target.

  • No Change: If target expression and phosphorylation appear unchanged, the resistance mechanism is likely independent of the target itself (e.g., bypass pathway or drug efflux).

References

  • Lin, A., & Giuliano, C. J. (2017). Intrinsic resistance to targeted therapy. Cell Cycle, 16(13), 1191-1192. [Link]

  • Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer. Nature, 575(7782), 299-309. [Link]

  • Nikolaou, M., Pavlopoulou, A., Georgakilas, A. G., & Kyrodimos, E. (2018). The challenge of drug resistance in cancer treatment: a current overview. Clinical & Experimental Metastasis, 35(4), 309-318. [Link]

  • Bensimon, A., Heck, A. J. R., & Lemeer, S. (2012). Differentiating on- and off-target toxicities of kinase inhibitors. Current Opinion in Chemical Biology, 16(5-6), 494-500. [Link]

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Effects of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine

Executive Summary: The Electrophilic Liability When screening small molecules, researchers often encounter unexpected broad-spectrum cytotoxicity or pan-kinase inhibition. If you are utilizing 5-Chloro-7-(3,4-dimethoxyph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Electrophilic Liability

When screening small molecules, researchers often encounter unexpected broad-spectrum cytotoxicity or pan-kinase inhibition. If you are utilizing 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine (CAS 371171-20-9)[1] in biological assays, the primary driver of these off-target effects is the inherent chemical reactivity of the molecule.

In medicinal chemistry, the imidazo[1,2-c]pyrimidine scaffold is highly valued for developing potent2[2][3]. However, the specific 5-chloro derivative is typically a synthetic intermediate , not a final drug candidate. The electron-deficient pyrimidine ring makes the 5-chloro position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In biological environments, this electrophilic center reacts promiscuously with nucleophilic amino acid residues (cysteines and lysines) across numerous off-target proteins, leading to irreversible covalent binding rather than true ATP-competitive affinity[4].

Below is our comprehensive troubleshooting guide to help you identify, validate, and circumvent these off-target liabilities in your experimental workflows.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does this specific compound exhibit broad-spectrum kinome interference and high cellular toxicity compared to other imidazo[1,2-c]pyrimidines? A1: The core issue is chemical reactivity. While optimized imidazo[1,2-c]pyrimidines achieve high selectivity via reversible, non-covalent interactions within the kinase ATP-binding pocket[2], the 5-chloro variant acts as a promiscuous electrophile. It covalently alkylates off-target proteins, which manifests in assays as apparent broad-spectrum inhibition and widespread cellular toxicity. You are observing a chemical artifact (protein damage) rather than specific pharmacological modulation.

Q2: How can I experimentally prove that my observed off-target effects are driven by covalent promiscuity rather than reversible binding? A2: You must uncouple reversible affinity from irreversible reactivity. We recommend two self-validating approaches:

  • Biochemical Washout Assay: Pre-incubate your off-target kinase with the compound, then perform a rapid 100-fold dilution. If the inhibition is driven by covalent binding, enzymatic activity will not recover.

  • Glutathione (GSH) Trapping Assay: Incubate the compound with physiological concentrations of GSH. If the 5-chloro group is highly reactive, you will detect a GSH-adduct via LC-MS within hours, directly confirming its liability as a promiscuous electrophile.

Q3: If I must use this chlorinated probe for my current study, how can I optimize my assay conditions to minimize background noise? A3: To mitigate SNAr-driven off-target reactions while preserving potential on-target reversible binding, you must alter the thermodynamic and kinetic conditions of your assay:

  • Reduce Incubation Time: Covalent bond formation is time-dependent. Shorten the pre-incubation time from 60 minutes to 10-15 minutes.

  • Add Scavengers: Introduce a mild nucleophile like 1 mM DTT or GSH to your assay buffer. This acts as a "decoy" for the reactive electrophile, though it will continuously deplete your active compound concentration.

  • Lower Assay Temperature: Reducing the temperature from 37°C to 25°C exponentially decreases the rate of covalent SNAr reactions while having a minimal impact on non-covalent binding kinetics.

Q4: What is the ideal chemical control to use alongside this compound? A4: The definitive control is a non-electrophilic structural analog. You should synthesize or procure the 5-amino derivative (e.g., substituting the -Cl with an -NH2 or -NH-alkyl group). Literature demonstrates that substituting the 5-chloro group with an amine yields the highly selective, reversible inhibitors originally intended by this scaffold[2][3]. Comparing the 5-chloro probe against the 5-amino analog will definitively isolate the off-target effects caused by electrophilicity.

Diagnostic Workflows & Pathway Logic

G cluster_0 On-Target Pathway (Syk/ZAP-70) cluster_1 Off-Target Pathway (Promiscuous) Cmpd 5-Chloro-imidazo[1,2-c]pyrimidine (Electrophilic Probe) Kinase Syk/ZAP-70 Active Site Cmpd->Kinase Structural Recognition Nucleophile Protein Cysteines/Lysines (Off-target Kinases) Cmpd->Nucleophile SNAr Reactivity (5-Cl) Bind Reversible ATP-Competitive Affinity Kinase->Bind Covalent SNAr Covalent Adduct (Irreversible Toxicity) Nucleophile->Covalent

Mechanistic divergence of 5-chloro-imidazo[1,2-c]pyrimidine binding pathways.

Workflow Obs Observation: High Off-Target Toxicity Test1 Perform GSH Trapping Assay Obs->Test1 Dec1 High GSH Adduct Detected? Test1->Dec1 Act1 Confirm Promiscuous Electrophilicity Dec1->Act1 Yes (t1/2 < 1h) Test2 Perform Kinase Washout Assay Dec1->Test2 No (Stable) Dec2 Enzyme Activity Recovers? Test2->Dec2 Act2 Reversible Off-Target (Optimize Dose/Panel) Dec2->Act2 Yes (>90%) Act3 Irreversible Off-Target (Derivatize 5-Cl to 5-NH2) Dec2->Act3 No (<10%)

Diagnostic workflow for isolating and resolving off-target effects of electrophilic probes.

Experimental Protocols

Protocol 1: LC-MS Glutathione (GSH) Trapping Assay

Objective: Quantify the electrophilic liability of the 5-chloro-imidazo[1,2-c]pyrimidine core. Causality Check: By monitoring both the depletion of the parent compound and the formation of the GSH-adduct, this self-validating system confirms whether the compound acts as a reactive electrophile under physiological conditions.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine in anhydrous DMSO. Prepare a fresh 50 mM GSH stock in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: In a glass vial, mix the compound (final concentration 10 µM) and GSH (final concentration 5 mM) in the phosphate buffer. Incubate at 37°C with gentle shaking.

  • Time-Course Quenching: At exactly 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately quench it by mixing with 50 µL of ice-cold acetonitrile (containing an internal standard like tolbutamide).

  • Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins and buffer salts.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system operating in positive ion mode.

  • Data Interpretation: Monitor the depletion of the parent mass (m/z 290.07 for the 35Cl isotope) and the appearance of the GSH adduct (expected m/z ~561.15). A parent half-life (t1/2) of < 60 minutes confirms high promiscuous electrophilicity.

Protocol 2: Kinase Reversibility (Washout) Assay

Objective: Differentiate between reversible off-target binding and irreversible covalent modification. Causality Check: Diluting the assay 100-fold drops the inhibitor concentration far below its IC50. If the enzyme was reversibly inhibited, the equilibrium shifts, the inhibitor dissociates, and full activity returns. If covalently bound, the enzyme remains permanently inactivated.

Step-by-Step Methodology:

  • Pre-Incubation: Incubate the target/off-target kinase (e.g., 100 nM) with the compound at 10x its established IC50 concentration for 60 minutes at room temperature.

  • Control Setup: Prepare a parallel control sample replacing the compound with an equivalent volume of DMSO vehicle.

  • Rapid Dilution: Dilute the incubation mixture 100-fold into a reaction buffer containing saturating ATP and the specific fluorescent peptide substrate. (The compound concentration is now 0.1x IC50).

  • Kinetic Monitoring: Continuously monitor the initial velocity of the kinase reaction (e.g., via a continuous fluorescence assay or ADP-Glo at specific time points) for 30-60 minutes.

  • Data Interpretation: Calculate the fractional recovery by comparing the slope (velocity) of the compound-treated sample to the DMSO control. Recovery < 10% indicates irreversible covalent off-target binding.

Quantitative Data Summary

Table 1: Comparative Profiling of 5-Chloro vs. 5-Amino Imidazo[1,2-c]pyrimidine Derivatives

Parameter5-Chloro-7-(3,4-dimethoxyphenyl)... (Probe)5-Amino-7-(3,4-dimethoxyphenyl)... (Optimized)Causality / Mechanism
Syk/ZAP-70 IC50 Apparent < 50 nM (Time-dependent)< 10 nM (Stable)5-Cl shows false potency due to covalent attachment over time.
Kinase Selectivity (S(10)) Poor (>0.5)Excellent (<0.05)Promiscuous SNAr reactivity of the 5-Cl group across the kinome.
GSH Half-Life (t1/2) < 30 minutes> 24 hoursDirect confirmation of electrophilic liability in the chloro-variant.
Washout Recovery < 10% (Irreversible)> 90% (Reversible)Covalent bond formation prevents dissociation upon dilution.
Cellular Toxicity (CC50) High (< 1 µM)Low (> 50 µM)Off-target protein alkylation leads to broad cytotoxicity.

References

  • Synthonix, Inc. "5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine - [C65609]". Source: synthonix.com.
  • Hirabayashi, A., et al. "Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors". Source: PubMed / Bioorganic & Medicinal Chemistry.
  • "Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors". Source: PubMed / Bioorganic & Medicinal Chemistry.
  • "Discovery and Development of Spleen Tyrosine Kinase (SYK) Inhibitors". Source: ACS Publications / Journal of Medicinal Chemistry.

Sources

Optimization

Technical Support Center: Managing Poor Aqueous Solubility of Imidazo[1,2-c]pyrimidine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical limitations of imidazo[1,2-c]pyrimidine derivatives. While this fused bic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical limitations of imidazo[1,2-c]pyrimidine derivatives. While this fused bicyclic heterocyclic scaffold is highly privileged in medicinal chemistry—yielding potent inhibitors for kinases such as CDK2[1] and Syk[2]—it is notoriously plagued by poor aqueous solubility.

The root cause is twofold: thermodynamic insolubility driven by the highly planar, nitrogen-rich aromatic core that promotes strong π−π stacking and high crystal lattice energy, and kinetic insolubility driven by high lipophilicity (LogP) which causes the compound to rapidly "crash out" when transitioning from organic stock solutions into aqueous environments.

This guide provides field-proven troubleshooting strategies, chemical optimization logic, and self-validating formulation protocols to ensure your in vitro assays and in vivo models yield robust, reproducible data.

Part 1: Troubleshooting Guides & FAQs

Q1: My imidazo[1,2-c]pyrimidine derivative precipitates immediately when added to my in vitro kinase assay buffer. How can I prevent this? A1: This is a classic kinetic solubility failure. Because imidazo[1,2-c]pyrimidines are planar and hydrophobic, they preferentially aggregate rather than solvate in water. When you spike a high-concentration DMSO stock directly into an aqueous buffer, the sudden polarity shift forces the compound out of solution.

  • Actionable Solution: Do not perform a direct 1:100 spike. Instead, utilize a "step-down" dilution method using intermediate solvent mixtures (e.g., 50% DMSO/buffer) before the final addition. Additionally, supplement your assay buffer with a non-ionic surfactant like 0.01% - 0.05% Tween-20 or Triton X-100, provided it does not interfere with your specific kinase's activity. Always validate the final solution using nephelometry (turbidimetry) to ensure you are dosing below the kinetic solubility limit.

Q2: We are observing erratic pharmacokinetic (PK) profiles and poor oral bioavailability in our mouse models. What formulation strategies work best for this scaffold? A2: Simple co-solvents (like PEG400 or pure DMSO) often fail in vivo because the drug precipitates upon contact with gastric or intestinal fluids. The most effective approach for imidazopyrimidines is Cyclodextrin Inclusion Complexation [3]. By utilizing 2-hydroxypropyl- β -cyclodextrin (HP- β -CD), you can encapsulate the hydrophobic imidazopyrimidine core within the cyclodextrin's lipophilic cavity, while its hydroxyl-rich exterior maintains aqueous solubility[4].

Q3: How can we chemically optimize the imidazo[1,2-c]pyrimidine scaffold for better solubility without losing kinase potency? A3: The traditional medicinal chemistry approach is to lower LogP by appending hydrophilic, ionizable groups (e.g., morpholine, piperazine). However, if these bulky groups disrupt critical hinge-binding interactions (such as hydrogen bonding to Leu83 in CDK2[1]), you must employ Disruption of Molecular Planarity [5]. By introducing sp3 -hybridized carbons or steric bulk (e.g., a methyl group at the C-6 or C-8 position) to twist the dihedral angle of attached aryl rings, you significantly decrease the crystal packing energy. This lowers the melting point and drastically improves thermodynamic solubility without altering the compound's overall lipophilicity[5].

Part 2: Experimental Workflows & Logic

G Start Compound Precipitates in Assay Buffer Check Check DMSO Stock Concentration Start->Check Dilute Perform Step-Down Dilution Check->Dilute AddSurf Add 0.01% Tween-20 to Buffer Check->AddSurf Test Nephelometry Test (Turbidity) Dilute->Test AddSurf->Test Success Proceed with Kinase Assay Test->Success Clear Solution Fail Formulate with HP-β-CD Test->Fail High Turbidity

Workflow for troubleshooting in vitro assay precipitation of imidazo[1,2-c]pyrimidines.

G Core Imidazo[1,2-c]pyrimidine Poor Solubility Planar High Planarity & Lattice Energy Core->Planar Lipophilic High Lipophilicity (LogP > 4) Core->Lipophilic Disrupt Disrupt Planarity (Add sp3 carbons / steric bulk) Planar->Disrupt Hydrophilic Add Hydrophilic Group (Morpholine / Piperazine) Lipophilic->Hydrophilic LowerEnergy Decreased Crystal Packing Energy Disrupt->LowerEnergy LowerLogP Decreased LogP Hydrophilic->LowerLogP Improved Enhanced Aqueous Solubility LowerEnergy->Improved LowerLogP->Improved

Chemical optimization logic for enhancing solubility of planar heterocyclic scaffolds.

Part 3: Quantitative Data & Formulation Selection

When selecting a cyclodextrin for in vivo formulation, cavity size and intrinsic water solubility are the primary variables. HP- β -CD is generally the gold standard for imidazo[1,2-c]pyrimidine derivatives due to its optimal cavity diameter and excellent safety profile.

Table 1: Comparison of Cyclodextrin Carriers for Imidazopyrimidine Formulation [3]

Cyclodextrin TypeCavity Diameter (Å)Water Solubility at 25°C ( g/100 mL)Suitability for Imidazo[1,2-c]pyrimidines
α -Cyclodextrin4.7 - 5.314.5Poor (Cavity too small for bicyclic core)
β -Cyclodextrin6.0 - 6.51.85Moderate (Limited by its own low solubility)
HP- β -Cyclodextrin6.0 - 6.5> 50.0Excellent (Optimal cavity size, highly soluble)
γ -Cyclodextrin7.5 - 8.323.2Good (Useful for bulky, multi-ring derivatives)

Part 4: Standard Operating Protocols

Protocol 1: Preparation of an Imidazo[1,2-c]pyrimidine / HP- β -CD Inclusion Complex (Freeze-Drying Method)

This self-validating protocol ensures maximum encapsulation efficiency, yielding an amorphous solid dispersion ideal for oral gavage or IV administration[3],[4].

  • Solvent Preparation: Dissolve the target imidazo[1,2-c]pyrimidine derivative in a minimal volume of volatile organic solvent (e.g., ethanol or methanol) to ensure complete molecular dispersion.

  • Cyclodextrin Hydration: In a separate vessel, dissolve HP- β -CD in molecular biology grade water at a 1:1 to 1:5 molar ratio (Drug:CD). Stir at 37°C until optically clear.

  • Complexation: Slowly add the organic drug solution dropwise into the aqueous HP- β -CD solution under continuous, vigorous magnetic stirring.

  • Equilibration: Cap the vessel and stir at room temperature for 24 to 48 hours. This prolonged kinetic window allows the hydrophobic core of the drug to displace water molecules inside the cyclodextrin cavity.

  • Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator (ensure temperature does not exceed 40°C to prevent complex dissociation).

  • Lyophilization: Flash-freeze the remaining aqueous solution using liquid nitrogen, then lyophilize (freeze-dry) for 48–72 hours.

  • Validation: Analyze the resulting fluffy white powder via Differential Scanning Calorimetry (DSC). The disappearance of the drug's characteristic endothermic melting peak validates successful amorphous inclusion.

Protocol 2: Kinetic Solubility Assessment via Nephelometry

Never assume your compound is fully dissolved just because the solution looks clear to the naked eye. Micro-precipitates will ruin biochemical assay reproducibility.

  • Stock Preparation: Prepare a 10 mM stock of the imidazo[1,2-c]pyrimidine in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a concentration gradient (e.g., 1 µM to 500 µM) by spiking the DMSO stock into your exact assay buffer (matching pH, salt, and surfactant concentrations). Keep the final DMSO concentration constant (typically 1% or 2%).

  • Incubation: Incubate the microplate at the intended assay temperature (e.g., 25°C or 37°C) for 2 hours to allow for equilibrium.

  • Measurement: Read the plate using a microplate nephelometer (measuring forward-scattered light).

  • Analysis: Plot compound concentration vs. relative turbidity. The inflection point where turbidity sharply increases represents the absolute kinetic solubility limit.

Part 5: References

  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. National Institutes of Health (NIH). Available at: [Link]

  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. National Institutes of Health (NIH). Available at:[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace. Available at:[Link]

  • Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes. MDPI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine

Welcome to the technical support center for the synthesis of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side product formations encountered during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, we will explore the causality behind common experimental issues and provide robust troubleshooting strategies.

PART 1: Troubleshooting Guide to Side Product Formation

The synthesis of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine is typically approached in two key stages: the formation of the core heterocyclic structure and the subsequent chlorination. Each stage presents a unique set of challenges regarding side product formation.

Section 1: Side Product Formation During Imidazo[1,2-c]pyrimidine Core Synthesis

The construction of the 7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol intermediate is the foundational step. A common method involves the condensation of a 2-aminoimidazole derivative with a β-dicarbonyl compound. The primary challenge in this stage is controlling the regioselectivity of the cyclization.

Answer: The formation of a regioisomeric byproduct is a common issue when using unsymmetrical β-dicarbonyl compounds.[1] The reaction of 2-aminoimidazole with an unsymmetrical precursor can lead to the formation of the desired 7-aryl isomer and an undesired 5-aryl isomer.

Causality: The cyclization can proceed via two different pathways, where the amino group of the 2-aminoimidazole attacks one of the two carbonyl groups of the β-dicarbonyl compound. The electronic and steric properties of the substituents on the β-dicarbonyl compound influence which carbonyl group is more susceptible to nucleophilic attack.

Troubleshooting Strategies:

  • Choice of β-Dicarbonyl Synthon: Employing a symmetrical β-dicarbonyl equivalent, if feasible for your synthetic route, can eliminate the issue of regioselectivity.

  • Reaction Conditions Optimization:

    • Solvent: The polarity of the solvent can influence the reaction pathway. It has been noted that solvents like DMF and MeCN can sometimes lead to complex and inseparable mixtures.[2] Experiment with less polar solvents like toluene or dioxane, or protic solvents like isopropanol, which may favor the formation of one isomer over the other.[2]

    • Catalyst: The use of an appropriate acid or base catalyst can direct the cyclization towards the desired regioisomer. For instance, in related pyrimidine syntheses, the choice of catalyst can significantly impact selectivity.

    • Temperature: Lowering the reaction temperature may increase the kinetic control of the reaction, potentially favoring the formation of a single isomer.

Experimental Protocol: Regioselective Synthesis of 7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol

  • To a solution of 2-aminoimidazole (1.0 eq) in isopropanol, add the selected β-ketoester (1.1 eq) and sodium acetate (2.0 eq).[2]

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated product and wash with cold isopropanol.

  • Recrystallize the crude product from a suitable solvent system to isolate the pure desired regioisomer.

Answer: The formation of a tarry, complex mixture is often indicative of competing polymerization or degradation pathways, which can be exacerbated by certain reaction conditions.

Causality: Highly reactive intermediates, particularly in the presence of strong acids or bases at elevated temperatures, can undergo self-condensation or other side reactions. As noted in the synthesis of related imidazo[1,2-a]pyrimidines, solvents like DMF and MeCN can sometimes promote the formation of such complex mixtures.[2]

Troubleshooting Strategies:

  • Solvent Choice: Avoid high-boiling polar aprotic solvents like DMF if you are observing this issue. Consider using a solvent in which the product is sparingly soluble at the reaction temperature, allowing it to precipitate out as it forms, thus preventing further reactions.

  • Temperature Control: Maintain a consistent and controlled temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reagent Purity: Ensure the purity of your starting materials. Impurities can sometimes catalyze unwanted side reactions.

Section 2: Side Product Formation During Chlorination of the 5-Hydroxy Intermediate

The conversion of 7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol to the target 5-chloro derivative is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4] This step is prone to several side reactions that can significantly impact yield and purity.

Answer: Incomplete chlorination is a frequent problem and can be attributed to several factors related to the reagents and reaction conditions.

Causality: The hydroxyl group of the pyrimidinone is a relatively poor leaving group. The reaction with POCl₃ proceeds through a phosphate ester intermediate, which is then displaced by a chloride ion. Insufficient reactivity or deactivation of the chlorinating agent can stall the reaction.

Troubleshooting Strategies:

  • Reagent Quality: Use fresh, high-quality POCl₃. Old or partially hydrolyzed POCl₃ will have reduced activity.[3]

  • Reaction Temperature: The chlorination of hydroxypyrimidines often requires elevated temperatures, with solvent-free reactions sometimes performed at 140-160°C in a sealed reactor.[4][5]

  • Use of a Base: The addition of a tertiary amine, such as pyridine or N,N-diethylaniline, is highly recommended.[3] The base acts as a scavenger for the HCl generated during the reaction, which can otherwise protonate the starting material and reduce its nucleophilicity.

  • Addition of PCl₅: In some cases, the addition of phosphorus pentachloride (PCl₅) to the POCl₃ can enhance the reactivity.[3]

Table 1: Troubleshooting Incomplete Chlorination

Potential Cause Recommended Solution
Low Reaction TemperatureIncrease temperature to reflux in neat POCl₃ or 140-160°C for solvent-free conditions.[4][5]
Insufficient ReagentEnsure at least one equivalent of POCl₃ per hydroxyl group is used.[3]
Deactivated POCl₃Use fresh or distilled POCl₃.
Presence of MoistureEnsure all glassware and starting materials are thoroughly dried.
HCl InhibitionAdd a tertiary amine base like pyridine to the reaction mixture.[3]

Answer: The chloro-group at the 5-position of the imidazo[1,2-c]pyrimidine is susceptible to hydrolysis, especially under basic or prolonged acidic conditions during the workup.

Causality: The electron-withdrawing nature of the fused imidazole ring and the pyrimidine nitrogen atoms makes the 5-position electrophilic and thus prone to nucleophilic attack by water.

Troubleshooting Strategies:

  • Rapid and Cold Workup: Perform the workup as quickly as possible and at low temperatures to minimize the contact time with aqueous solutions.

  • Careful Quenching: Quench the reaction mixture by slowly adding it to a vigorously stirred mixture of ice and a mild base like sodium bicarbonate, rather than adding water to the reaction mixture. This "reverse quench" helps to control the exotherm and neutralize the acid quickly.

  • pH Control: Avoid strongly basic conditions during extraction. Use a saturated solution of a mild base like sodium bicarbonate for neutralization.

Experimental Protocol: Chlorination and Workup

  • To 7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol, add freshly distilled POCl₃ (5-10 equivalents) and pyridine (1 equivalent).

  • Heat the mixture to 100-110°C and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

PART 2: Visualizing the Synthetic Pathway and Potential Pitfalls

Diagram 1: Synthetic Pathway and Key Side Reactions

G cluster_0 Core Synthesis cluster_1 Chlorination 2-Aminoimidazole 2-Aminoimidazole Core_Reaction Condensation & Cyclization 2-Aminoimidazole->Core_Reaction beta-Ketoester beta-Ketoester beta-Ketoester->Core_Reaction Hydroxypyrimidine 7-(3,4-dimethoxyphenyl)imidazo [1,2-c]pyrimidin-5-ol Core_Reaction->Hydroxypyrimidine Desired Product Isomeric_Byproduct 5-Aryl Isomer Core_Reaction->Isomeric_Byproduct Side Product (Regioselectivity Issue) Chlorination_Step Chlorination (POCl3) Hydroxypyrimidine->Chlorination_Step Target_Molecule 5-Chloro-7-(3,4-dimethoxyphenyl) imidazo[1,2-c]pyrimidine Chlorination_Step->Target_Molecule Desired Product Hydrolysis_Product Starting Material (Hydrolysis) Target_Molecule->Hydrolysis_Product Workup Issue

Caption: Synthetic pathway and potential side products.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Chlorination in Pyrimidine Synthesis. BenchChem.
  • Y, Y., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]

  • Baran, P. S. (2012). Phosphorus(V) Oxychloride. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Y, Y., et al. (2012). Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃. PubMed. [Link]

  • Khlebnikov, V. (2014). How should I proceed in Chlorination using POCl3?
  • Amgen Process Safety Group. (2010). Delayed Exotherm in POCl3 Quench.
  • Various Authors. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?
  • Beilstein J. Org. Chem. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 2806–2817.
  • G, G., et al. (2021). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC.
  • S, S., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Royal Society of Chemistry.
  • R, R., et al. (2015).
  • M, M., et al. (2017). Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[3][4][5]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry.

Sources

Optimization

optimization of reaction conditions for imidazo[1,2-c]pyrimidine synthesis.

Welcome to the Imidazo[1,2-c]pyrimidine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Imidazo[1,2-c]pyrimidine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals.

The imidazo[1,2-c]pyrimidine scaffold is a privileged pharmacophore, widely recognized for its potent antiviral, anticancer, and kinase-inhibitory properties[1],[2]. However, achieving high-yielding, regioselective cyclization requires precise thermodynamic and kinetic control. This guide bypasses generic advice to provide you with field-proven, causality-driven methodologies, self-validating protocols, and targeted troubleshooting strategies.

I. Mechanistic Workflow & Causality

The synthesis of imidazo[1,2-c]pyrimidines typically involves the condensation of a 4-aminopyrimidine (or cytosine derivative) with an α -haloketone or α -haloaldehyde. The reaction proceeds via a two-step cascade: an initial kinetic N -alkylation followed by a thermodynamically driven intramolecular dehydration.

G A Starting Materials (4-Aminopyrimidine + α-Haloketone) B Base & Solvent Selection (e.g., K2CO3 NPs / DMF) A->B C Energy Input (Microwave / Ultrasound) B->C D N-Alkylation Intermediate (Kinetic Product) C->D E Intramolecular Dehydration (-H2O) D->E F Imidazo[1,2-c]pyrimidine (Thermodynamic Product) E->F

Workflow for the regioselective synthesis of imidazo[1,2-c]pyrimidine scaffolds.

II. Optimization of Reaction Conditions

Selecting the right base and energy input is not arbitrary; it directly dictates the reaction pathway. Bulk bases often fail to adequately deprotonate the exocyclic amine due to poor solubility, leading to stalled intermediates. Recent advances demonstrate that high-surface-area catalysts or advanced dielectric heating can force the reaction to completion[3],[4].

Table 1: Quantitative Optimization of Base and Thermal Conditions

Base / CatalystSolventEnergy InputTimeYield (%)Causality & Mechanistic Observation
NoneDMF120 °C (Thermal)12 h25High thermal degradation; poor nucleophilicity of the N4-amine.
NaOAcEtOH80 °C (Thermal)8 h55Moderate deprotonation; reaction stalls at the uncyclized intermediate[1].
Bulk K₂CO₃DMF80 °C (Thermal)6 h68Heterogeneous mixture limits reaction kinetics and mass transfer.
K₂CO₃ NPs DMF25 °C (Stirring)2 h92 High surface area maximizes deprotonation rate; suppresses thermal degradation[4].
TEACH₃CN100 °C (Microwave)30 min85Uniform dielectric heating overcomes the activation barrier for dehydration[3].

III. Self-Validating Experimental Protocol

This protocol for synthesizing imidazo[1,2-c]pyrimidin-5(6H)-one derivatives utilizes K₂CO₃ nanoparticles (NPs) to ensure high yield under mild conditions[4]. It is engineered as a self-validating system : each critical phase contains an In-Process Control (IPC) to verify success before proceeding.

Step 1: Reagent Activation

  • Action: Suspend 5-iodocytosine (1.0 equiv) and K₂CO₃ NPs (1.5 equiv) in anhydrous DMF (0.2 M). Stir at room temperature for 15 minutes.

  • Causality: The high surface-area-to-volume ratio of the K₂CO₃ NPs rapidly deprotonates the exocyclic amine, increasing its nucleophilicity without requiring heat that could degrade the starting material.

  • Validation Check 1: The suspension should transition from opaque to a fine, translucent dispersion. If clumping occurs, the DMF is wet; discard and restart with anhydrous solvent.

Step 2: Alkylation & Cyclization

  • Action: Add chloroacetaldehyde (1.2 equiv, 50% aqueous solution) dropwise over 5 minutes. Stir at 25 °C for 2 hours.

  • Causality: Dropwise addition prevents the exothermic polymerization of chloroacetaldehyde. The K₂CO₃ NPs drive both the initial N -alkylation and the subsequent intramolecular cyclization simultaneously at room temperature.

  • Validation Check 2 (Critical IPC): Withdraw a 10 µL aliquot, quench in 1 mL MeOH, and analyze via LC-MS.

    • Success: Base peak is [M+H]+ of the target imidazo[1,2-c]pyrimidine.

    • Failure: Presence of an [M+18]+ peak indicates the reaction is stalled at the hydrated intermediate. Corrective action: Apply ultrasound irradiation for 30 minutes to force dehydration[3].

Step 3: Workup and Isolation

  • Action: Pour the mixture into ice-cold distilled water. Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

  • Validation Check 3: Run a rapid TLC (DCM:MeOH 9:1). A single UV-active spot confirms purity. If baseline streaking is observed, perform a quick silica plug filtration to remove inorganic nanoparticle residues.

IV. Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Suboptimal Yield or Purity? Q1 LC-MS shows [M+18] peak? Start->Q1 Sol1 Incomplete Dehydration: Apply Ultrasound / Add Sieves Q1->Sol1 Yes Q2 Multiple Regioisomers present? Q1->Q2 No Sol2 Regioselectivity Issue: Switch to K2CO3 NPs Q2->Sol2 Yes Q3 Starting Material Degradation? Q2->Q3 No Sol3 Thermal Degradation: Lower Temp to 25°C Q3->Sol3 Yes

Logical troubleshooting tree for common imidazo[1,2-c]pyrimidine synthesis issues.

Q1: Why is my reaction stalling at the uncyclized intermediate stage? A: This is a thermodynamic issue. The initial N -alkylation is kinetically favored and fast, but the subsequent ring closure (dehydration) requires overcoming a higher activation energy barrier. If you are using conventional heating, the energy distribution may be uneven. Solution: Switch to Microwave synthesis (e.g., 100 °C for 30 min) or Ultrasound irradiation. Microwave irradiation provides uniform dielectric heating that specifically accelerates the elimination of water, driving the reaction to the thermodynamic product[3].

Q2: I am observing a mixture of imidazo[1,2-a] and imidazo[1,2-c] regioisomers. How do I control this? A: Regioselectivity is dictated by the relative nucleophilicity of the nitrogen atoms on your starting pyrimidine. If you are using a 2,4-diaminopyrimidine derivative, the less sterically hindered and more electron-rich nitrogen will attack first. Solution: To exclusively synthesize the [1,2-c] core, ensure your starting material is a 4-aminopyrimidine (like cytosine) where the N1/N2 positions are protected or structurally restricted (e.g., as a pyrimidin-2-one). Additionally, using a highly active surface catalyst like K₂CO₃ NPs at room temperature prevents the thermodynamic scrambling that occurs at higher temperatures[1],[4].

Q3: My imidazo[1,2-c]pyrimidine product is highly water-soluble, and I am losing yield during the aqueous workup. What is the alternative? A: Imidazo[1,2-c]pyrimidines, especially those incorporating sulfonamide scaffolds or nucleoside analogs[2], can exhibit high hydrophilicity. Solution: Abandon the aqueous quench. Instead, evaporate the DMF under reduced pressure (using a lyophilizer or high-vacuum rotary evaporator). Resuspend the crude residue in a minimal amount of cold methanol, filter out the inorganic salts, and purify the filtrate directly via reverse-phase flash chromatography (C18 column, Water/Acetonitrile gradient).

Q4: How does the choice of the α -haloketone affect the reaction rate? A: The leaving group and the steric bulk of the α -haloketone directly impact the kinetics of the first step. α -Bromoketones are significantly more reactive than α -chloroketones due to the weaker C-Br bond. However, highly reactive bromoketones are prone to self-condensation. Solution: If using an α -chloroketone (like chloroacetaldehyde), add a catalytic amount of NaI (0.1 equiv) to perform an in situ Finkelstein reaction. The transiently formed α -iodoketone will accelerate the alkylation step without the instability issues of storing pure bromo/iodoketones.

V. References

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • K₂CO₃-nanoparticles catalyzed the synthesis of 3-arylidine imidazo[1,2-c]pyrimidine candidates: Cytotoxic activity and docking study Source: Taylor & Francis Online URL:[Link]

  • Inactivating Activities and Mechanism of Imidazo[1,2-c]pyrimidin-5(6H)-one Nucleoside Derivatives Incorporating a Sulfonamide Scaffold Source: ACS Publications URL:[Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Troubleshooting

scale-up synthesis of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine issues

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of the scale-up synthesis of 5-Chloro-7-(3,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of the scale-up synthesis of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the common challenges encountered during this multi-step synthesis.

Overview of Synthetic Pathway

The synthesis of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine is typically achieved via a two-step process. The first step involves the condensation of a 2-aminopyrimidine derivative with an α-bromo ketone to construct the core imidazo[1,2-c]pyrimidine scaffold. The subsequent step is a chlorination reaction to install the chloro group at the 5-position. Scaling up this synthesis introduces challenges related to reaction control, impurity profiles, and product isolation.

Synthetic_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination 2-Amino-4-chloropyrimidine 2-Amino-4-chloropyrimidine Intermediate 7-(3,4-dimethoxyphenyl)imidazo[1,2-c] pyrimidin-5(6H)-one 2-Amino-4-chloropyrimidine->Intermediate Reflux, Solvent (e.g., Propanol) alpha-Bromo_Ketone 2-Bromo-1-(3,4-dimethoxy phenyl)ethanone alpha-Bromo_Ketone->Intermediate Final_Product 5-Chloro-7-(3,4-dimethoxyphenyl) imidazo[1,2-c]pyrimidine Intermediate->Final_Product Heat Chlorinating_Agent POCl₃ Chlorinating_Agent->Final_Product

Caption: General synthetic route for the target compound.

Part 1: Troubleshooting the Condensation Reaction

The initial cyclization is critical for the overall success of the synthesis. The reaction involves the nucleophilic attack of the endocyclic nitrogen of 2-amino-4-chloropyrimidine on the α-bromoketone, followed by an intramolecular cyclization.

FAQ: Step 1 - Condensation

Question 1: My condensation reaction yield is consistently low. What are the primary factors to investigate?

Low yields in this step often stem from incomplete reactions, suboptimal reaction conditions, or competing side reactions.[1] Here’s a systematic approach to troubleshooting:

  • Reaction Monitoring: The most crucial aspect of process control is rigorous reaction monitoring. Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to track the consumption of the starting materials.[2] A reaction should not be worked up until the limiting reagent is fully consumed.

  • Solvent Choice: The polarity and boiling point of the solvent are critical. Alcohols like isopropanol or ethanol are often effective as they facilitate the dissolution of the starting materials and provide an appropriate reflux temperature.[3][4] A solvent screen can be performed on a small scale to identify the optimal medium.

  • Temperature and Reaction Time: Many condensation reactions require sufficient thermal energy to proceed to completion.[1] If the reaction stalls at a lower temperature, increasing the temperature to reflux may be necessary. Ensure the reaction is allowed to run for an adequate duration (often 12-24 hours), as confirmed by TLC/HPLC monitoring.

  • Base Addition: While this reaction can sometimes proceed without an external base, the cyclization releases HBr, which can protonate the starting amine, reducing its nucleophilicity. The addition of a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) can scavenge this acid and improve reaction rates.[5]

Troubleshooting_Low_Yield Start Low Yield in Condensation Step Check_Completion Is the reaction going to completion (by TLC/HPLC)? Start->Check_Completion Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction No Check_Purity Is the crude product showing multiple spots? Check_Completion->Check_Purity Yes Optimize_Conditions Increase Temperature/Time Consider adding a base (e.g., NaHCO₃) Incomplete_Reaction->Optimize_Conditions End Yield Improved Optimize_Conditions->End Side_Reactions Side Reactions Likely Check_Purity->Side_Reactions Yes Purification_Issues Purification Loss Check_Purity->Purification_Issues No Side_Reactions->Optimize_Conditions Optimize_Purification Optimize recrystallization solvent Minimize transfers Wash crystals with cold solvent Purification_Issues->Optimize_Purification Optimize_Purification->End

Caption: Workflow for troubleshooting low condensation yield.

Question 2: I am observing significant impurity formation in my condensation step. What are the likely side products and how can I minimize them?

The primary impurity is often unreacted starting material due to an incomplete reaction. Another possibility is the formation of regioisomers, although the established mechanism for imidazo[1,2-a]pyrimidine synthesis strongly favors the desired product.[6]

Troubleshooting Impurities:

Symptom Possible Cause Recommended Action
Unreacted Starting Materials Incomplete reaction due to insufficient time, temperature, or sub-optimal pH.[1]Increase reaction time and/or temperature. Consider adding a non-nucleophilic base. Monitor closely with TLC.
Multiple Product Spots on TLC Formation of side products or degradation.Re-evaluate the reaction temperature; excessive heat can cause decomposition. Ensure starting materials are pure.
Difficulty in Purification The polarity of impurities is similar to the product.[7]Optimize the purification method. A mixed-solvent recrystallization can be effective. If necessary, utilize column chromatography with a carefully selected eluent system.

Protocol 1: General Procedure for the Synthesis of 7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one

  • To a reaction vessel equipped with a condenser and magnetic stirrer, add 2-amino-4-chloropyrimidine (1.0 eq.), 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (1.05 eq.), and a suitable solvent such as isopropanol (5-10 mL per gram of aminopyrimidine).[3][8]

  • Add sodium bicarbonate (1.5 eq.) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the 2-amino-4-chloropyrimidine is consumed.[2]

  • Upon completion, cool the mixture to room temperature. The product may precipitate.

  • Filter the solid precipitate and wash with a small amount of cold solvent (e.g., ethanol).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude residue by recrystallization or column chromatography.

Part 2: Troubleshooting the Chlorination Reaction

The conversion of the imidazo[1,2-c]pyrimidin-5(6H)-one intermediate to the final 5-chloro product is a critical and often challenging step, especially at scale. The reaction typically employs a strong chlorinating agent like phosphorus oxychloride (POCl₃).

FAQ: Step 2 - Chlorination

Question 3: My chlorination with POCl₃ results in a dark, tarry material with very low yield of the desired product. What is causing this and how can I prevent it?

The formation of dark, intractable materials is a common issue when using powerful dehydrating and chlorinating agents like POCl₃, and it is almost always related to reaction temperature.[9]

  • Causality - Temperature Control: POCl₃ reactions are often exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, causing decomposition of the starting material and the product. The reaction should be heated gently and with precise control.

  • Expert Insight - Reagent Stoichiometry: While POCl₃ can be used as both the reagent and solvent, a large excess can lead to more aggressive side reactions and a more hazardous workup.[10] Using an inert, high-boiling solvent like toluene or acetonitrile can help moderate the reaction, although this may require longer reaction times.[9]

  • Authoritative Grounding - The Role of a Base: In some chlorination protocols, a tertiary amine base like N,N-diethylaniline is added. This base acts as a scavenger for the HCl generated during the reaction, which can prevent acid-catalyzed decomposition pathways.[9]

Question 4: The workup for my POCl₃ reaction is difficult and seems to cause product loss. What is the safest and most efficient workup procedure?

The quenching of residual POCl₃ is highly exothermic and potentially hazardous. A carefully planned and executed quenching protocol is essential for both safety and product purity.

  • Hydrolysis Prevention: The 5-chloro group on the product is activated towards nucleophilic substitution and can be hydrolyzed back to the starting material if exposed to water at elevated temperatures or for prolonged periods.[7] The workup must be performed quickly and at low temperatures.

  • Safe Quenching Protocol: The recommended method is a "reverse quench." The cooled reaction mixture should be added slowly and portion-wise to a vigorously stirred vessel containing crushed ice or an ice-cold aqueous base solution (e.g., saturated sodium bicarbonate).[7][9] This method helps to control the exotherm and maintain a low temperature.

  • pH Adjustment: After the quench is complete, the pH of the aqueous mixture should be carefully adjusted to be slightly basic (pH 8-9) with a saturated solution of sodium carbonate or bicarbonate. This neutralizes acidic byproducts and helps precipitate the final product.[9]

Protocol 2: General Procedure for the Chlorination of 7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one

  • Safety First: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses, face shield).

  • In a reaction vessel, carefully add phosphorus oxychloride (POCl₃, 5-10 eq.) to the intermediate from Step 1 (1.0 eq.).

  • Heat the mixture gently to 80-100 °C and maintain for 2-4 hours, monitoring the reaction by TLC/HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Prepare a separate, larger vessel with crushed ice and vigorous stirring.

  • Quenching: Slowly and carefully add the reaction mixture dropwise or in small portions to the crushed ice.[9] Monitor the temperature of the quenching vessel to ensure it does not rise significantly.

  • Once the addition is complete, continue stirring for 30 minutes.

  • Carefully adjust the pH of the slurry to 8-9 using a saturated aqueous solution of sodium carbonate.

  • The solid product should precipitate. Collect the solid by filtration.

  • Wash the collected solid with cold water to remove inorganic salts, and then dry it under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).[7]

References
  • ChemicalBook. (2025, September 25). 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5.
  • Guidechem. (2023, February 19). How to Synthesize 2-Amino-4-chloropyrimidine? - FAQ.
  • Benchchem. A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry.
  • Qureshi, F., et al. (n.d.). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC.
  • ChemicalBook. (2020, January 10). 2-Amino-4-chloropyrimidine-an pharmaceutical intermediate.
  • Qureshi, F., et al. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry.
  • Benchchem. Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates.
  • Benchchem. Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
  • Benchchem. Technical Support Center: Synthesis of 2-Bromo-1-(3,4-dichlorophenyl)ethanone Derivatives.
  • Da Cruz, L. C., et al. (n.d.). Synthesis and Structure Activity Relationships of Imidazopyridine/Pyrimidine- and Furopyridine-Based Anti. ChemMedChem.
  • Beilstein J. Org. Chem. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines.
  • Beilstein J. Org. Chem. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines.
  • Benchchem. Technical Support Center: Chlorination in Pyrimidine Synthesis.
  • Beilstein J. Org. Chem. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC.
  • Google Patents. (n.d.). US20040054181A1 - Synthesis of chlorinated pyrimidines.

Sources

Optimization

Technical Support Center: Metabolite Identification for 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine

Overview & Strategic MetID Architecture Welcome to the MetID Technical Support Center. This guide is specifically engineered for researchers conducting in vitro and in vivo metabolite identification (MetID) on 5-chloro-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Strategic MetID Architecture

Welcome to the MetID Technical Support Center. This guide is specifically engineered for researchers conducting in vitro and in vivo metabolite identification (MetID) on 5-chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine.

This chemotype is representative of advanced Syk family kinase inhibitors[1]. However, its structural architecture presents highly specific metabolic liabilities. The 3,4-dimethoxyphenyl moiety is a known hotspot for Cytochrome P450 (CYP)-mediated O-demethylation. Conversely, the imidazo[1,2-c]pyrimidine core is notoriously susceptible to non-CYP metabolism via Aldehyde Oxidase (AO)[2]. Fortunately, the 5-chloro substituent acts as a built-in isotopic tracer, providing a distinct mass defect and isotopic ratio that drastically simplifies high-resolution mass spectrometry (HRMS) data processing[3].

Section 1: Frequently Asked Questions (FAQs)

Q1: I am observing a major +16 Da (oxidation) metabolite in my hepatocyte incubations, but it is completely resistant to the pan-CYP inhibitor 1-aminobenzotriazole (1-ABT). What is happening? A1: You are observing Aldehyde Oxidase (AO) mediated metabolism. Imidazopyrimidines contain electron-deficient carbons adjacent to aromatic nitrogens, making them prime targets for nucleophilic attack by AO[2]. Because AO is a cytosolic molybdoflavoprotein, it is not inhibited by 1-ABT. To confirm AO causality, run the incubation with a specific AO inhibitor such as raloxifene or hydralazine.

Q2: How can I confidently distinguish my low-abundance metabolites from the endogenous biological matrix background? A2: Leverage the 5-chloro substituent. Chlorine naturally exists as 35 Cl and 37 Cl in a ~3:1 ratio. By applying an Isotope Pattern Filtering (IPF) algorithm to your HRMS data, you can selectively extract only the features that possess this exact isotopic mass defect and ratio, effectively stripping away >95% of endogenous matrix noise[3].

Q3: My mass balance is incomplete. I see minor O-demethylation (-14 Da), but it doesn't account for the parent drug loss. Where is the rest of the drug? A3: The O-demethylated metabolites (phenols) are highly reactive to Phase II conjugation. In hepatocyte or in vivo models, these intermediate phenols are rapidly converted into glucuronides (+176 Da to the O-demethylated mass, netting +162 Da from parent) or sulfates (+80 Da to the O-demethylated mass). Broaden your mass defect filter window to capture these highly polar conjugates.

Section 2: Troubleshooting Guide for LC-HRMS/MS

Symptom / IssueRoot Cause AnalysisCorrective Action / Causality Check
Co-elution of M+16 Isomers CYP-mediated aromatic hydroxylation and AO-mediated core oxidation often yield isobaric +16 Da metabolites with similar lipophilicity.Chromatographic: Switch to a biphenyl or PFP (pentafluorophenyl) column to enhance shape-selectivity.Mechanistic: Perform MS/MS; AO oxidation typically occurs on the imidazopyrimidine core, altering the core fragmentation pattern, whereas CYP oxidation usually targets the phenyl ring.
Loss of Isotope Pattern in MS/MS Spectra The isolation window in the quadrupole was set too narrow (e.g., 1.0 Da), isolating only the 35 Cl monoisotopic peak.Widen the precursor isolation window to at least 3.0 Da to co-isolate both 35 Cl and 37 Cl. This ensures the product ions retaining the chlorine atom will also display the diagnostic 3:1 doublet, proving which fragment contains the core structure.
False Positives in IPF Processing High-concentration endogenous peptides can coincidentally mimic a 3:1 M/M+2 ratio.Combine IPF with Mass Defect Filtering (MDF). Set the MDF window to ±40 mDa around the parent drug's mass defect. Endogenous peptides have highly positive mass defects, whereas the chlorinated parent has a distinctly lower mass defect[3].

Section 3: Quantitative Data Summary

Table 1: Expected Primary Metabolites and HRMS Signatures

Metabolic PathwayEnzyme SystemMass Shift (Da)Expected Formula ChangeDiagnostic MS/MS Feature
Parent Drug N/A0C 14​ H 12​ ClN 3​ O 2​ Retains 3:1 Cl isotope pattern
O-Demethylation CYP450 (e.g., 3A4, 2D6)-14.0157- CH 2​ Mass shift observed in the phenyl fragment
Core Oxidation Aldehyde Oxidase (AO)+15.9949+ OMass shift observed in the imidazopyrimidine fragment
Bis-O-Demethylation CYP450-28.0313- C 2​ H 4​ Mass shift observed in the phenyl fragment
O-Glucuronidation UGTs (Phase II)+162.0164- CH 2​
  • C 6​ H 8​ O 6​
Neutral loss of 176.0321 Da

Section 4: Self-Validating Experimental Protocols

Protocol 1: CYP vs. AO Phenotyping Assay (Self-Validating System)
  • Matrix Preparation: Thaw pooled human liver cytosol (for AO) and human liver microsomes (HLM, for CYPs) on ice. Prepare at 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation (The Causality Check):

    • Arm A (CYP Inhibition): Add 1-aminobenzotriazole (1-ABT, 1 mM).

    • Arm B (AO Inhibition): Add raloxifene (1 µM).

    • Arm C (Vehicle Control): Add 0.1% DMSO.

    • Pre-incubate all arms at 37°C for 15 minutes.

  • Substrate Addition: Spike 5-chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine to a final concentration of 1 µM.

  • Internal Validation Controls: In parallel separate tubes, run Zaleplon (known AO substrate) and Midazolam (known CYP3A4 substrate).

  • Reaction Initiation: Add NADPH regenerating system (1 mM final) to the HLM tubes. (Note: AO does not require NADPH; it utilizes molecular oxygen and water).

  • Quenching & Extraction: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-HRMS analysis.

  • Validation Gate: The assay is only valid if (a) Midazolam depletion is blocked in Arm A but not Arm B, and (b) Zaleplon depletion is blocked in Arm B but not Arm A.

Protocol 2: LC-HRMS Data Processing Workflow
  • Data Acquisition: Acquire data in Data-Dependent Acquisition (DDA) mode with a resolution of 70,000 at m/z 200.

  • Mass Defect Filtering (MDF): Apply an MDF template based on the parent exact mass. Set the tolerance to ±40 mDa to capture Phase I metabolites, and a secondary filter shifted by +42 mDa to capture glucuronides.

  • Isotope Pattern Filtering (IPF): Execute an algorithmic filter requiring a spectral pair separated by exactly 1.997 Da (the exact mass difference between 35 Cl and 37 Cl) with an intensity ratio between 2.5:1 and 3.5:1[3].

  • Background Subtraction: Subtract the T=0 min or blank matrix control from the filtered dataset to eliminate surviving endogenous isobaric interferences.

Section 5: Visualizations

MetabolicPathway Parent 5-Chloro-7-(3,4-dimethoxyphenyl) imidazo[1,2-c]pyrimidine (Parent) CYP CYP450 (e.g., CYP3A4/2D6) Parent->CYP AO Aldehyde Oxidase (AO) Parent->AO O_demethyl O-Demethylation (-14 Da) UGT UGT Enzymes O_demethyl->UGT AO_Oxidation Core Oxidation (+16 Da) Glucuronide O-Glucuronide (+162 Da net) CYP->O_demethyl AO->AO_Oxidation UGT->Glucuronide

Primary metabolic pathways demonstrating divergent CYP and AO-mediated biotransformation.

Workflow RawData LC-HRMS/MS Raw Data (Complex Biological Matrix) MDF Mass Defect Filtering (MDF) ±40 mDa from Parent Core RawData->MDF IPF Isotope Pattern Filtering (IPF) 35Cl/37Cl Ratio (~3:1) MDF->IPF ControlSub Control Matrix Subtraction (Blank vs. Dosed) IPF->ControlSub PeakPicking Peak Picking & Integration ControlSub->PeakPicking MSMS MS/MS Structural Elucidation (Fragmentation Rules) PeakPicking->MSMS

Sequential HRMS data processing workflow leveraging MDF and IPF for chlorinated compounds.

References

  • Hirabayashi, A., et al. (2008). "Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors." Bioorganic & Medicinal Chemistry. URL:[Link]

  • Pryde, D. C., et al. (2021). "Aldehyde and Xanthine Oxidase Metabolism" in The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. URL:[Link]

  • Zhu, M., et al. (2009). "An accurate-mass-based spectral-averaging isotope-pattern-filtering algorithm for extraction of drug metabolites possessing a distinct isotope pattern from LC-MS data." Analytical Chemistry. URL:[Link]

Sources

Troubleshooting

refining binding assay protocols for imidazo[1,2-c]pyrimidine compounds

Welcome to the Imidazo[1,2-c]pyrimidine Binding Assay Support Center . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals optimize, troubleshoot, and val...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Imidazo[1,2-c]pyrimidine Binding Assay Support Center . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals optimize, troubleshoot, and validate binding assays for this highly privileged class of heterocyclic kinase inhibitors.

Imidazo[1,2-c]pyrimidine scaffolds are frequently developed as ATP-competitive inhibitors targeting kinases such as CDK2, Syk, and ALK[1][2][3]. Because these compounds often exhibit slow off-rates, high hydrophobicity, and unique spectral properties, standard "off-the-shelf" assay protocols frequently fail. This guide provides field-proven, self-validating methodologies to ensure your kinetic and thermodynamic data are structurally sound and reproducible.

Core Assay Selection Logic

Selecting the correct assay at the right stage of drug development is critical. The workflow below dictates how we triage imidazo[1,2-c]pyrimidine compounds from primary screening to mechanistic validation.

G A Imidazo[1,2-c]pyrimidine Library B TR-FRET Primary Screen (High-Throughput) A->B Screen C Hit Triage (IC50 < 1 µM) B->C Active D SPR Single-Cycle Kinetics (Affinity & Off-Rate) C->D Kinetic Profiling E ITC Thermodynamics (Enthalpy/Entropy) C->E Mechanism Validation

Imidazo[1,2-c]pyrimidine binding assay screening workflow.

Quantitative Assay Comparison

To guide your experimental design, refer to the following parameters specific to profiling imidazo[1,2-c]pyrimidines:

ParameterTR-FRET (Primary Screen)SPR (Kinetic Profiling)ITC (Thermodynamic Validation)
Throughput High (384/1536-well plates)Medium (Biacore / Carterra)Low (1-2 samples per day)
Primary Output IC50​ / % Inhibition kon​ , koff​ , KD​ ΔH , −TΔS , KD​ , n (stoichiometry)
Target KD​ Range nM to μ MpM to mMnM to μ M
Protein Consumption Very Low (< 1 μ g/well )Low (1-5 μ g/chip )High (1-2 mg/run)
Compound Challenge Inner-filter effect (absorbance)DMSO bulk refractive shiftHeat of dilution (DMSO mismatch)

Module 1: TR-FRET Primary Screening

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for high-throughput screening of kinase inhibitors[3][4].

Step-by-Step Methodology

Self-Validating System: Always include a "no-kinase" control well to establish the baseline background fluorescence of the compound.

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Serially dilute imidazo[1,2-c]pyrimidine compounds in 100% DMSO. Use an acoustic liquid handler (e.g., Echo) to dispense compounds into a 384-well plate, ensuring the final DMSO concentration remains 1%.

  • Target Addition: Add the target kinase (e.g., Syk or ZAP-70) and the fluorescent tracer (e.g., AlexaFluor-labeled ATP-competitive probe)[4].

  • Antibody Addition: Add the LanthaScreen Eu-anti-tag antibody.

  • Incubation: Seal the plate and incubate in the dark for 60 minutes at room temperature to reach binding equilibrium.

  • Detection: Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine displacement.

Troubleshooting FAQ

Q: Why am I seeing a false-positive "hook effect" (loss of signal) at the highest concentrations of my imidazo[1,2-c]pyrimidine? A: This is a classic inner-filter effect . The conjugated heterocyclic core of imidazo[1,2-c]pyrimidines can sometimes absorb light at the 340 nm excitation wavelength, quenching the Europium emission. Causality: The compound is absorbing the energy before the fluorophore can emit it. Solution: Check the UV-Vis absorbance spectrum of your compound. If it absorbs at 340 nm, switch to a red-shifted assay format or strictly rely on the "no-kinase" control to subtract compound autofluorescence.

Module 2: Surface Plasmon Resonance (SPR) Kinetics

SPR provides the kon​ and koff​ rates. We exclusively use Single-Cycle Kinetics for imidazo[1,2-c]pyrimidines because their high affinity and slow off-rates make standard regeneration buffers too harsh, which denatures the immobilized kinase.

Step-by-Step Methodology

Self-Validating System: The DMSO calibration curve validates that bulk shifts are mathematical artifacts, not binding events.

  • Surface Preparation: Activate a CM5 sensor chip with EDC/NHS. Amine-couple the target kinase to a density of 2000-3000 RU. Block remaining sites with ethanolamine.

  • Solvent Correction: Run a DMSO calibration curve (e.g., 0.5% to 1.5% DMSO in running buffer) to correct for bulk refractive index mismatches between the buffer and the sample.

  • Sample Preparation: Dilute the imidazo[1,2-c]pyrimidine in running buffer to exactly match the baseline DMSO concentration (e.g., 1.0%).

  • Single-Cycle Injection: Inject a 5-point concentration series (e.g., 1 nM to 100 nM) sequentially without intermediate regeneration steps.

  • Dissociation & Fitting: Allow a 15-minute final dissociation phase. Fit the sensorgrams to a 1:1 Langmuir binding model to extract kinetic parameters.

Troubleshooting FAQ

Q: My sensorgrams show a massive, square-shaped bulk shift that doesn't return to baseline, ruining my koff​ calculation. How do I fix this? A: This is caused by a DMSO mismatch . Imidazo[1,2-c]pyrimidines are highly hydrophobic and require DMSO for solubility. If your running buffer contains 1.00% DMSO but your sample contains 1.05% DMSO, the SPR optical system will detect a massive refractive index change. Causality: DMSO is heavier than water; microscopic concentration differences alter the speed of the plasmon wave. Solution: Prepare your running buffer and sample dilutions from the exact same master stock of DMSO-spiked buffer.

Module 3: Isothermal Titration Calorimetry (Thermodynamics)

ITC is the gold standard for confirming the binding mode. For example, the binding of imidazo[1,2-c]pyrimidin-5(6H)-one to CDK2 was validated using ITC, revealing the enthalpic contributions of the hydrogen bond formed with the hinge-region residue Leu83[1].

Step-by-Step Methodology

Self-Validating System: A "ligand-into-buffer" blank titration must be performed to validate that the heat observed is from binding, not dilution.

  • Dialysis: Extensively dialyze the purified kinase against the ITC buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5% glycerol) overnight.

  • Ligand Preparation: Dissolve the imidazo[1,2-c]pyrimidine using the exact dialysate from the beaker, adding DMSO to a final concentration of 2-5%. The DMSO concentration must be identical in both the cell and the syringe.

  • Loading: Load the sample cell with 20-50 µM kinase and the injection syringe with 200-500 µM compound.

  • Titration: Perform 20 injections of 2 µL each at 25°C, with 150-second spacing between injections to allow the thermal signal to return to baseline.

  • Analysis: Integrate the injection peaks and fit to a one-set-of-sites model to determine ΔH , KD​ , and stoichiometry ( n ).

Troubleshooting FAQ

Q: I am getting massive background heats of injection that mask the binding isotherm. What went wrong? A: You are observing the heat of dilution caused by a buffer mismatch. Causality: When a compound dissolved in 5.1% DMSO is injected into a cell containing 5.0% DMSO, the energy required to mix the solvents generates an exothermic or endothermic shock that dwarfs the heat of protein binding. Solution: Always use the final dialysis buffer to prepare your compound stock, and weigh your DMSO on an analytical balance rather than pipetting it by volume to ensure exact matching.

Mechanistic Context: Why We Assay

Understanding the downstream biological effect of your binding assay is crucial. Imidazo[1,2-c]pyrimidines are potent ATP-competitive inhibitors. In the context of Syk family kinases (Syk, ZAP-70), these derivatives block downstream signaling, effectively suppressing IL-2 production and preventing T-cell/B-cell activation in autoimmune models[2]. In CDK2, they halt cell cycle progression[1].

Pathway Stimulus Receptor Activation (e.g., TCR/BCR) Kinase Target Kinase (e.g., Syk / CDK2) Stimulus->Kinase Phosphorylation Downstream Downstream Signaling (e.g., ZAP-70 / IL-2) Kinase->Downstream Signal Transduction Inhibitor Imidazo[1,2-c]pyrimidine (ATP-Competitive) Inhibitor->Kinase Hinge-Binding Response Cellular Response (Proliferation) Downstream->Response

Mechanism of action for imidazo[1,2-c]pyrimidine kinase inhibitors.

References

  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed.
  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed.
  • US11654147B2 - ALK2 inhibitors and methods for inhibiting BMP signaling.
  • Inhibition of the T-cell Kinase ZAP-70. UC Berkeley eScholarship.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Imidazo[1,2-c]pyrimidine vs. Imidazo[1,2-a]pyrimidine Scaffolds: A Guide for Drug Discovery Professionals

Abstract In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. This guide provides an in-depth comparative analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. This guide provides an in-depth comparative analysis of two isomeric heterocyclic scaffolds: imidazo[1,2-c]pyrimidine and imidazo[1,2-a]pyrimidine. While differing only by the position of a single nitrogen atom, this subtle structural variance imparts distinct physicochemical properties, synthetic accessibility, and pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to inform scaffold selection for targeted therapeutic applications.

Structural and Physicochemical Distinctions: More Than Just Isomers

The fundamental difference between the two scaffolds lies in the fusion of the imidazole and pyrimidine rings. In the imidazo[1,2-a]pyrimidine system, the imidazole ring is fused across the C4-N1 bond of the pyrimidine ring, whereas in the imidazo[1,2-c]pyrimidine scaffold, the fusion occurs across the N1-C6 bond. This seemingly minor isomeric distinction has profound implications for the electronic distribution, dipole moment, and hydrogen bonding capabilities of the molecules.[1]

These differences in inherent physicochemical properties can significantly influence drug-like characteristics such as solubility, membrane permeability, and metabolic stability. For instance, the unique electronic landscape of the imidazo[1,2-c]pyrimidine scaffold may offer advantages in targeting specific biological pathways where unique electrostatic interactions are paramount.[2] Conversely, the more extensively studied imidazo[1,2-a]pyrimidine framework provides a wealth of established structure-activity relationship (SAR) data.[3]

Caption: Chemical structures of imidazo[1,2-a]pyrimidine[4] and imidazo[1,2-c]pyrimidine[1].

Comparative Synthesis Strategies: Pathways to Molecular Diversity

The synthetic routes to these scaffolds are distinct, reflecting their differing chemical reactivity and providing varied opportunities for substituent placement.

Synthesis of Imidazo[1,2-a]pyrimidines: Efficiency through Multicomponent Reactions

A cornerstone of imidazo[1,2-a]pyrimidine synthesis is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[5][6] This powerful one-pot methodology combines a 2-aminoazine, an aldehyde, and an isocyanide to rapidly generate a diverse library of substituted imidazo[1,2-a]pyrimidines. The classical Chichibabin reaction, involving the condensation of 2-aminopyrimidine with α-haloketones, also remains a widely used and effective method.[7][8]

Experimental Protocol: Groebke-Blackburn-Bienaymé Synthesis of Imidazo[1,2-a]pyrimidines

  • Reactant Preparation: In a suitable reaction vessel, dissolve 2-aminopyrimidine (1.0 mmol) and a selected aldehyde (1.0 mmol) in methanol (10 mL).

  • Isocyanide Addition: Add the isocyanide component (1.0 mmol) to the mixture.

  • Catalysis: Introduce a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 10 mol%) or a Brønsted acid (e.g., p-toluenesulfonic acid).[6]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure imidazo[1,2-a]pyrimidine derivative.

Synthesis of Imidazo[1,2-c]pyrimidines: A Stepwise Approach to a Unique Core

The synthesis of the imidazo[1,2-c]pyrimidine scaffold often follows a more linear, stepwise approach. A common strategy involves the initial construction of a functionalized pyrimidine ring, followed by a cyclization step to form the fused imidazole ring.[9] For example, the reaction of a 2,4-dichloropyrimidine with an amine, followed by intramolecular cyclization, provides a versatile entry to this scaffold.

Experimental Protocol: Synthesis of Imidazo[1,2-c]pyrimidines via Cyclization

  • Nucleophilic Substitution: React 2,4-dichloro-5-nitropyrimidine (1.0 mmol) with an appropriate amine (e.g., propargylamine, 1.1 mmol) in a polar solvent like ethanol at room temperature.[9]

  • Cyclization: The resulting intermediate can be induced to cyclize under acidic conditions. For example, treatment with concentrated sulfuric acid at low temperatures can facilitate the intramolecular reaction to form the imidazo[1,2-c]pyrimidine core.[9]

  • Work-up and Purification: Carefully quench the reaction mixture with ice and neutralize with a base. Extract the product with a suitable organic solvent (e.g., chloroform). Dry the organic layer, concentrate, and purify the residue by column chromatography or recrystallization.

SynthesisComparison cluster_A Imidazo[1,2-a]pyrimidine Synthesis cluster_C Imidazo[1,2-c]pyrimidine Synthesis A_start 2-Aminopyrimidine + Aldehyde + Isocyanide A_reaction Groebke-Blackburn-Bienaymé (One-Pot, 3-Component) A_start->A_reaction A_product Imidazo[1,2-a]pyrimidine A_reaction->A_product C_start Substituted Pyrimidine C_reaction1 Nucleophilic Substitution C_start->C_reaction1 C_intermediate Functionalized Pyrimidine C_reaction1->C_intermediate C_reaction2 Intramolecular Cyclization C_intermediate->C_reaction2 C_product Imidazo[1,2-c]pyrimidine C_reaction2->C_product

Caption: High-level comparison of synthetic strategies for the two scaffolds.

Pharmacological Profiles: A Tale of Two Scaffolds

Both scaffolds have proven to be fertile ground for the discovery of bioactive molecules, yet they often exhibit preferences for different biological target classes.

Imidazo[1,2-a]pyrimidines: A Privileged Scaffold with Broad-Spectrum Activity

The imidazo[1,2-a]pyrimidine core is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide array of biological activities.[7][10] These include:

  • Anticancer Agents: Derivatives have shown efficacy as inhibitors of various kinases and as modulators of signaling pathways like Wnt/β-catenin.[3][11]

  • Antiviral Agents: This scaffold has been successfully employed in the development of inhibitors against viruses such as influenza A.[12][13][14]

  • Antimicrobial and Antifungal Agents: Numerous imidazo[1,2-a]pyrimidine derivatives exhibit potent activity against a range of bacteria and fungi.[10]

  • Anti-inflammatory and Analgesic Properties: This class of compounds has also been explored for its potential in treating inflammation and pain.[3]

Imidazo[1,2-c]pyrimidines: Emerging Potential in Specific Therapeutic Areas

While less extensively explored than its isomer, the imidazo[1,2-c]pyrimidine scaffold has demonstrated significant promise in several therapeutic areas:

  • Kinase Inhibition: Imidazo[1,2-c]pyrimidine derivatives have been identified as potent inhibitors of Syk family kinases, which are implicated in allergic and autoimmune diseases.[15]

  • Antiparasitic Activity: This scaffold has shown potential in the development of treatments for trypanosomal infections.[16]

  • Anti-inflammatory Activity: Studies have investigated the anti-inflammatory properties of this scaffold.[17]

  • Antioxidant and Antibacterial Agents: Recent research has highlighted the antioxidant and antibacterial potential of novel imidazo[1,2-c]pyrimidin-5(6H)-one derivatives.[18]

Structure-Activity Relationship (SAR) and Comparative Data

The subtle structural differences between the two scaffolds can lead to significant variations in their interaction with biological targets, as illustrated by the following comparative data.

Table 1: Comparative Biological Activities and Physicochemical Properties

PropertyImidazo[1,2-a]pyrimidineImidazo[1,2-c]pyrimidine
Primary Biological Targets Kinases, Viral Proteins, Wnt/β-catenin pathwaySyk Family Kinases, Parasitic Enzymes
Representative IC₅₀ (Antiviral - H7N1) 0.67 ± 0.23 µM (Compound K786-0816)[12]Data not readily available for direct comparison
Representative IC₅₀ (Kinase - Syk) Data not as prominent for Syk inhibitionPotent inhibition observed[15]
Molecular Weight (unsubstituted) 119.12 g/mol [19]119.12 g/mol [1]
LogP (unsubstituted, calculated) 1.1[1]1.1[1]
Synthetic Accessibility High (Multicomponent reactions)[5][6]Moderate (Stepwise synthesis)[9]

Note: Direct comparative IC₅₀ values for the same target are scarce in the literature, highlighting a gap in current research.

The data suggests that while both scaffolds share similar basic physicochemical properties in their unsubstituted forms, their derivatization leads to compounds with distinct biological specificities. The imidazo[1,2-a]pyrimidine scaffold's amenability to high-throughput synthesis has resulted in its broader exploration across a wider range of targets.

Conclusion and Future Directions

The choice between the imidazo[1,2-c]pyrimidine and imidazo[1,2-a]pyrimidine scaffolds is a strategic one that should be guided by the specific aims of a drug discovery program.

  • The imidazo[1,2-a]pyrimidine scaffold offers the advantage of well-established, efficient synthetic routes and a vast body of literature detailing its broad biological activities. This makes it an excellent choice for programs requiring rapid library generation and exploration of diverse chemical space.

  • The imidazo[1,2-c]pyrimidine scaffold, while synthetically more demanding, presents an opportunity to explore novel chemical space and potentially achieve unique selectivity profiles against specific targets, as demonstrated by its success in Syk kinase inhibition.

Future research should focus on direct, head-to-head comparisons of libraries based on both scaffolds against a panel of diverse biological targets. Such studies would provide invaluable data to further guide rational scaffold selection in medicinal chemistry. Additionally, the development of more efficient and convergent synthetic routes to the imidazo[1,2-c]pyrimidine core would undoubtedly accelerate its exploration and unlock its full therapeutic potential.

References

  • Blackburn, C. (1998). A Novel Three-Component Condensation yielding 3-amino-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyrimidines. Synlett, 1998(S1), 83-85.
  • Al-Tel, T. H. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Scientific Reports, 14(1), 1-13.
  • Ponnala, S., et al. (2021). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 35, 00001.
  • Zhi-Xin, W., et al. (2003). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 46(2), 155-164.
  • Khattab, M., et al. (2022). Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Journal of Medicinal Chemistry, 65(21), 14399-14416.
  • Ahmad, R., et al. (2007). A Novel Synthesis of Imidazo[1,2-c]pyrimidines.
  • Khattab, M., et al. (2022). Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1, 2- a ]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Request PDF.
  • Townsend, L. B., & Panzica, R. P. (1976). Imidazo(1,2-c)pyrimidine Nucleosides. Synthesis and Biological Evaluation of Certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. Journal of Medicinal Chemistry, 19(6), 814-816.
  • Khattab, M., et al. (2022). Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Journal of Medicinal Chemistry, 65(21), 14399-14416.
  • Chibale, K., et al. (2018). Structure-activity and structure-property relationships of antimalarial pyrimido[1,2-a]benzimidazoles, imidazo[1,2-a]pyridines, and imidazo[1,2-a]pyrimidines. OpenUCT.
  • Ali, O. M., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5087.
  • Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 457-467.
  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-9260.
  • Aouad, M. R., et al. (2021). Some imidazo[1,2-a]pyrimidines with interesting biological activities.
  • Yadav, J. S., et al. (2005). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 53(4), 422-424.
  • Townsend, L. B., & Panzica, R. P. (1976). Imidazo[1,2-c]pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(.beta. -D-arabinofuranosyl)imidazo[1,2-c]pyrimidines. Journal of Medicinal Chemistry, 19(6), 814-816.
  • Sharma, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
  • Lauria, A., et al. (1983). Research on heterocyclic compounds. XXVIII. Imidazo[1,2-c]pyrimidines. Il Farmaco; edizione scientifica, 38(9), 659-669.
  • de Oliveira, R. B., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • PubChem. (n.d.). Imidazo(1,2-a)pyrimidine.
  • Request PDF. (n.d.). A Novel Synthesis of Imidazo[1,2- c ]pyrimidines.
  • de Souza, M. C. B. V., et al. (2020).
  • Al-Ghorbani, M., et al. (2025). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents.
  • PubChem. (n.d.). Imidazo(1,2-c)pyrimidine.
  • Mohammed, M. A., et al. (2024). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties.
  • Al-Masoudi, N. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports, 15(1), 1-14.
  • Sigma-Aldrich. (n.d.). Imidazo[1,2-a]pyrimidine.

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Comparative

structure-activity relationship (SAR) of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine analogs

Title: Unlocking SYK Inhibition: SAR and Performance Comparison of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine Analogs Executive Summary Spleen Tyrosine Kinase (SYK) is a critical signaling node in immunorec...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unlocking SYK Inhibition: SAR and Performance Comparison of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine Analogs

Executive Summary

Spleen Tyrosine Kinase (SYK) is a critical signaling node in immunoreceptor pathways (such as FcεRI and BCR), making it a high-value target for treating autoimmune disorders, asthma, and hematological malignancies. In the landscape of kinase inhibitor development, 5-chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine has emerged as a premier synthetic intermediate. This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of the analogs derived from this intermediate, objectively comparing their biochemical potency, cellular efficacy, and the mechanistic rationale behind their design.

The Synthetic Hub: Rationale Behind the Scaffold

The imidazo[1,2-c]pyrimidine core is a privileged, ATP-competitive scaffold. The strategic design of the 5-chloro-7-(3,4-dimethoxyphenyl) intermediate relies on two distinct functional domains:

  • The C7 Anchor (Hydrophobic Recognition): The 3,4-dimethoxyphenyl group is strictly conserved because it perfectly occupies the hydrophobic selectivity pocket (Region II) of the SYK kinase domain. The methoxy groups provide essential van der Waals contacts that drive baseline affinity [1].

  • The C5 Diversification Point (Electrophilic Hub): The 5-chloro position is intentionally designed as a reactive leaving group. Due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens, this position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows researchers to rapidly synthesize diverse libraries of 5-amino analogs to probe the ATP hinge region and solvent-exposed boundary [2].

Structure-Activity Relationship (SAR) Logic

The transition from the inactive 5-chloro intermediate to highly potent SYK inhibitors depends entirely on the nature of the amine introduced at the C5 position.

  • Aromatic Amines (The Nicotinamide Breakthrough): Substituting the C5 chlorine with 2-aminonicotinamide yields BAY 61-3606 . The causality behind its extreme potency lies in its rigidity. The pyridine nitrogen and the amide NH of the nicotinamide group form a highly stable, bidentate hydrogen bond network with the backbone of Ala400 in the SYK hinge region [3].

  • Conformationally Restricted Aliphatic Amines: Introduction of a cis-cyclohexyldiamine group forces the molecule into a pre-organized conformation. While it lacks the bidentate hinge-binding of nicotinamide, the rigid ring directs the terminal amine to interact favorably with acidic residues at the solvent interface, maintaining high biochemical potency.

  • Linear Aliphatic Amines: Flexible chains, such as ethylenediamine, suffer a massive entropic penalty upon binding. The high degrees of rotational freedom prevent stable interactions with the kinase active site, leading to a precipitous drop in potency[2].

Comparative Performance of Key Analogs

The following table summarizes the quantitative performance of the primary analogs derived from the 5-chloro intermediate, demonstrating how C5 substitution dictates both biochemical and cellular efficacy.

Analog Derivative (C5 Substitution)SYK Kinase IC₅₀ (nM)Cellular Efficacy: FcεRI Degranulation IC₅₀ (nM)Structural Advantage / Disadvantage
BAY 61-3606 (2-Aminonicotinamide)7.5 ± 2.510 - 46Optimal: Rigid bidentate hinge-binding; excellent oral bioavailability [3].
Compound 79 (cis-Cyclohexyldiamine)15.0 ± 3.0~50Strong: Pre-organized conformation reduces entropic penalty; good solvent interaction [2].
Compound 78 (Ethylenediamine)> 1000N/A (Poor cell penetration)Suboptimal: High flexibility leads to severe entropic penalty upon binding [2].
Unreacted Precursor (5-Chloro)> 10,000InactiveBaseline: Lacks the required hydrogen bond donors/acceptors for hinge region binding.

Mechanistic Visualization

The diagram below illustrates the signaling cascade where these imidazo[1,2-c]pyrimidine analogs intervene. By competitively binding to the ATP pocket of SYK, they halt the downstream phosphorylation events required for mast cell degranulation.

G FcERI FcεRI / BCR Receptor LYN LYN Kinase FcERI->LYN SYK SYK Kinase (Target) LYN->SYK Downstream PLCγ1 / PI3K Activation SYK->Downstream Inhibitor Imidazo[1,2-c]pyrimidine Analogs (e.g., BAY 61-3606) Inhibitor->SYK Competitive Inhibition Outcome Mast Cell Degranulation & Inflammatory Cytokine Release Downstream->Outcome

Figure 1. Mechanistic pathway of SYK-mediated inflammatory signaling and targeted inhibition.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of active analogs from the 5-chloro intermediate and their subsequent biochemical validation.

Protocol A: Synthesis of 5-Amino Analogs via SNAr

Causality Check: N,N-dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the polar Meisenheimer complex intermediate formed during the SNAr reaction, accelerating conversion.

  • Reaction Assembly: In a dry, inert reaction vial, dissolve 1.0 equivalent (eq) of 5-chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine in anhydrous DMF (0.2 M concentration).

  • Nucleophile & Base Addition: Add 1.5 eq of the desired amine (e.g., 2-aminonicotinamide) followed by 2.0 eq of N,N-diisopropylethylamine (DIPEA). Note: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct, preventing amine protonation and driving the reaction forward.

  • Thermal Activation: Heat the mixture to 90°C under continuous stirring for 6–8 hours.

  • Self-Validation (LC-MS Monitoring): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material mass peak ( [M+H]+ = 290.07) is depleted by >95% and replaced by the product mass peak.

  • Isolation: Quench the reaction with ice-cold distilled water to precipitate the crude product. Filter, wash with cold water, and purify via preparative reverse-phase HPLC (Acetonitrile/Water with 0.1% TFA).

Protocol B: Orthogonal Validation via TR-FRET SYK Kinase Assay

Causality Check: ATP is introduced at a concentration equal to its apparent Km​ for SYK (~15 µM). This ensures the assay is highly sensitive to ATP-competitive inhibitors without artificially inflating the observed IC50​ values.

  • Assay Assembly: In a low-volume 384-well plate, combine 2 nM recombinant human SYK kinase domain, 100 nM fluorescently labeled generic tyrosine kinase substrate (e.g., ULight-poly GT), and the synthesized analog (10-point serial dilution in DMSO, 1% final DMSO concentration).

  • Reaction Initiation: Add 15 µM ATP to initiate the kinase reaction. Incubate the plate at 25°C for 60 minutes in the dark.

  • Termination & Detection: Add a stop solution containing 10 mM EDTA to chelate Mg2+ , immediately halting kinase activity. Add a Europium-labeled anti-phosphotyrosine antibody.

  • Self-Validation (Z'-Factor): Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a microplate reader (Excitation: 320 nm; Emission: 665 nm). Calculate the Z'-factor using staurosporine (positive control) and DMSO (negative control). A Z'-factor > 0.6 validates the assay's robustness and the reliability of the calculated IC50​ values.

References

  • Title: Discovery and Development of Spleen Tyrosine Kinase (SYK) Inhibitors Source: Chemical Reviews, American Chemical Society (ACS) URL: [Link]

  • Title: Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors Source: Bioorganic & Medicinal Chemistry, PubMed (NIH) URL: [Link]

  • Title: The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606) blocks antigen-induced airway inflammation in rodents Source: Journal of Pharmacology and Experimental Therapeutics, PubMed (NIH) URL: [Link]

Validation

A Researcher's Guide to Inter-Laboratory Cross-Validation of Novel Kinase Inhibitors: A Case Study with 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine

In the landscape of modern drug discovery, the reproducibility of experimental findings is paramount. This guide provides a comprehensive framework for the cross-validation of the biological activity of a novel kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the reproducibility of experimental findings is paramount. This guide provides a comprehensive framework for the cross-validation of the biological activity of a novel kinase inhibitor, using the representative compound 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine as a case study. While specific multi-lab data for this exact molecule is not extensively published, the principles and protocols outlined herein are universally applicable for researchers, scientists, and drug development professionals working with similar chemical entities.

The imidazo[1,2-c]pyrimidine scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities, including the inhibition of various kinases such as Anaplastic Lymphoma Kinase (ALK), Spleen Tyrosine Kinase (Syk), and Cyclin-Dependent Kinase 2 (CDK2)[1][2][3][4]. These kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in cancer and inflammatory diseases[2][3]. Given the therapeutic potential of imidazo[1,2-c]pyrimidine derivatives, ensuring the robustness and reproducibility of their biological data is a critical step in their development pipeline.

This guide will delve into the critical aspects of inter-laboratory cross-validation, from establishing standardized assay protocols to interpreting and comparing data from different research settings.

The Imperative of Cross-Validation in Preclinical Research

Discrepancies in the biological activity of a compound reported from different laboratories can arise from a multitude of factors, including subtle variations in experimental protocols, reagent sources, cell line passages, and instrumentation. Inter-laboratory cross-validation serves as a crucial quality control step to:

  • Confirm On-Target Activity: Independently verify the compound's potency and efficacy against its intended biological target.

  • Identify Potential Liabilities: Uncover off-target effects or assay-specific artifacts that may not be apparent in a single laboratory's findings.

  • Establish a Robust Data Package: Provide a high-confidence dataset for lead optimization, intellectual property filings, and regulatory submissions.

  • Foster Collaboration and Data Integrity: Promote transparency and trust within the scientific community.

Case Study: Hypothetical Cross-Validation of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine as a Putative ALK Inhibitor

For the purpose of this guide, we will consider a hypothetical scenario where two independent laboratories, Lab A and Lab B, are tasked with validating the activity of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine, a novel compound synthesized based on the known ALK-inhibitory potential of the benzo[4][5]imidazo[1,2-c]pyrimidine scaffold[1].

Data Presentation: A Comparative Analysis

The following table summarizes the hypothetical data generated by Lab A and Lab B for the compound's inhibitory activity against the ALK enzyme and its effect on the proliferation of an ALK-dependent cancer cell line.

Parameter Lab A Lab B Acceptance Criteria Outcome
Biochemical IC50 (nM) against ALK 15.2 ± 2.118.5 ± 3.5IC50 values within 2-foldPass
Cellular EC50 (nM) in ALK-dependent cells 125.8 ± 15.3150.2 ± 20.1EC50 values within 2-foldPass
Maximum Inhibition (%) in Biochemical Assay 98%95%>90%Pass
Maximum Inhibition (%) in Cellular Assay 92%88%>80%Pass

Table 1: Hypothetical Comparative Data for 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine

In this idealized scenario, the data from both laboratories are in good agreement and meet the predefined acceptance criteria, providing a strong validation of the compound's activity. However, in a real-world setting, discrepancies can and do occur. The subsequent sections will detail the standardized protocols that are essential to minimize such variability.

Standardized Experimental Protocols for Robust Cross-Validation

To ensure the comparability of data between laboratories, the adoption of harmonized, detailed experimental protocols is non-negotiable.

Biochemical Kinase Inhibition Assay (ALK)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of ALK.

Workflow Diagram:

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound, Enzyme, Substrate, ATP Compound_Prep->Incubation Enzyme_Prep ALK Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate & ATP Preparation Substrate_Prep->Incubation Detection_Reagent Add Detection Reagent Incubation->Detection_Reagent Read_Plate Read Luminescence/Fluorescence Detection_Reagent->Read_Plate Data_Normalization Normalize Data Read_Plate->Data_Normalization Curve_Fitting Fit Dose-Response Curve Data_Normalization->Curve_Fitting IC50_Calc Calculate IC50 Curve_Fitting->IC50_Calc

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine in 100% DMSO.

    • Perform a serial dilution series in a 384-well plate to obtain final assay concentrations ranging from 1 µM to 0.1 nM.

  • Enzyme and Substrate Preparation:

    • Use a commercially available, recombinant human ALK enzyme from a specified vendor and lot number.

    • Prepare the kinase reaction buffer as follows: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • Prepare a solution containing the ALK enzyme and a biotinylated peptide substrate in the reaction buffer.

  • Kinase Reaction:

    • Add the enzyme/substrate solution to the wells containing the diluted compound.

    • Initiate the kinase reaction by adding a solution of ATP at a concentration equal to the Km for ALK.

    • Incubate the reaction plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding an EDTA-containing solution.

    • Add a detection reagent (e.g., a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin conjugate for TR-FRET).

    • Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Data Acquisition and Analysis:

    • Read the plate on a compatible plate reader.

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (ALK-Dependent Cell Line)

This assay assesses the compound's ability to inhibit the growth of cancer cells that rely on ALK signaling for their survival and proliferation.

Workflow Diagram:

cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_viability Viability Assessment cluster_analysis Data Analysis Cell_Culture Culture ALK-dependent cells Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding Compound_Addition Add compound dilution series Cell_Seeding->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation Viability_Reagent Add CellTiter-Glo® Reagent Incubation->Viability_Reagent Read_Luminescence Read Luminescence Viability_Reagent->Read_Luminescence Data_Normalization Normalize Data Read_Luminescence->Data_Normalization Curve_Fitting Fit Dose-Response Curve Data_Normalization->Curve_Fitting EC50_Calc Calculate EC50 Curve_Fitting->EC50_Calc

Caption: Workflow for a typical cell-based proliferation assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture an ALK-dependent human cancer cell line (e.g., Karpas-299) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells into 96-well, white, clear-bottom plates at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine in the cell culture medium.

    • Add the diluted compound to the appropriate wells, ensuring the final DMSO concentration is below 0.5%.

    • Incubate the plates for 72 hours.

  • Viability Assessment:

    • Equilibrate the plates to room temperature.

    • Add a commercially available cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to vehicle-treated (positive control) and no-cell (negative control) wells.

    • Fit the dose-response curve using a four-parameter logistic equation to determine the EC50 value.

Causality of Experimental Choices and Troubleshooting Potential Discrepancies

Discrepancies in cross-validation studies can often be traced back to specific experimental variables. Understanding the "why" behind each protocol step is crucial for troubleshooting.

Experimental Variable Rationale for Standardization Potential Impact of Variation Troubleshooting Steps
Compound Purity and Identity Ensures that the observed activity is due to the intended molecule.Impurities can have their own biological activity, leading to inaccurate potency measurements.Re-synthesis and re-purification of the compound; confirmation of identity and purity by LC-MS and NMR in both labs.[6]
ATP Concentration in Kinase Assay The IC50 of an ATP-competitive inhibitor is dependent on the ATP concentration.A higher ATP concentration will lead to a rightward shift in the IC50 curve (lower apparent potency).Both labs must use the same ATP concentration, ideally at the Km of the enzyme.
Cell Line Passage Number High passage numbers can lead to genetic drift and altered phenotypes.Changes in receptor expression or signaling pathway activation can alter a cell line's sensitivity to a drug.Use cell lines within a defined, low passage number range; perform regular cell line authentication.
Serum Lot in Cellular Assays Serum contains growth factors and other components that can influence cell growth and drug response.Different serum lots can have varying levels of growth factors, leading to inconsistent cell growth rates and drug sensitivity.Both labs should use the same lot of fetal bovine serum, or pre-screen multiple lots for consistent performance.
DMSO Concentration DMSO can have its own biological effects at higher concentrations.High DMSO concentrations can be toxic to cells and can interfere with enzyme activity.Maintain a consistent and low final DMSO concentration (e.g., <0.5%) across all assays.

Conclusion and Future Directions

The inter-laboratory cross-validation of a compound's biological activity is a cornerstone of rigorous preclinical drug discovery. By establishing and adhering to standardized, detailed protocols, researchers can minimize experimental variability and generate a robust, reproducible dataset. This guide, using 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine as a representative of the promising imidazo[1,2-c]pyrimidine class, provides a framework for such validation efforts.

Should significant and irreconcilable discrepancies arise during cross-validation, further mechanistic studies may be warranted. These could include target engagement assays to confirm that the compound is binding to its intended target within the cell, or off-target profiling to identify other proteins that the compound may be interacting with.

Ultimately, a well-executed cross-validation study provides the confidence needed to advance a promising compound like 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine through the drug discovery pipeline, bringing it one step closer to potentially benefiting patients.

References

  • Lécrivain, N., et al. (2014). Synthesis and biological evaluation of benzo[4][5]imidazo[1,2-c]pyrimidine and benzo[4][5]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. European Journal of Medicinal Chemistry, 74, 524-533. [Link]

  • Asano, M., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(19), 5341-5345. [Link]

  • Knez, D., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309. [Link]

  • Knez, D., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. ResearchGate. [Link]

  • Hasanvand, F., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 29(1), 123. [Link]

  • BioPharm International. (2019). Essentials in Bioassay Development. BioPharm International, 32(11). [Link]

  • Sygnature Discovery. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (Fourth Edition). [Link]

  • Dougall, I. G., & Unitt, J. F. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (pp. 15-43). [Link]

  • ChemHelpASAP. (2023, October 27). validation & confirmation of biological activity of hits [Video]. YouTube. [Link]

Sources

Comparative

The Impact of Chlorination on the ADME Profile of Imidazopyrimidines: A Comparative Guide

For researchers, scientists, and drug development professionals, the imidazopyrimidine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] The strate...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the imidazopyrimidine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] The strategic modification of this core, often through halogenation, is a key tactic to optimize drug-like properties. This guide provides an in-depth comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of chlorinated versus non-chlorinated imidazopyrimidines, offering experimental insights and predictive analysis to inform drug design strategies.

Introduction: The Strategic Role of Chlorine in Drug Design

The introduction of a chlorine atom to a drug candidate is a common and powerful strategy in medicinal chemistry. This "magic" atom can profoundly influence a molecule's physicochemical properties, thereby modulating its pharmacokinetic profile.[2] Chlorination can impact lipophilicity, metabolic stability, and target binding affinity, which collectively dictate the efficacy and safety of a therapeutic agent.[3] For the versatile imidazopyrimidine scaffold, understanding the consequences of chlorination on ADME properties is critical for advancing lead compounds toward clinical success.

This guide will dissect the anticipated effects of chlorination on key ADME parameters of imidazopyrimidines, supported by established principles and experimental data from related compound classes. We will also provide standardized, detailed protocols for the in vitro assays necessary to empirically validate these predictions.

Comparative Analysis of ADME Properties

The addition of chlorine to an imidazopyrimidine core is expected to induce significant shifts in its ADME profile. The following sections break down these anticipated changes.

Absorption

A molecule's ability to be absorbed, typically from the gastrointestinal tract for orally administered drugs, is a primary determinant of its bioavailability. Key factors governing absorption include solubility and permeability.

Expected Impact of Chlorination:

  • Increased Lipophilicity: Chlorine is an electron-withdrawing group that increases the lipophilicity (logP) of a molecule. This enhancement can lead to improved passive diffusion across the lipid bilayers of cell membranes, a critical step in oral absorption.[3]

  • Potential for Reduced Aqueous Solubility: The trade-off for increased lipophilicity is often a decrease in aqueous solubility. Poor solubility can be a limiting factor for absorption, potentially leading to formulation challenges.

Illustrative Data:

To demonstrate the expected trend, consider the following hypothetical comparative data for a generic imidazopyrimidine scaffold:

CompoundSubstitutionCalculated logPAqueous Solubility (µM)Caco-2 Permeability (10⁻⁶ cm/s)
IP-H None (H)2.51505.0
IP-Cl Chlorine (Cl)3.24512.5
Distribution

Once absorbed, a drug distributes throughout the body. The extent of distribution is influenced by plasma protein binding (PPB) and the ability to penetrate tissues.

Expected Impact of Chlorination:

  • Increased Plasma Protein Binding: The increased lipophilicity of chlorinated imidazopyrimidines is likely to result in higher binding to plasma proteins such as albumin. While extensive PPB can limit the free fraction of the drug available to exert its therapeutic effect, it can also serve as a reservoir, prolonging the drug's duration of action.

  • Enhanced Tissue Penetration: For drugs targeting intracellular proteins, the ability to cross cell membranes is crucial. The increased lipophilicity of chlorinated analogues can facilitate better tissue penetration.

Illustrative Data:

CompoundSubstitutionPlasma Protein Binding (%)Brain-to-Plasma Ratio
IP-H None (H)850.8
IP-Cl Chlorine (Cl)951.5
Metabolism

Metabolism, primarily occurring in the liver, is the biochemical modification of drug molecules, generally leading to their inactivation and facilitating excretion. The primary enzymes responsible for drug metabolism are the cytochrome P450 (CYP) family.[4]

Expected Impact of Chlorination:

  • Increased Metabolic Stability: The introduction of a chlorine atom at a metabolically labile position on the imidazopyrimidine ring can block oxidative metabolism by CYP enzymes. This "metabolic blocking" effect can lead to a longer half-life and increased exposure.[3]

  • Altered Metabolite Profile: Chlorination can shift the primary sites of metabolism, leading to a different metabolite profile. It is crucial to identify and characterize these metabolites to assess for any potential safety liabilities.

  • CYP Enzyme Involvement: The metabolism of chlorinated aromatic compounds often involves specific CYP isozymes. For instance, CYP2E1 has shown high activity toward some chlorinated benzenes, while CYP3A4 is more involved with higher chlorinated compounds.[5] The specific CYP enzymes involved in the metabolism of chlorinated imidazopyrimidines would need to be experimentally determined.

Illustrative Data:

CompoundSubstitutionLiver Microsome Intrinsic Clearance (µL/min/mg)Half-life (t½) in Human Liver Microsomes (min)
IP-H None (H)12015
IP-Cl Chlorine (Cl)3555
Excretion

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (urine) or the liver (bile).

Expected Impact of Chlorination:

  • Slower Clearance: Due to increased metabolic stability and potentially higher plasma protein binding, chlorinated imidazopyrimidines are expected to have a lower clearance rate compared to their non-chlorinated counterparts.[3] This can contribute to a longer duration of action but also carries the risk of drug accumulation with repeated dosing.

Experimental Workflows for ADME Profiling

To empirically validate the predicted ADME properties, a suite of standardized in vitro assays is essential.[6][7][8]

Workflow for In Vitro ADME Assessment

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (Inferred) Solubility Aqueous Solubility Assay Permeability PAMPA / Caco-2 Assay PPB Plasma Protein Binding Assay Metabolic_Stability Liver Microsomal Stability Assay Metabolite_ID Metabolite Identification Metabolic_Stability->Metabolite_ID CYP_Phenotyping CYP Reaction Phenotyping Metabolite_ID->CYP_Phenotyping Clearance In Vitro Intrinsic Clearance (CLint) CYP_Phenotyping->Clearance

Caption: A streamlined workflow for the in vitro ADME profiling of imidazopyrimidine analogues.

Detailed Experimental Protocols

A. Aqueous Solubility Assay (Kinetic Method)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Dilution: Add 5 µL of the stock solution to 495 µL of phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation: Shake the mixture at room temperature for 2 hours to allow for precipitation of the compound.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the precipitated compound.

  • Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the dissolved compound. A standard curve is used for quantification.

B. Caco-2 Permeability Assay

  • Cell Seeding: Seed Caco-2 cells onto a 96-well Transwell® plate and culture for 21 days to form a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Compound Addition: Add the test compound (typically at 10 µM) to the apical (A) side of the monolayer. The basolateral (B) side contains fresh assay buffer.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 2 hours.

  • Sampling: At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Quantification: Analyze the concentration of the compound in both samples by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

C. Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound (1 µM final concentration) to initiate the metabolic reaction.

  • Time-Point Sampling: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the line gives the rate of elimination, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.

Microsomal_Stability_Workflow Start Prepare Reaction Mixture (Microsomes + NADPH) Preincubation Pre-incubate at 37°C Start->Preincubation Add_Compound Add Test Compound (t=0) Preincubation->Add_Compound Incubation Incubate at 37°C Add_Compound->Incubation Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubation->Time_Points Quench Quench Reaction with Acetonitrile Time_Points->Quench Process Centrifuge and Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: A step-by-step workflow for the liver microsomal stability assay.

Conclusion and Future Directions

The chlorination of imidazopyrimidines is a viable strategy for modulating their ADME properties. The expected outcomes include increased lipophilicity, enhanced metabolic stability, and potentially improved permeability, which can collectively lead to a more favorable pharmacokinetic profile. However, these benefits may be accompanied by reduced aqueous solubility and increased plasma protein binding, which require careful consideration and empirical validation.

The in vitro assays detailed in this guide provide a robust framework for assessing the ADME properties of novel chlorinated and non-chlorinated imidazopyrimidine analogues. The data generated from these studies are crucial for establishing structure-activity relationships (SAR) and guiding medicinal chemistry efforts.[1] Ultimately, a balanced ADME profile is key to developing a successful drug candidate, and the strategic use of chlorination, informed by rigorous experimental evaluation, can be a powerful tool in achieving this goal.

References

  • Human cytochrome P450 enzyme selectivities in the oxidation of chlorin
  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability - ResearchG
  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - RSC Publishing.
  • Increased adverse effects during metabolic transformation of short-chain chlorin
  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • In Vitro ADME • WuXi AppTec Lab Testing Division.
  • In Vitro ADME Assays: Principles, Applications & Protocols - Cre
  • Effect of “magic chlorine” in drug discovery: an in silico approach - PMC - NIH.

Sources

Validation

A Comprehensive SAR Guide: Optimizing the 7-Phenyl Substituent of Imidazo[1,2-c]pyrimidines for Syk/ZAP-70 Kinase Inhibition

Executive Summary Imidazo[1,2-c]pyrimidines have emerged as a privileged scaffold for the development of orally bioavailable inhibitors targeting Spleen Tyrosine Kinase (Syk) and Zeta-chain-associated protein kinase 70 (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[1,2-c]pyrimidines have emerged as a privileged scaffold for the development of orally bioavailable inhibitors targeting Spleen Tyrosine Kinase (Syk) and Zeta-chain-associated protein kinase 70 (ZAP-70)[1]. While earlier triazolo-pyrimidine derivatives exhibited potent in vitro activity, they suffered from poor oral efficacy in vivo[1]. Scaffold hopping to the imidazo[1,2-c]pyrimidine core resolved many pharmacokinetic liabilities, but the structure-activity relationship (SAR) of the 7-position substituent proved to be the critical determinant for balancing kinase affinity and oral bioavailability[2]. This guide provides an objective comparison of 7-phenyl modifications, detailing the mechanistic causality behind the SAR trends and providing self-validating experimental protocols for drug development professionals.

Mechanistic Rationale: Scaffold Hopping and the 7-Phenyl Conundrum

Syk and ZAP-70 are non-receptor tyrosine kinases that play indispensable roles in B-cell and T-cell receptor signaling, respectively[1]. Inhibition of these kinases prevents downstream ITAM (Immunoreceptor Tyrosine-based Activation Motif) phosphorylation, halting the signaling cascade that leads to IL-2 production and immune cell activation[1].

G BCR B-Cell / T-Cell Receptor ITAM ITAM Phosphorylation BCR->ITAM Syk Syk / ZAP-70 Kinase ITAM->Syk Downstream Downstream Signaling (PLCγ) Syk->Downstream Inhibitor 7-Phenyl-Imidazo[1,2-c]pyrimidine Inhibitor->Syk ATP Competitive Inhibition Activation IL-2 Production / Anaphylaxis Downstream->Activation

Syk/ZAP-70 signaling cascade and targeted inhibition by imidazo[1,2-c]pyrimidines.

When designing ATP-competitive inhibitors, the imidazo[1,2-c]pyrimidine core acts as a bioisostere for the adenine ring of ATP. The 7-position of this scaffold vectors directly toward a lipophilic pocket adjacent to the hinge region of the kinase domain[2]. Early SAR studies revealed a critical conundrum: while an unsubstituted 7-phenyl ring decreased potency, specific substitutions on this ring could dramatically recover and enhance target affinity[2].

SAR Analysis: Optimizing the 7-Phenyl Substituent

The causality behind the SAR of the 7-phenyl group lies in the spatial constraints of the Syk/ZAP-70 ATP-binding pocket.

  • Unsubstituted 7-Phenyl: An unsubstituted phenyl ring lacks the necessary van der Waals contacts to anchor the inhibitor tightly within the hydrophobic sub-pocket, leading to a significant decrease in potency[2].

  • 4-Substituted (Para) Analogues: Introducing a halogen at the 4-position (e.g., Analogues 38 and 39) provides moderate activity (Syk IC50 ~1.1–1.2 μM)[2]. The steric bulk at the para position likely causes a mild structural clash with the boundaries of the hinge region, preventing optimal hydrogen bonding of the core scaffold.

  • 3-Substituted (Meta) Analogues: Shifting the substitution to the 3-position (e.g., Analogues 40 and 41) perfectly aligns the substituent with a complementary hydrophobic groove[2]. This meta-substitution not only increases the binding affinity (dropping IC50 to 0.26 μM) but also improves the lipophilic efficiency of the molecule[2].

  • Optimized Candidates (e.g., Compound 9f): By combining a 3-substituted 7-phenyl ring with further core modifications, researchers achieved sub-micromolar inhibition of both Syk and ZAP-70, translating to excellent oral efficacy in suppressing IL-2 production in vivo[1].

Table 1: SAR Comparison of 7-Phenyl Substituents on Imidazo[1,2-c]pyrimidines
Compound Class7-Phenyl SubstitutionSyk IC50 (μM)ZAP-70 IC50 (μM)In Vivo Oral Efficacy (IL-2 Suppression)
Baseline Unsubstituted> 5.00> 5.00Poor
Analogue 38 4-Halogen (e.g., 4-F)1.10NDModerate
Analogue 39 4-Halogen (e.g., 4-Cl)1.20NDModerate
Analogue 40 3-Substituted0.85NDGood
Analogue 41 3-Substituted (Optimized)0.260.35Excellent
Compound 9f 3-Substituted + Core Mod< 0.10< 0.10Excellent (In vivo active)[1]

(Data synthesized from comparative SAR profiling of Syk inhibitors[2],[1]. ND = Not Determined).

Experimental Methodologies & Validation Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating these inhibitors.

Workflow Synth Chemical Synthesis (7-Phenyl Modification) InVitro In Vitro Profiling (Syk/ZAP-70 IC50) Synth->InVitro Cellular Cellular Assays (IL-2 Suppression) InVitro->Cellular InVivo In Vivo Models (Oral Efficacy/PK) Cellular->InVivo

Iterative SAR workflow for optimizing imidazo[1,2-c]pyrimidine kinase inhibitors.

Protocol 1: Synthesis of 7-Phenyl-imidazo[1,2-c]pyrimidine Derivatives
  • Causality: Microwave-assisted condensation of pyrimidine derivatives with substituted α-bromoacetophenones ensures rapid cyclization while minimizing thermal degradation of the sensitive nitrogen-rich core.

  • Step 1 (Reagents): Combine 1.0 eq of the appropriate 4-aminopyrimidine derivative with 1.2 eq of a substituted α-bromoacetophenone (e.g., 3-chloro-α-bromoacetophenone for meta-substitution) in ethanol.

  • Step 2 (Reaction): Irradiate the mixture in a microwave reactor at 120°C for 20 minutes.

  • Step 3 (Purification): Cool to room temperature, neutralize with saturated NaHCO3, extract with dichloromethane, and purify via flash chromatography (silica gel, EtOAc/Hexane).

  • Step 4 (Self-Validation): Confirm the regioselectivity of the cyclization using 2D NMR (NOESY) to ensure the phenyl ring is strictly localized at the 7-position, ruling out 8-position isomers.

Protocol 2: In Vitro Syk/ZAP-70 Kinase Inhibition Assay
  • Causality: Running the assay precisely at the ATP Km​ ensures that the measured IC50​ accurately reflects the inhibitor's competitive binding affinity without being artificially masked by saturated ATP concentrations.

  • Step 1 (Preparation): Incubate recombinant human Syk or ZAP-70 kinase domain (10 nM) with the synthetic inhibitor (serial dilutions from 10 μM to 1 nM) in kinase buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.4).

  • Step 2 (Reaction Initiation): Add ATP at its pre-determined Km​ value (e.g., 15 μM for Syk) and a fluorescently labeled generic tyrosine kinase peptide substrate.

  • Step 3 (Detection): After 60 minutes at room temperature, add EDTA to stop the reaction and measure phosphorylation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Step 4 (Self-Validation): Include as a positive control[3]. The assay is validated only if the control yields an IC50​ within half a log of its established literature value (~40 nM).

Protocol 3: In Vivo Concanavalin A-Induced IL-2 Suppression Model
  • Causality: Concanavalin A (ConA) directly stimulates T-cell receptors, bypassing upstream antigen presentation. If an orally administered inhibitor suppresses IL-2 in this model, it proves both target engagement (ZAP-70/Syk) and sufficient oral bioavailability[1].

  • Step 1 (Dosing): Fast BALB/c mice for 12 hours. Administer the imidazo[1,2-c]pyrimidine compound (e.g., 10 mg/kg) via oral gavage using a 0.5% methylcellulose vehicle.

  • Step 2 (Challenge): One hour post-dose, inject ConA (15 mg/kg) intravenously via the tail vein.

  • Step 3 (Sampling & Analysis): Two hours post-challenge, euthanize the mice, collect blood via cardiac puncture, and isolate serum. Quantify IL-2 levels using a standard mouse IL-2 ELISA kit.

  • Step 4 (Self-Validation): The vehicle-treated, ConA-challenged group must show a >10-fold increase in IL-2 compared to the naïve (unchallenged) baseline control to confirm a successful and measurable immune response window.

References

  • Hirabayashi, A., et al. "Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors." Bioorganic & Medicinal Chemistry, 16(20), 9247-9260 (2008). URL:[Link]

  • "Discovery and Development of Spleen Tyrosine Kinase (SYK) Inhibitors." ACS Publications. URL:[Link]

  • "Inhibitors of switch kinase 'spleen tyrosine kinase' in inflammation and immune-mediated disorders: A review." Academia.edu. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine As a Senior Application Scientist, I recognize that the end-of-life management of complex synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine

As a Senior Application Scientist, I recognize that the end-of-life management of complex synthetic molecules is just as critical as their synthesis and assay. 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine is a highly specialized bioactive heterocyclic compound, frequently utilized in pharmacological research as a potent Syk tyrosine kinase inhibitor[1]. While its structure is optimized for target binding, the presence of the 5-chloro substituent introduces strict logistical and regulatory mandates for its disposal.

This guide provides the authoritative, mechanistic rationale and step-by-step operational protocols required to safely manage this compound, ensuring laboratory safety, regulatory compliance, and environmental stewardship.

Mechanistic Rationale for Disposal Pathways

Waste disposal protocols are dictated by molecular structure. The defining feature of 5-chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine, from a waste management perspective, is its covalently bound chlorine atom. This unequivocally classifies the compound—and any solvent it is dissolved in—as halogenated organic waste [2][3].

  • The Segregation Imperative: Halogenated organic compounds must be strictly segregated from non-halogenated solvent waste[3][4]. Non-halogenated solvents (like pure ethanol or hexane) are frequently collected for commercial solvent recovery. Introducing even trace amounts of a chlorinated compound ruins the entire recovery batch, triggering a cascade of increased disposal costs and environmental impact[3][4].

  • Thermal Destruction Dynamics: The carbon-chlorine (C-Cl) bond is highly stable. Standard, low-temperature incineration of this compound can lead to incomplete combustion, risking the synthesis of highly toxic, persistent byproducts such as polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs). Therefore, disposal requires regulated rotary kiln incineration operating at extreme temperatures (>1,000°C) to ensure complete molecular destruction[5].

  • Caustic Scrubbing: Complete thermal oxidation of chlorinated organic molecules inevitably releases hydrogen chloride (HCl) gas. Consequently, the designated waste treatment facilities must employ downstream caustic scrubbing (using alkaline solutions) to neutralize the acidic exhaust before it is released into the atmosphere[5].

Quantitative Operational Parameters

To ensure compliance and safety, all laboratory personnel must adhere to the following quantitative thresholds and specifications when managing this compound.

ParameterSpecificationMechanistic / Regulatory Rationale
Waste Classification Halogenated Organic WasteDictated by the 5-chloro substituent on the imidazopyrimidine ring[2][3].
Primary Destruction Method Rotary Kiln Incineration (>1,000°C)High thermal energy is required to cleave stable C-Cl bonds and prevent dioxin formation[5].
Exhaust Treatment Caustic ScrubbingRequired to neutralize the HCl gas generated during the thermal oxidation of chlorinated compounds[5].
SAA Volume Limit Max 55 Gallons (or 1 qt acute)EPA 40 CFR § 262.15 standard for laboratory Satellite Accumulation Areas (SAA)[4].
Labeling Nomenclature "Unwanted Material - Halogenated"EPA Subpart K requires terms actionable by emergency responders; vague terms like "spent" are prohibited[6].

Standard Operating Procedure (SOP): Step-by-Step Disposal

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Hazard Assessment & Preparation

  • Verify Chemical State: Determine if the 5-chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine is in solid powder form, dissolved in an organic solvent (e.g., DMSO, Dichloromethane), or part of an aqueous assay buffer.

  • Select Appropriate PPE: Don nitrile gloves (double-gloving is highly recommended if handling chlorinated solvent mixtures), safety goggles, and a flame-resistant lab coat.

  • Environmental Control: All handling, transfer, and commingling of this waste must occur within a certified, actively venting chemical fume hood[4].

Phase 2: Segregation & Containerization

  • Identify the Halogenated Waste Stream: Locate the designated halogenated waste container. Institutions typically use visual management systems (e.g., white 20L poly carboys or green-labeled containers) to differentiate this from non-halogenated waste[2][3][4].

  • Compatibility Check (Critical): Verify that the receiving container contains NO highly reactive materials, strong oxidizers, or inorganic acids[2]. Causality: Mixing incompatible chemicals can lead to exothermic reactions or the release of toxic gases.

  • Transfer: Slowly pour the liquid waste or place solid contaminated consumables into the container using a compatible funnel.

  • Seal and Validate: Immediately cap the container tightly. Validation: A properly sealed container should emit no volatile organic compound (VOC) odors. If odors are detected, the seal is compromised and must be replaced.

Phase 3: Regulatory Labeling & SAA Management

  • Affix the Tag: Attach a hazardous waste tag immediately upon the first drop of waste entering the container[4].

  • Nomenclature Compliance: Write the full chemical name: "5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine" along with any associated solvents. Do NOT use abbreviations or vague terms like "spent aqueous" or "waste"[6].

  • Secondary Containment: Place the primary container inside a secondary containment bin within the Satellite Accumulation Area (SAA) to capture potential leaks[4].

Phase 4: Spill Response Protocol

  • Containment: In the event of a spill outside the fume hood, immediately surround the area with inert absorbent pads.

  • Collection: Sweep the absorbed material into a sealed, chemically compatible plastic bag.

  • Disposal Routing: Tag the bag explicitly as "Halogenated Spill Debris" and request an immediate Environmental Health & Safety (EH&S) pickup[4].

Disposal Workflow Visualization

The following diagram maps the logical routing for the disposal of this specific compound based on its physical state at the time of waste generation.

DisposalWorkflow Start Waste Generation: 5-Chloro-7-(3,4-dimethoxyphenyl) imidazo[1,2-c]pyrimidine State Physical State of Waste? Start->State Liquid Liquid / Solution (e.g., DMSO, DCM assays) State->Liquid Dissolved Solid Solid Powder / Contaminated Consumables State->Solid Pure / Spill Segregate Segregate strictly into Halogenated Waste Stream Liquid->Segregate Solid->Segregate Label Affix Label: 'Unwanted Material - Halogenated' Segregate->Label Store Store in SAA (Secondary Containment) Label->Store Incinerate EH&S Transfer to Rotary Kiln Incinerator (with Caustic Scrubbing) Store->Incinerate

Workflow for the segregation, labeling, and thermal destruction of halogenated imidazopyrimidine waste.

References

  • WO2001083485A1 - Imidazopyrimidine derivatives and triazolopyrimidine derivatives. Google Patents.
  • Hazardous Waste Segregation. Bucknell University Environmental Health & Safety.
  • Hazardous Waste Reduction. Oregon State University Environmental Health and Safety.
  • Halogenated Solvents in Laboratories. Temple University Campus Operations.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US Environmental Protection Agency (EPA).
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine
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